Boc-4-(trifluoromethyl)-D-phenylalanine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[4-(trifluoromethyl)phenyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18F3NO4/c1-14(2,3)23-13(22)19-11(12(20)21)8-9-4-6-10(7-5-9)15(16,17)18/h4-7,11H,8H2,1-3H3,(H,19,22)(H,20,21)/t11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMVCCWNHCHCWAZ-LLVKDONJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)C(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=CC=C(C=C1)C(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18F3NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82317-83-7 | |
| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-4-(trifluoromethyl)-D-phenylalanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=82317-83-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of Boc-4-(trifluoromethyl)-D-phenylalanine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-4-(trifluoromethyl)-D-phenylalanine is a synthetic amino acid derivative that serves as a crucial building block in medicinal chemistry and drug development. The incorporation of a trifluoromethyl group at the para position of the phenyl ring imparts unique properties, including increased lipophilicity and metabolic stability, making it a valuable component in the design of novel therapeutics.[1] The tert-butyloxycarbonyl (Boc) protecting group on the alpha-amino function is instrumental for its use in stepwise solid-phase peptide synthesis (SPPS), preventing unwanted side reactions. This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound.
Chemical Properties
The physicochemical properties of this compound are summarized in the tables below. These properties are essential for its handling, storage, and application in chemical synthesis.
General Properties
| Property | Value | Reference |
| Chemical Name | N-tert-Butoxycarbonyl-4-(trifluoromethyl)-D-phenylalanine | [2] |
| Synonyms | Boc-D-Phe(4-CF3)-OH, Boc-p-trifluoromethyl-D-phenylalanine | [1] |
| CAS Number | 82317-83-7 | [1][2][3] |
| Appearance | White to off-white powder | [1] |
Physicochemical Data
| Property | Value | Reference |
| Molecular Formula | C15H18F3NO4 | [1][2] |
| Molecular Weight | 333.31 g/mol | [1][2] |
| Melting Point | 131 - 133 °C | [1] |
| Boiling Point | Not available | |
| Optical Rotation | [α]²⁰/D = +22 ± 1° (c=1 in DMF) | [1] |
| Purity | ≥ 99.5% (Chiral HPLC, HPLC) | [1] |
Solubility
Spectral Data
Detailed experimental spectral data (NMR, IR, Mass Spectrometry) for this compound is not widely published. For illustrative purposes, the spectral data for the closely related, non-fluorinated compound, Boc-D-phenylalanine, is often referenced.[5] Researchers should perform their own analytical characterization to confirm the identity and purity of this compound.
Experimental Protocols
Detailed experimental protocols for the synthesis and purification of this compound are not explicitly available in the public domain. However, the following are representative procedures for the Boc-protection of an amino acid and its subsequent purification, which can be adapted by skilled chemists.
Synthesis of Boc-protected Amino Acids: A General Protocol
The synthesis of Boc-protected amino acids, such as this compound, is typically achieved by reacting the free amino acid with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base.
Materials:
-
4-(Trifluoromethyl)-D-phenylalanine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Dioxane
-
1N Sodium hydroxide (NaOH) solution
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Potassium hydrogen sulfate solution
-
Anhydrous sodium sulfate
-
Pentane or hexane
Procedure:
-
Dissolve 4-(trifluoromethyl)-D-phenylalanine in a mixture of dioxane and 1N NaOH solution.
-
Cool the solution in an ice bath.
-
Add di-tert-butyl dicarbonate dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Extract the reaction mixture with pentane or hexane to remove unreacted Boc anhydride.
-
Acidify the aqueous layer to a pH of 2-3 with a cold potassium hydrogen sulfate solution.
-
Extract the product into ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Evaporate the solvent under reduced pressure to yield the crude product.
Purification by Column Chromatography
Purification of the crude product can be achieved using silica gel column chromatography.
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh)
-
Eluent: A mixture of methanol and chloroform (e.g., 2-5% methanol in chloroform)
Procedure:
-
Prepare a slurry of silica gel in the chosen eluent and pack it into a chromatography column.
-
Dissolve the crude product in a minimal amount of the eluent.
-
Load the sample onto the top of the silica gel column.
-
Elute the column with the methanol/chloroform mixture, collecting fractions.
-
Monitor the fractions by thin-layer chromatography (TLC) to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent to obtain the purified this compound.
Applications in Drug Development and Peptide Synthesis
This compound is a valuable building block in the synthesis of peptides and peptidomimetics.[1] The trifluoromethyl group can enhance the metabolic stability and cell permeability of peptides.[1] The D-configuration of the amino acid provides resistance to enzymatic degradation by proteases, which typically recognize L-amino acids.
Boc Solid-Phase Peptide Synthesis (SPPS)
This compound is primarily used in Boc-SPPS. This technique involves the stepwise addition of Boc-protected amino acids to a growing peptide chain attached to a solid support (resin).[6]
The general workflow of Boc-SPPS is as follows:
-
Deprotection: The Boc group of the resin-bound amino acid is removed using an acid, typically trifluoroacetic acid (TFA).
-
Neutralization: The resulting ammonium salt is neutralized with a base, such as diisopropylethylamine (DIEA).
-
Coupling: The next Boc-protected amino acid is activated with a coupling agent and added to the resin to form a new peptide bond.
-
Washing: The resin is washed to remove excess reagents and byproducts.
This cycle is repeated until the desired peptide sequence is assembled. Finally, the peptide is cleaved from the resin, and the side-chain protecting groups are removed.
Visualizations
Synthesis of a Boc-Protected Amino Acid
Caption: General workflow for the Boc protection of an amino acid.
Boc Solid-Phase Peptide Synthesis (SPPS) Workflow
Caption: Cyclical workflow of Boc Solid-Phase Peptide Synthesis.
References
- 1. chemimpex.com [chemimpex.com]
- 2. peptide.com [peptide.com]
- 3. 82317-83-7 Cas No. | 4-(Trifluoromethyl)-D-phenylalanine, N-BOC protected | Apollo [store.apolloscientific.co.uk]
- 4. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Boc-D-phenylalanine | C14H19NO4 | CID 637610 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
An In-depth Technical Guide to Boc-4-(trifluoromethyl)-D-phenylalanine
This technical guide provides a comprehensive overview of the structure, stereochemistry, and physicochemical properties of N-tert-butoxycarbonyl-4-(trifluoromethyl)-D-phenylalanine (Boc-4-(trifluoromethyl)-D-phenylalanine). It is intended for researchers, scientists, and professionals in the fields of drug development, medicinal chemistry, and peptide synthesis. This document outlines key data, experimental protocols, and structural information to facilitate its application in research and development.
Core Concepts and Structure
This compound is a synthetic amino acid derivative that plays a crucial role as a building block in peptide synthesis and medicinal chemistry. The molecule incorporates three key features: the D-enantiomer of the amino acid phenylalanine, a trifluoromethyl group at the para-position of the phenyl ring, and a tert-butoxycarbonyl (Boc) protecting group on the alpha-amino group.
The presence of the trifluoromethyl group significantly enhances the lipophilicity and metabolic stability of peptides and drug candidates into which it is incorporated.[1] This modification can lead to improved pharmacokinetic and pharmacodynamic properties. The Boc protecting group is a widely used, acid-labile protecting group in solid-phase and solution-phase peptide synthesis, allowing for the controlled, stepwise assembly of peptide chains.
IUPAC Name: (2R)-2-[(tert-butoxycarbonyl)amino]-3-[4-(trifluoromethyl)phenyl]propanoic acid
Synonyms: Boc-D-Phe(4-CF3)-OH, Boc-D-Phe(4-trifluoromethyl)-OH[1], N-Boc-4-trifluoromethyl-D-phenylalanine[2]
Chemical Structure:
Figure 1: Chemical structure of this compound.
Physicochemical Properties
The quantitative physicochemical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 82317-83-7 | [1][2] |
| Molecular Formula | C₁₅H₁₈F₃NO₄ | [1][2] |
| Molecular Weight | 333.31 g/mol | [1] |
| Appearance | White to off-white powder | [1] |
| Melting Point | 131 - 133 °C | [1] |
| Optical Rotation | [α]²⁰D = +22 ± 1° (c=1 in DMF) | [1] |
| Purity | ≥ 99.5% (Chiral HPLC, HPLC) | [1] |
| Storage Conditions | 0 - 8 °C | [1] |
Stereochemistry
This compound is the D-enantiomer of the corresponding amino acid derivative. The stereochemistry at the alpha-carbon is designated as 'R' according to the Cahn-Ingold-Prelog priority rules. The D-configuration is experimentally confirmed by its positive specific rotation value of +22 ± 1° in dimethylformamide (DMF).[1] This is in contrast to its L-enantiomer, Boc-4-(trifluoromethyl)-L-phenylalanine, which exhibits a different optical rotation. The specific stereochemistry is critical for its application in the synthesis of peptides and chiral molecules, as it dictates the three-dimensional structure and biological activity of the final product.
Experimental Protocols
Synthesis
A general and widely used method for the synthesis of Boc-protected amino acids involves the reaction of the free amino acid with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a suitable base.
Reaction Scheme:
Figure 2: General synthetic pathway for Boc-protection of an amino acid.
Detailed Protocol:
-
Dissolution: 4-(Trifluoromethyl)-D-phenylalanine is dissolved in a suitable solvent system, typically a mixture of an organic solvent like dioxane or tetrahydrofuran (THF) and an aqueous basic solution (e.g., 1M sodium hydroxide).
-
Addition of Boc Anhydride: Di-tert-butyl dicarbonate (Boc₂O), dissolved in the same organic solvent, is added portion-wise to the stirred amino acid solution. The reaction is typically carried out at room temperature.
-
Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) until the starting amino acid is consumed.
-
Work-up: Upon completion, the organic solvent is removed under reduced pressure. The remaining aqueous solution is then acidified to a pH of approximately 2-3 using a cold, dilute acid such as 1M hydrochloric acid or citric acid. This protonates the carboxylic acid and causes the Boc-protected amino acid to precipitate.
-
Isolation and Purification: The precipitate is collected by filtration, washed with cold water, and dried under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system like ethyl acetate/hexanes.
Characterization
The identity and purity of the synthesized this compound can be confirmed using various analytical techniques.
Workflow for Characterization:
Figure 3: Experimental workflow for the characterization of this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ¹⁹F NMR are used to confirm the chemical structure. The ¹H NMR spectrum will show characteristic peaks for the aromatic protons, the alpha- and beta-protons of the amino acid backbone, and the tert-butyl protons of the Boc group. The ¹⁹F NMR will show a singlet corresponding to the trifluoromethyl group.
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound, confirming the molecular formula.
-
High-Performance Liquid Chromatography (HPLC): Chiral HPLC is employed to determine the enantiomeric purity of the D-isomer.
-
Melting Point Analysis: The melting point is a key physical property used to assess the purity of the compound.
-
Optical Rotation: The specific rotation is measured to confirm the stereochemistry of the final product.
Applications in Research and Development
This compound is a valuable building block in several areas of research:
-
Peptide Synthesis: It is used to introduce a non-canonical, fluorinated amino acid into peptide sequences to enhance their stability, lipophilicity, and biological activity.[1]
-
Drug Development: The unique properties conferred by the trifluoromethyl group make it a desirable component in the design of novel therapeutic agents, including enzyme inhibitors and receptor ligands.[1]
-
Biochemical Research: This compound is utilized in studies of protein-protein interactions and enzyme mechanisms to probe the effects of fluorination on molecular recognition and catalysis.[1]
References
An In-depth Technical Guide to Boc-4-(trifluoromethyl)-D-phenylalanine
CAS Number: 82317-83-7
This technical guide provides a comprehensive overview of Boc-4-(trifluoromethyl)-D-phenylalanine, a synthetic amino acid derivative of significant interest to researchers, scientists, and professionals in drug development. This document details its chemical properties, synthesis, and applications, with a focus on its role in enhancing the therapeutic potential of peptides.
Introduction
This compound is a protected form of the non-proteinogenic amino acid 4-(trifluoromethyl)-D-phenylalanine. The tert-butyloxycarbonyl (Boc) protecting group on the amine functionality makes it a valuable building block in solid-phase peptide synthesis (SPPS). The incorporation of a trifluoromethyl group at the para position of the phenyl ring imparts unique and advantageous properties to peptides, including increased metabolic stability, enhanced lipophilicity, and improved binding affinity to biological targets. These characteristics make it a sought-after component in the design of novel peptide-based therapeutics.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| CAS Number | 82317-83-7 |
| Molecular Formula | C₁₅H₁₈F₃NO₄ |
| Molecular Weight | 333.31 g/mol |
| Appearance | White to off-white powder |
| Melting Point | 131 - 133 °C |
| Optical Rotation | [α]²⁰/D = +22 ± 1° (c=1 in DMF) |
| Purity | ≥99.5% (Chiral HPLC, HPLC) |
Synthesis and Characterization
The synthesis of this compound typically involves two key steps: the synthesis of the core amino acid, 4-(trifluoromethyl)-D-phenylalanine, followed by the protection of the α-amino group with a Boc group.
General Synthesis of the Amino Acid Core
Boc Protection
The protection of the α-amino group is a standard procedure in peptide chemistry. A general experimental protocol for the Boc protection of an amino acid is as follows:
Materials:
-
4-(Trifluoromethyl)-D-phenylalanine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
1,4-Dioxane
-
1(N) Sodium hydroxide (NaOH) solution
-
2(N) Potassium bisulfate (KHSO₄) solution
-
Ethyl acetate
Procedure:
-
Dissolve 4-(trifluoromethyl)-D-phenylalanine in a mixture of 1,4-dioxane and 1(N) NaOH solution.
-
Stir the mixture vigorously in an ice bath.
-
Add di-tert-butyl dicarbonate (Boc₂O) dropwise to the solution.
-
Allow the reaction mixture to stir overnight at room temperature.
-
Acidify the mixture to a pH of 2-3 with a 2(N) KHSO₄ solution.
-
Concentrate the reaction mixture using a rotary evaporator.
-
Extract the product with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purify the product by column chromatography or recrystallization.
Logical Workflow for Boc Protection:
Caption: General workflow for the Boc protection of 4-(trifluoromethyl)-D-phenylalanine.
Characterization
The identity and purity of this compound are confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to confirm the chemical structure.
-
Mass Spectrometry (MS): Provides the molecular weight of the compound.
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound. Chiral HPLC is employed to confirm the enantiomeric purity.
Applications in Drug Development and Peptide Synthesis
The primary application of this compound is as a building block in the synthesis of peptides with enhanced therapeutic properties. The trifluoromethyl group is a bioisostere of a methyl group but with significantly different electronic properties.
Impact on Peptide Properties
The incorporation of 4-(trifluoromethyl)-D-phenylalanine into a peptide sequence can lead to several beneficial modifications:
| Property | Effect of 4-(Trifluoromethyl)-D-phenylalanine Incorporation |
| Metabolic Stability | The C-F bond is very strong, making the phenyl ring resistant to enzymatic hydroxylation. The D-configuration also provides resistance to proteolysis. |
| Lipophilicity | The trifluoromethyl group increases the lipophilicity of the peptide, which can improve membrane permeability and oral bioavailability. |
| Binding Affinity | The electron-withdrawing nature of the trifluoromethyl group can alter the electronic properties of the phenyl ring, potentially leading to stronger interactions with biological targets. |
| Conformation | The steric bulk and electronic properties of the trifluoromethyl group can influence the local conformation of the peptide backbone. |
Solid-Phase Peptide Synthesis (SPPS)
This compound is well-suited for Boc-chemistry-based SPPS. The general workflow for incorporating this amino acid into a peptide chain is outlined below.
Experimental Protocol for SPPS (Boc Chemistry):
-
Resin Preparation: Start with a suitable resin (e.g., Merrifield resin) to which the C-terminal amino acid is attached.
-
Deprotection: Remove the Boc protecting group from the resin-bound amino acid using a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM).
-
Neutralization: Neutralize the resulting trifluoroacetate salt with a base such as diisopropylethylamine (DIEA).
-
Coupling: Activate the carboxylic acid of this compound using a coupling reagent (e.g., HBTU, HATU) and couple it to the free amine on the resin.
-
Washing: Wash the resin to remove excess reagents and byproducts.
-
Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
-
Cleavage: Once the peptide synthesis is complete, cleave the peptide from the resin using a strong acid like hydrofluoric acid (HF).
SPPS Workflow Diagram:
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS) using Boc chemistry.
Signaling Pathways and Therapeutic Targets
While specific signaling pathways directly modulated by peptides containing 4-(trifluoromethyl)-D-phenylalanine are proprietary to the drug development programs they are part of, the general strategy is to incorporate this amino acid into peptides that target specific receptors or enzymes. The enhanced properties of the modified peptide can lead to more potent and selective modulation of these pathways. For example, in the development of G-protein coupled receptor (GPCR) ligands, the increased binding affinity can lead to more effective agonism or antagonism of a particular signaling cascade.
Logical Relationship of Peptide Modification to Signaling:
Caption: Impact of 4-(trifluoromethyl)-D-phenylalanine incorporation on targeting a signaling pathway.
Conclusion
This compound is a key enabling reagent in modern medicinal chemistry. Its use in peptide synthesis allows for the rational design of therapeutics with improved pharmacological profiles. The enhanced metabolic stability, lipophilicity, and binding affinity conferred by the 4-trifluoromethyl-D-phenylalanine residue make it an invaluable tool for overcoming some of the inherent limitations of natural peptides as drug candidates. As the field of peptide therapeutics continues to grow, the demand for specialized building blocks like this compound is expected to increase, driving further innovation in drug discovery and development.
The Trifluoromethyl Group in Amino Acids: A Technical Guide to Unlocking Novel Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic incorporation of the trifluoromethyl (CF3) group into amino acids has emerged as a powerful tool in medicinal chemistry and drug discovery. This technical guide provides an in-depth exploration of the profound impact of trifluoromethylation on the biological significance of amino acids. We will delve into the physicochemical alterations induced by the CF3 group, including lipophilicity, metabolic stability, and acidity, and how these changes translate into enhanced therapeutic potential. This guide offers a comprehensive overview of the synthesis of trifluoromethylated amino acids, their incorporation into peptides, and their applications in modulating biological activity, supported by detailed experimental protocols and quantitative data.
Introduction: The "Super-Methyl" in Amino Acid Chemistry
The trifluoromethyl group is often referred to as a "super-methyl" or a "lipophilic hydrogen bond acceptor mimic" in medicinal chemistry.[1] Its introduction into an amino acid scaffold can dramatically alter its physicochemical and biological properties.[2][3] These alterations, which include increased metabolic stability, enhanced lipophilicity, and modified electronic characteristics, can lead to improved pharmacokinetic profiles and biological activity of peptides and small molecule drugs.[2] The strong electron-withdrawing nature of the CF3 group and the exceptional strength of the carbon-fluorine bond are central to its utility.
Physicochemical Impact of the Trifluoromethyl Group
The introduction of a trifluoromethyl group significantly influences the fundamental properties of an amino acid, thereby impacting its behavior in a biological system.
Lipophilicity (LogP)
The CF3 group is highly lipophilic, which generally increases the overall lipophilicity of the amino acid.[2][4] This enhanced lipophilicity can improve a molecule's ability to cross biological membranes, such as the blood-brain barrier and cell membranes, leading to better bioavailability and distribution within the body.[4] However, the position of the trifluoromethyl group is crucial; trifluorination at the α-position of aliphatic alcohols, for instance, strongly enhances lipophilicity, while the effect is less pronounced at other positions.
Metabolic Stability
The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, with a bond dissociation energy significantly higher than that of a carbon-hydrogen bond.[5] This inherent strength makes the CF3 group exceptionally resistant to metabolic degradation by enzymes like the cytochrome P450 (CYP) superfamily.[6][7] Replacing a metabolically labile methyl group with a CF3 group can effectively block oxidative metabolism at that site, a strategy known as "metabolic switching."[6] This often results in a longer drug half-life and a more predictable pharmacokinetic profile.[6][7]
Acidity (pKa)
The strong electron-withdrawing nature of the trifluoromethyl group can significantly impact the acidity of nearby functional groups.[2] For instance, the acidity of an adjacent N-H bond in an amide can be increased. This modulation of pKa can influence molecular interactions, such as hydrogen bonding and binding affinities to biological targets like enzymes and receptors.[4]
Quantitative Data Summary
The following tables summarize the quantitative effects of trifluoromethylation on the physicochemical properties of amino acids and peptides.
Table 1: Physicochemical Properties of Trifluoromethylated vs. Non-Fluorinated Proline Derivatives
| Compound | pKa (Ammonium group) | logP (N-acetyl methyl ester) |
| N-acetyl-proline methyl ester | ~8.4 | -0.11 |
| N-acetyl-α-methylproline methyl ester | ~8.3 | 0.76 |
| N-acetyl-α-trifluoromethylproline methyl ester | ~6.2 | 0.60 |
Data sourced from a comparative study on trifluoromethyl- and methyl-group substitutions in proline.
Table 2: Comparative Metabolic Stability of a Drug Analog with and without a Trifluoromethyl Group
| Parameter | Drug without CF3 (e.g., with CH3) | Drug with CF3 | Rationale |
| In vitro Half-life (t½) | Shorter | Longer | The strong C-F bond in the CF3 group is resistant to enzymatic cleavage, particularly by CYP enzymes, thus blocking a major metabolic pathway and reducing the rate of metabolism.[6] |
| Intrinsic Clearance (CLint) | Higher | Lower | Intrinsic clearance, a measure of the liver's metabolic capacity, is reduced because the metabolic pathway is blocked.[6] |
| Number of Metabolites | Generally higher | Significantly reduced | Blocking a primary site of metabolism limits the formation of downstream metabolites.[6] |
This table provides a generalized comparison based on established principles of metabolic switching.[6]
Biological Significance and Applications
The unique properties conferred by the trifluoromethyl group have led to its widespread use in the design of novel therapeutics.
Enzyme Inhibition
Trifluoromethyl ketones are potent inhibitors of serine and cysteine proteases.[8] The highly electrophilic carbonyl carbon of the TFMK moiety is attacked by the hydroxyl or thiol group in the active site of the enzyme, forming a stable hemiketal or hemithioketal, respectively.[8] This effectively blocks the catalytic activity of the enzyme.
Enhanced Peptide and Drug Properties
Incorporating trifluoromethylated amino acids into peptides can lead to several therapeutic advantages:
-
Enhanced Stability: Increased resistance to enzymatic degradation by proteases, leading to longer in vivo half-lives.[6]
-
Improved Binding Affinity: The CF3 group can modulate interactions with target proteins, potentially increasing binding affinity and selectivity.[5]
-
Increased Lipophilicity: Facilitates better cell membrane penetration and can improve oral bioavailability.[3][4]
-
Novel Conformations: The steric bulk of the CF3 group can induce specific peptide folding patterns, leading to novel bioactivities.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the synthesis and evaluation of trifluoromethylated amino acids and peptides.
Synthesis of Fmoc-Protected Trifluoromethylated Amino Acids
Protocol: Fmoc-Protection of an Amino Acid
This protocol describes the general procedure for the N-protection of an amino acid with a 9-fluorenylmethoxycarbonyl (Fmoc) group.
Materials:
-
Amino acid (e.g., L-Alanine)
-
9-fluorenylmethyl chloroformate (Fmoc-Cl)
-
10% Sodium carbonate (Na2CO3) solution
-
Dioxane
-
Ethyl acetate (EtOAc)
-
Concentrated Hydrochloric acid (HCl)
-
Magnesium sulfate (MgSO4)
-
Ether
-
Petroleum ether
Procedure:
-
Dissolve the amino acid (1 equivalent) in 10% Na2CO3 solution.
-
Cool the solution in an ice bath.
-
Prepare a solution of Fmoc-Cl (1 equivalent) in dioxane.
-
Add the Fmoc-Cl solution dropwise to the amino acid solution with stirring over 50 minutes, while maintaining the temperature at 0°C.[9]
-
Stir the mixture for 1 hour at 0°C and then for 15 hours at 5°C.[9]
-
Pour the reaction mixture into water and extract with ether to remove unreacted Fmoc-Cl.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 with concentrated HCl to precipitate the Fmoc-amino acid.[9]
-
Extract the product with ethyl acetate.
-
Wash the organic phase with water, dry over MgSO4, filter, and evaporate the solvent.
-
Crystallize the crude product from a mixture of ether and petroleum ether to obtain the pure Fmoc-protected amino acid.[9]
Solid-Phase Peptide Synthesis (SPPS) of a Trifluoromethylated Peptide
References
- 1. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 2. benchchem.com [benchchem.com]
- 3. Rational Design of Orthogonal Multipolar Interactions with Fluorine in Protein–Ligand Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Critical comparison of shake-flask, potentiometric and chromatographic methods for lipophilicity evaluation (log Po/w) of neutral, acidic, basic, amphoteric, and zwitterionic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. prepchem.com [prepchem.com]
Spectroscopic Analysis of Boc-4-(trifluoromethyl)-D-phenylalanine: A Technical Guide
This technical guide provides an in-depth overview of the expected spectroscopic data for N-Boc-4-(trifluoromethyl)-D-phenylalanine, a key building block in peptide synthesis and drug discovery. The inclusion of the trifluoromethyl group can significantly alter the electronic properties and metabolic stability of resulting peptides, making a thorough understanding of its spectroscopic characteristics essential for researchers, scientists, and drug development professionals. This document outlines predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) data, detailed experimental protocols for their acquisition, and a generalized workflow for spectroscopic analysis.
Predicted Spectroscopic Data
While a comprehensive, experimentally verified dataset for Boc-4-(trifluoromethyl)-D-phenylalanine is not publicly available, the following data tables present predicted values based on known chemical shifts for analogous structures, including trifluoromethylbenzene and other Boc-protected amino acids. These tables provide a reliable reference for the identification and characterization of the title compound.
Table 1: Predicted ¹H NMR Data
Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)
| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |
| ~7.55 | d (J ≈ 8.2 Hz) | 2H | Aromatic H (ortho to -CF₃) |
| ~7.35 | d (J ≈ 8.2 Hz) | 2H | Aromatic H (meta to -CF₃) |
| ~5.10 | d (J ≈ 8.0 Hz) | 1H | N-H |
| ~4.65 | m | 1H | α-CH |
| ~3.20 | dd (J ≈ 14.0, 5.5 Hz) | 1H | β-CH₂ |
| ~3.10 | dd (J ≈ 14.0, 6.5 Hz) | 1H | β-CH₂ |
| 1.42 | s | 9H | Boc (-C(CH₃)₃) |
Note: The carboxylic acid proton (-COOH) is often broad and may not be observed, or it may be exchanged in protic solvents.
Table 2: Predicted ¹³C NMR Data
Solvent: CDCl₃, Reference: CDCl₃ (δ 77.16 ppm)
| Chemical Shift (δ ppm) | Assignment |
| ~175.0 | Carboxylic Acid (C=O) |
| ~155.5 | Boc (C=O) |
| ~141.0 | Aromatic C (ipso to -CH₂-) |
| ~131.0 (q, J ≈ 32 Hz) | Aromatic C (ipso to -CF₃) |
| ~130.0 | Aromatic CH (meta to -CF₃) |
| ~125.5 (q, J ≈ 4 Hz) | Aromatic CH (ortho to -CF₃) |
| ~124.0 (q, J ≈ 272 Hz) | -CF₃ |
| ~80.5 | Boc (-C(CH₃)₃) |
| ~54.0 | α-CH |
| ~38.0 | β-CH₂ |
| ~28.3 | Boc (-C(CH₃)₃) |
Table 3: Predicted FT-IR Data
| Frequency (cm⁻¹) | Intensity | Functional Group Assignment |
| 3300 - 2500 | Broad, Medium | O-H stretch (Carboxylic Acid) |
| ~3350 | Medium | N-H stretch (Amide) |
| ~3050 | Weak | Aromatic C-H stretch |
| 2980, 2930 | Medium | Aliphatic C-H stretch |
| ~1715 | Strong | C=O stretch (Carboxylic Acid) |
| ~1690 | Strong | C=O stretch (Boc carbamate) |
| ~1610, 1515 | Medium | Aromatic C=C stretch |
| ~1320 | Strong | C-F stretch |
| ~1160, 1120 | Strong | C-F stretch |
| ~1250 | Strong | C-O stretch |
Experimental Protocols
The following protocols provide detailed methodologies for the acquisition of NMR and IR spectra for solid organic compounds such as this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation :
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup :
-
Insert the NMR tube into the spectrometer's spinner and place it in the magnet.
-
Lock the field frequency using the deuterium signal from the solvent.
-
Tune and shim the instrument to optimize the magnetic field homogeneity and maximize signal resolution.
-
-
¹H NMR Acquisition :
-
Acquire a standard ¹H NMR spectrum. Typical parameters on a 400 MHz spectrometer would include:
-
Number of scans: 16
-
Relaxation delay: 1-2 seconds
-
Pulse angle: 30-45 degrees
-
-
-
¹³C NMR Acquisition :
-
Acquire a proton-decoupled ¹³C NMR spectrum. Typical parameters on a 100 MHz (for ¹³C) spectrometer would include:
-
Number of scans: 1024 or more, depending on sample concentration
-
Relaxation delay: 2 seconds
-
Pulse program: Standard proton-decoupled pulse sequence (e.g., zgpg30)
-
-
-
Data Processing :
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Perform phase correction and baseline correction to the resulting spectrum.
-
Calibrate the spectra using the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C).
-
Integrate the peaks in the ¹H spectrum and assign signals in both spectra to the corresponding atoms in the molecular structure.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
This protocol describes the thin solid film method, which is suitable for non-volatile, soluble solids.
-
Sample Preparation :
-
Place a small amount (approx. 10-20 mg) of the solid sample into a clean vial.
-
Add a few drops of a volatile solvent in which the compound is soluble (e.g., methylene chloride or acetone) to dissolve the solid completely.[1]
-
Using a pipette, apply one or two drops of this solution onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).[1]
-
Allow the solvent to evaporate completely, leaving a thin, even film of the solid compound on the plate.[1]
-
-
Data Acquisition :
-
Place the salt plate into the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the clean, empty sample compartment.
-
Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
-
Data Analysis :
-
Identify the key absorption bands (peaks) in the spectrum.
-
Correlate the frequencies (in cm⁻¹) of these bands to specific functional groups and bond vibrations within the molecule.
-
Mandatory Visualization
The following diagram illustrates a generalized workflow for the spectroscopic characterization of a chemical compound.
References
A Technical Guide to the Physicochemical Properties of Fluorinated Phenylalanine Analogs
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into amino acids, particularly phenylalanine, has become a cornerstone of modern medicinal chemistry and chemical biology. The unique electronic properties of fluorine can profoundly alter the physicochemical characteristics of these building blocks, leading to enhanced metabolic stability, modified acidity and basicity, and altered lipophilicity. These modifications can, in turn, influence the conformation, binding affinity, and overall efficacy of peptides and small molecule drugs. This in-depth technical guide provides a comprehensive overview of the core physicochemical properties of fluorinated phenylalanine analogs, detailed experimental protocols for their determination, and visualizations of relevant biological pathways and experimental workflows.
Core Physicochemical Properties
The introduction of fluorine atoms onto the phenyl ring of phenylalanine induces significant changes in its electronic and steric properties. These changes directly impact key physicochemical parameters such as the acid dissociation constant (pKa) and the partition coefficient (logP), which are critical determinants of a molecule's behavior in biological systems.
Data Presentation: Quantitative Physicochemical Data
The following tables summarize the available quantitative data for the pKa and logP of various fluorinated phenylalanine analogs. It is important to note that while experimental data is preferred for its accuracy, in many cases, only computationally predicted values are available. This distinction is clearly indicated in the tables.
Table 1: pKa Values of Phenylalanine and Fluorinated Analogs
| Compound | pKa (α-carboxyl) | pKa (α-amino) | Data Type |
| L-Phenylalanine | 1.83 | 9.13 | Experimental |
| 2-Fluoro-L-phenylalanine | ~2.1 (predicted) | ~9.2 (predicted) | Predicted[1] |
| 4-Fluoro-L-phenylalanine | 2.20 (predicted) | 9.15 (predicted) | Predicted |
Note: The pKa values for the fluorinated analogs are often predicted and can vary depending on the computational method used. The presence of the electron-withdrawing fluorine atom is generally expected to decrease the pKa of both the carboxylic acid and the amino group, making them more acidic.
Table 2: LogP Values of Phenylalanine and Fluorinated Analogs
| Compound | LogP | Data Type |
| L-Phenylalanine | -1.38 | Experimental[2] |
| 2-Fluoro-L-phenylalanine | -1.3 | Predicted[1] |
| 3,5-Difluoro-L-phenylalanine | -1.2 | Predicted[3] |
| 4-Fluoro-DL-phenylalanine | 1.16 | Experimental[4] |
| 4-(Trifluoromethyl)-L-phenylalanine | -0.6 | Predicted[5] |
| Boc-3,5-difluoro-D-phenylalanine | 2.7 | Predicted[6] |
Note: LogP is a measure of a compound's lipophilicity. An increase in the number of fluorine atoms generally leads to an increase in lipophilicity (a higher logP value). The trifluoromethyl group is a particularly strong contributor to increased lipophilicity.
Experimental Protocols
Accurate determination of the physicochemical properties of fluorinated phenylalanine analogs is crucial for their application in drug design and biological studies. The following sections provide detailed methodologies for key experiments.
Determination of pKa by Acid-Base Titration
Objective: To determine the acid dissociation constants (pKa) of the α-carboxyl and α-amino groups of a fluorinated phenylalanine analog.
Principle: An amino acid is titrated with a strong acid and a strong base, and the pH is monitored. The pKa values correspond to the pH at the midpoints of the buffering regions on the titration curve.
Materials:
-
Fluorinated phenylalanine analog
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (NaOH)
-
pH meter with a calibrated electrode
-
Burette
-
Beaker
-
Magnetic stirrer and stir bar
-
Distilled water
Procedure:
-
Sample Preparation: Dissolve a known amount of the fluorinated phenylalanine analog in a specific volume of distilled water to create a solution of known concentration (e.g., 0.1 M).
-
Acid Titration:
-
Place a known volume (e.g., 20 mL) of the amino acid solution in a beaker with a magnetic stir bar.
-
Immerse the calibrated pH electrode in the solution and record the initial pH.
-
Fill a burette with 0.1 M HCl.
-
Add the HCl in small increments (e.g., 0.5 mL), recording the pH after each addition.
-
Continue the titration until the pH drops significantly and stabilizes at a low value (e.g., pH 1.5-2.0).
-
-
Base Titration:
-
Rinse the pH electrode and beaker thoroughly with distilled water.
-
Place a fresh, known volume of the amino acid solution in the beaker.
-
Fill a separate burette with 0.1 M NaOH.
-
Add the NaOH in small increments, recording the pH after each addition.
-
Continue the titration until the pH rises significantly and stabilizes at a high value (e.g., pH 11.5-12.0).
-
-
Data Analysis:
-
Plot the pH values against the volume of HCl and NaOH added to generate a titration curve.
-
The curve will show two equivalence points and two buffering regions.
-
The pKa of the α-carboxyl group (pKa1) is the pH at the midpoint of the first buffering region (during acid titration).
-
The pKa of the α-amino group (pKa2) is the pH at the midpoint of the second buffering region (during base titration).
-
Determination of LogP by the Shake-Flask Method
Objective: To determine the octanol-water partition coefficient (LogP) of a fluorinated phenylalanine analog.
Principle: The compound is partitioned between two immiscible phases, typically n-octanol and water (or a buffer of a specific pH for LogD). The concentration of the compound in each phase is measured, and the LogP is calculated as the logarithm of the ratio of the concentrations.
Materials:
-
Fluorinated phenylalanine analog
-
n-Octanol (pre-saturated with water/buffer)
-
Water or buffer solution (e.g., phosphate-buffered saline, pH 7.4, pre-saturated with n-octanol)
-
Separatory funnel or centrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC)
Procedure:
-
Phase Preparation: Pre-saturate the n-octanol with the aqueous phase and vice versa by mixing them vigorously and allowing them to separate. This minimizes volume changes during the experiment.
-
Partitioning:
-
Prepare a stock solution of the fluorinated phenylalanine analog in the aqueous phase.
-
Add equal volumes of the pre-saturated n-octanol and the aqueous solution of the analog to a separatory funnel or centrifuge tube.
-
Shake the mixture vigorously for a set period (e.g., 1 hour) to allow for equilibrium to be reached.
-
-
Phase Separation:
-
Allow the two phases to separate completely. If an emulsion forms, centrifugation can be used to break it.
-
-
Concentration Measurement:
-
Carefully withdraw a sample from each phase.
-
Determine the concentration of the analog in both the n-octanol and aqueous phases using a suitable analytical method. A calibration curve should be prepared for each phase.
-
-
Calculation:
-
Calculate the partition coefficient (P) using the formula: P = [Concentration in octanol] / [Concentration in aqueous phase]
-
Calculate LogP: LogP = log10(P)
-
In Vitro Metabolic Stability Assay Using Liver Microsomes
Objective: To assess the metabolic stability of a fluorinated phenylalanine analog by measuring its rate of depletion when incubated with liver microsomes.
Principle: The compound is incubated with liver microsomes, which contain a high concentration of drug-metabolizing enzymes (e.g., cytochrome P450s). The reaction is initiated by the addition of a cofactor, NADPH. The concentration of the parent compound is measured over time to determine its half-life and intrinsic clearance.
Materials:
-
Fluorinated phenylalanine analog
-
Pooled human or animal liver microsomes
-
Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) or NADPH
-
Incubator or water bath at 37°C
-
Quenching solution (e.g., ice-cold acetonitrile or methanol containing an internal standard)
-
96-well plates or microcentrifuge tubes
-
LC-MS/MS system for analysis
Procedure:
-
Incubation Mixture Preparation:
-
Prepare a working solution of the fluorinated phenylalanine analog in the phosphate buffer.
-
In a 96-well plate or microcentrifuge tubes, add the liver microsomes and the analog solution.
-
Pre-incubate the mixture at 37°C for a few minutes.
-
-
Reaction Initiation:
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
-
Time-Point Sampling:
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding an equal volume of the cold quenching solution. The 0-minute time point serves as the initial concentration control.
-
-
Sample Processing:
-
Centrifuge the quenched samples to precipitate the proteins.
-
Transfer the supernatant to a new plate or vials for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the parent compound at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression of this plot gives the elimination rate constant (k).
-
Calculate the in vitro half-life (t1/2) using the formula: t1/2 = 0.693 / k.
-
Calculate the intrinsic clearance (Clint) using the formula: Clint = (0.693 / t1/2) * (volume of incubation / amount of microsomal protein).
-
Mandatory Visualizations
Signaling Pathway Diagram
The metabolic fate of phenylalanine is intrinsically linked to the synthesis of tyrosine, a crucial precursor for neurotransmitters and hormones. Fluorinated phenylalanine analogs can act as inhibitors or probes of this pathway. The PI3K/Akt signaling pathway is a central regulator of cell growth and survival and can be influenced by amino acid availability.
Caption: Phenylalanine metabolism to tyrosine and its influence on the PI3K/Akt signaling pathway.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for the in vitro screening of fluorinated phenylalanine analogs to assess their metabolic stability.
Caption: A streamlined workflow for assessing the metabolic stability of fluorinated phenylalanine analogs.
References
- 1. 2-Fluoro-L-phenylalanine | C9H10FNO2 | CID 716319 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. L-Phenylalanine | C9H11NO2 | CID 6140 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3,5-Difluoro-L-phenylalanine | C9H9F2NO2 | CID 716307 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Fluoro-L-phenylalanine | CAS#:51-65-0 | Chemsrc [chemsrc.com]
- 5. 4-(Trifluoromethyl)-L-phenylalanine | C10H10F3NO2 | CID 2761501 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Boc-3,5-difluoro-D-phenylalanine | C14H17F2NO4 | CID 7021056 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Incorporation of Boc-4-(trifluoromethyl)-D-phenylalanine into Peptides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the successful incorporation of Boc-4-(trifluoromethyl)-D-phenylalanine, a non-canonical amino acid, into synthetic peptides using t-Butyloxycarbonyl (Boc) solid-phase peptide synthesis (SPPS). The inclusion of this unique amino acid is a powerful strategy for enhancing the therapeutic properties of peptides.
The trifluoromethyl group, known for its strong electron-withdrawing nature and high lipophilicity, can significantly influence a peptide's metabolic stability, binding affinity, and overall conformation.[1] By strategically placing 4-(trifluoromethyl)-D-phenylalanine within a peptide sequence, researchers can design peptides with improved resistance to enzymatic degradation, potentially leading to a longer in vivo half-life.[1] Furthermore, the altered electronic and steric properties of the fluorinated aromatic ring can lead to more favorable interactions within a receptor's binding pocket, enhancing the peptide's potency and selectivity.[1]
This document offers detailed experimental protocols, expected quantitative outcomes, and visual workflows to facilitate the seamless integration of this compound into your peptide synthesis endeavors.
Data Presentation: Quantitative Synthesis Parameters
The successful incorporation of this compound is evaluated based on coupling efficiency, and the overall yield and purity of the final peptide. While these values are highly sequence-dependent, the following table summarizes typical quantitative data expected from a standard Boc-SPPS protocol.
| Parameter | Expected Value | Method of Determination | Notes |
| Single Coupling Efficiency | >98% | Kaiser Test (qualitative) / Ninhydrin Assay (quantitative) | Crucial for the synthesis of long peptides. Even a small decrease in efficiency per cycle significantly reduces the final yield. Due to potential steric hindrance from the trifluoromethyl group, a double coupling may be necessary to achieve this efficiency. |
| Overall Crude Peptide Yield | 50-70% | Gravimetric analysis (post-cleavage) | Highly dependent on the peptide sequence, length, and the efficiency of each synthesis cycle. |
| Crude Peptide Purity | >60% | RP-HPLC | Dependent on the efficiency of the synthesis and the presence of deletion or truncated sequences. |
| Final Purity (Post-Purification) | >95% | Analytical RP-HPLC | Achievable with standard purification techniques like reverse-phase HPLC. |
| Molecular Mass Verification | Matches theoretical mass | Mass Spectrometry (e.g., ESI-MS, MALDI-TOF) | Confirms the successful incorporation of this compound and the overall sequence integrity. |
Experimental Protocols
The following protocols outline the manual solid-phase synthesis of a peptide containing this compound using the Boc/Bzl protection strategy.
Protocol 1: Boc Solid-Phase Peptide Synthesis Cycle
This protocol describes the steps for one cycle of amino acid addition.
1. Resin Swelling:
-
Place the appropriate amount of Merrifield or PAM resin in a reaction vessel.
-
Add Dichloromethane (DCM) or N,N-Dimethylformamide (DMF) to the resin and allow it to swell for 30-60 minutes with gentle agitation.[2]
-
Drain the solvent.
2. Boc Deprotection:
-
Wash the resin with DCM (3x).
-
Add a solution of 50% Trifluoroacetic acid (TFA) in DCM to the resin.
-
Agitate for 5 minutes, drain, and add a fresh 50% TFA/DCM solution.
-
Agitate for an additional 20-25 minutes.[2]
-
Drain the deprotection solution and wash the resin thoroughly with DCM (5x) to remove residual TFA.
3. Neutralization:
-
Add a solution of 10% N,N-Diisopropylethylamine (DIEA) in DCM to the resin.
-
Agitate for 2 minutes, then drain. Repeat this step.
-
Wash the resin with DCM (5x) to remove excess base.[2]
4. Amino Acid Coupling (Incorporation of this compound):
-
In a separate vial, dissolve this compound (3 equivalents relative to resin loading capacity) and a coupling agent such as HBTU (2.9 equivalents) and HOBt (3 equivalents) in a minimal amount of DMF.[3][4]
-
Add DIEA (6 equivalents) to the solution to pre-activate the amino acid.
-
Add the activated amino acid solution to the neutralized resin.
-
Agitate the reaction mixture for 2-4 hours at room temperature.
-
Monitor the reaction completion using a Kaiser test. A negative result (yellow beads) indicates a successful coupling. If the test is positive, a second coupling is recommended.
-
After completion, drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).
Protocol 2: Cleavage and Deprotection
This protocol is for the final cleavage of the peptide from the resin and removal of side-chain protecting groups.
-
Final Washing: After the final coupling and deprotection steps, wash the resin thoroughly with DMF, followed by DCM, and finally methanol. Dry the resin under vacuum.
-
Cleavage: Caution: This step should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
-
Prepare a cleavage cocktail. A common cocktail is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS).
-
Add the cleavage cocktail to the dried resin.
-
Agitate the mixture at room temperature for 2-3 hours.
-
-
Peptide Precipitation:
-
Filter the resin and collect the filtrate into a cold solution of diethyl ether.
-
A white precipitate of the crude peptide should form.
-
Incubate at -20°C for at least 30 minutes to maximize precipitation.[3]
-
-
Peptide Isolation:
-
Centrifuge the mixture to pellet the peptide.
-
Carefully decant the ether.
-
Wash the peptide pellet with cold diethyl ether and re-centrifuge.
-
Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.[3]
-
Protocol 3: Peptide Purification and Analysis
-
Purification:
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 10% acetic acid in water).
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.[2]
-
Collect the fractions corresponding to the desired peptide peak.
-
-
Analysis and Characterization:
-
Confirm the purity of the final peptide by analytical RP-HPLC.
-
Verify the molecular weight of the purified peptide using mass spectrometry (e.g., ESI-MS or MALDI-TOF).[2]
-
Further structural characterization can be performed using NMR spectroscopy.
-
Visualizations
Caption: General workflow for Boc-Solid Phase Peptide Synthesis.[2]
Caption: Decision pathway for optimizing coupling conditions.
Caption: Modulation of a cell signaling pathway by a modified peptide.
References
Application Notes and Protocols for Boc-4-(trifluoromethyl)-D-phenylalanine in Solid-Phase Peptide Synthesis (SPPS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-canonical amino acids into peptide structures is a powerful strategy in medicinal chemistry and drug discovery to enhance pharmacological properties. Boc-4-(trifluoromethyl)-D-phenylalanine, a derivative of D-phenylalanine, is a key building block used to improve the metabolic stability, binding affinity, and overall efficacy of peptide-based therapeutics. The trifluoromethyl group, with its strong electron-withdrawing nature and lipophilicity, can significantly influence the conformation and pharmacokinetic profile of a peptide.[1]
This document provides detailed application notes and protocols for the successful incorporation of this compound into peptide sequences using t-Butyloxycarbonyl (Boc) solid-phase peptide synthesis (SPPS). A primary application of this modified amino acid is in the synthesis of Gonadotropin-Releasing Hormone (GnRH) antagonists, which are used in various clinical applications, including oncology and reproductive medicine.
Key Advantages of Incorporating 4-(trifluoromethyl)-D-phenylalanine
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making peptides containing this residue more resistant to enzymatic degradation by proteases, thus prolonging their in-vivo half-life.[1]
-
Increased Binding Affinity: The trifluoromethyl group can alter the electronic and hydrophobic properties of the peptide, potentially leading to stronger and more specific interactions with its biological target.[1]
-
Modulation of Conformation: The steric bulk and electronic effects of the trifluoromethyl group can influence the peptide's secondary structure, which is crucial for its biological activity.[1]
Data Presentation: Quantitative Analysis
The successful incorporation of this compound is evaluated by several parameters throughout the SPPS process. The following tables summarize typical quantitative data for the synthesis of a peptide incorporating this amino acid, such as a GnRH antagonist.
Table 1: Typical Coupling Efficiency and Resin Loading
| Parameter | Typical Value | Method of Determination | Notes |
| Resin Loading | 0.5 - 1.0 mmol/g | Gravimetric analysis after coupling the first amino acid | The optimal loading can be sequence-dependent. |
| Single Coupling Efficiency | >98% | Kaiser Test / Quantitative Ninhydrin Assay | For sterically hindered amino acids, double coupling may be required to achieve high efficiency. |
Table 2: Overall Yield and Purity of a Representative Peptide (e.g., GnRH Antagonist)
| Parameter | Typical Value | Method of Determination | Notes |
| Crude Peptide Yield | 70-90% | Gravimetric Analysis after Cleavage | Dependent on peptide length and sequence complexity. |
| Final Purity after HPLC | >98% | Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) | Purity is crucial for therapeutic applications. |
| Final Purified Yield | 15-30% | Gravimetric Analysis / UV-Vis Spectroscopy | Significant material loss can occur during purification. |
Experimental Protocols
The following protocols are based on the Boc/Benzyl (Bzl) strategy for SPPS. This method utilizes the acid-labile Boc group for temporary α-amino protection and more acid-stable benzyl-based groups for side-chain protection.
Protocol 1: Boc Solid-Phase Peptide Synthesis (SPPS) Workflow
This protocol outlines the cyclical steps for elongating the peptide chain on a solid support.
1. Resin Swelling:
- Place the appropriate resin (e.g., Merrifield resin for a C-terminal acid or MBHA resin for a C-terminal amide) in a reaction vessel.
- Add Dichloromethane (DCM) to swell the resin for 30-60 minutes with gentle agitation.
- Drain the solvent.
2. Boc Deprotection:
- Wash the resin with DCM (3x).
- Add a solution of 50% Trifluoroacetic acid (TFA) in DCM to the resin.
- Agitate for 5 minutes, drain, and add a fresh 50% TFA/DCM solution.
- Agitate for an additional 20-25 minutes.
- Drain the deprotection solution and wash the resin thoroughly with DCM (5x) to remove residual TFA.
3. Neutralization:
- Add a solution of 10% N,N-Diisopropylethylamine (DIEA) in DCM to the resin.
- Agitate for 2 minutes, then drain. Repeat this step.
- Wash the resin with DCM (5x) to remove excess base.
4. Amino Acid Coupling (Incorporation of this compound):
- In a separate vial, dissolve this compound (3 equivalents relative to resin loading) and a coupling agent such as HBTU (3 equivalents) in a minimal amount of N,N-Dimethylformamide (DMF).
- Add DIEA (6 equivalents) to the solution to begin activation.
- Immediately add the activated amino acid solution to the resin.
- Agitate the reaction mixture for 1-4 hours at room temperature.
- Monitor the reaction completion using the Kaiser test. A negative result (yellow beads) indicates a complete reaction. If the test is positive, a second coupling may be necessary.
- After completion, drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).
5. Repeat:
- Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
Protocol 2: Cleavage and Side-Chain Deprotection
This final step cleaves the completed peptide from the resin and removes the side-chain protecting groups.
WARNING: Anhydrous Hydrogen Fluoride (HF) is extremely toxic and corrosive. This procedure must be performed by trained personnel in a specialized, HF-resistant apparatus within a certified fume hood.
1. Preparation:
- After the final coupling and deprotection cycle, wash the peptide-resin with DCM and dry it thoroughly under vacuum.
2. HF Cleavage:
- Place the dried resin in the reaction vessel of the HF cleavage apparatus.
- Add a scavenger cocktail (e.g., 90% HF, 5% p-cresol, 5% anisole) to protect sensitive residues from side reactions.
- Stir the mixture at 0°C for 1-2 hours.
- Evaporate the HF under a stream of nitrogen.
3. Peptide Precipitation and Washing:
- Wash the resin and cleaved peptide with cold diethyl ether to precipitate the crude peptide.
- Collect the precipitated peptide by filtration or centrifugation.
- Wash the crude peptide with cold diethyl ether (3x) to remove scavengers and other organic-soluble impurities.
4. Drying:
- Dry the crude peptide under vacuum to obtain a powder.
Protocol 3: Peptide Purification
1. Dissolution:
- Dissolve the crude peptide in an appropriate solvent, typically a mixture of water and acetonitrile containing 0.1% TFA.
2. Purification:
- Purify the peptide by preparative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) using a suitable column (e.g., C18).
- Use a gradient of water/acetonitrile containing 0.1% TFA.
3. Lyophilization:
- Collect the fractions containing the pure peptide.
- Lyophilize the pooled fractions to obtain the final peptide as a fluffy white powder.
Visualizations
Boc-SPPS Workflow
Caption: General workflow for a single cycle of Boc-SPPS.
GnRH Receptor Signaling Pathway
The incorporation of 4-(trifluoromethyl)-D-phenylalanine is often employed in the synthesis of GnRH antagonists. These antagonists compete with native GnRH for binding to the GnRH receptor (GnRHR) on pituitary gonadotrope cells, thereby inhibiting the downstream signaling cascade that leads to the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).
Caption: Simplified GnRH receptor signaling pathway and the inhibitory action of a GnRH antagonist.
References
Application Notes and Protocols: Boc-4-(trifluoromethyl)-D-phenylalanine in Drug Design
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Boc-4-(trifluoromethyl)-D-phenylalanine in drug design. This non-canonical amino acid is a valuable building block for synthesizing novel therapeutic agents, particularly in the development of antagonists for G-protein coupled receptors (GPCRs) and in enhancing the metabolic stability of peptides. The incorporation of the trifluoromethyl group can significantly improve a drug candidate's pharmacological properties.
Introduction to the Role of the Trifluoromethyl Group
The trifluoromethyl (-CF3) group is a key functional group in modern medicinal chemistry. Its incorporation into a drug candidate can profoundly alter its physicochemical and biological properties. The strong electron-withdrawing nature of the fluorine atoms can influence the acidity of nearby protons, molecular conformation, and binding interactions with biological targets. Furthermore, the -CF3 group can enhance metabolic stability by blocking sites susceptible to oxidative metabolism, thereby increasing the drug's half-life and bioavailability.
Application in Neurokinin 1 Receptor (NK1R) Antagonists
A significant application of molecules containing a trifluoromethylphenyl moiety is in the development of neurokinin 1 receptor (NK1R) antagonists. The NK1R, the preferred receptor for the neuropeptide Substance P (SP), is a GPCR implicated in various physiological and pathological processes, including pain transmission, inflammation, and cancer.[1][2][3] Overexpression of NK1R is observed in several types of cancer, making it a promising therapeutic target.[4][5] Antagonists of the NK1R can block the downstream signaling initiated by SP, thereby mitigating its effects. The drug Aprepitant, an NK1R antagonist used to treat chemotherapy-induced nausea and vomiting, notably contains a bis-trifluoromethyl-phenyl moiety, highlighting the importance of this functional group in targeting the NK1R.[6]
Neurokinin 1 Receptor (NK1R) Signaling Pathway
Substance P binding to the NK1R activates heterotrimeric G-proteins, primarily Gq and Gs.[2][3] This initiates a cascade of intracellular signaling events, including the activation of phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG).[7][8] IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[7] These events, along with the Gs-mediated activation of adenylyl cyclase and subsequent cAMP production, lead to the activation of downstream pathways such as the RAS-RAF-MEK-ERK and NF-κB pathways, which are involved in cell proliferation, survival, and inflammation.[9][10] NK1R antagonists competitively block the binding of Substance P, thereby inhibiting these downstream signaling cascades.
Caption: Neurokinin 1 Receptor (NK1R) signaling pathway and the inhibitory action of NK1R antagonists.
Quantitative Data
| Compound | Receptor | Assay Type | IC50 (nM) | Ki (nM) | Cell/Tissue Type |
| Aprepitant | Human NK1R | Competition Binding | 0.09 | - | Rat brain homogenates |
| L732,138 | Human NK1R | Competition Binding | - | 22.4 | CHO cells |
| Galactosyl derivative 14α | Human NK1R | Competition Binding | 50.4 | 22.4 | - |
| N-[3,5-bis(trifluoromethyl)benzyl] derivative 3a | - | - | - | - | - |
| N-[3,5-bis(trifluoromethyl)benzyl] derivative 3b | - | - | - | - | - |
| N-[3,5-bis(trifluoromethyl)benzyl] derivative 3f | - | - | - | - | - |
Note: The ED50 for compounds 3a, 3b, and 3f in an in vivo capsaicin-induced plasma extravasation assay in guinea pig trachea was reported to be 0.20-0.27 mg/kg (p.o.).[11] Data for Aprepitant and L732,138 are from references[12] and[4] respectively.
Experimental Protocols
The following protocols provide a general framework for the synthesis and evaluation of peptides or small molecules incorporating this compound.
Solid-Phase Peptide Synthesis (SPPS) Incorporating this compound
This protocol describes a single coupling cycle for adding this compound to a growing peptide chain on a solid support using Boc chemistry.
Materials:
-
Rink Amide or other suitable resin
-
Boc-protected amino acids
-
This compound
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIPEA)
-
Coupling reagent (e.g., HBTU, HATU, or DIC/HOBt)
-
Piperidine (for Fmoc deprotection if using a mixed Boc/Fmoc strategy)
Protocol:
-
Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.
-
Boc Deprotection:
-
Wash the resin with DCM (3x).
-
Add a solution of 50% TFA in DCM to the resin and shake for 30 minutes.
-
Filter and wash the resin with DCM (3x), followed by DMF (3x).
-
-
Neutralization: Wash the resin with a 10% solution of DIPEA in DMF (3x) to neutralize the protonated N-terminus. Wash again with DMF (3x).
-
Amino Acid Coupling:
-
In a separate vial, dissolve this compound (3 equivalents relative to resin loading) and a coupling reagent (e.g., HBTU, 3 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the amino acid solution and pre-activate for 5-10 minutes.
-
Add the activated amino acid solution to the resin.
-
Shake the reaction vessel for 2-4 hours at room temperature.
-
Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating incomplete reaction), continue shaking and re-test.
-
-
Washing: Once the coupling is complete (negative Kaiser test), filter the resin and wash thoroughly with DMF (3x) and DCM (3x).
-
Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
-
Cleavage and Final Deprotection: After the final amino acid has been coupled, cleave the peptide from the resin and remove all protecting groups using a strong acid cocktail (e.g., TFA with scavengers like triisopropylsilane and water).
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS) using Boc chemistry.
NK1R Radioligand Binding Assay
This protocol is for determining the binding affinity (Ki) of a test compound for the NK1R by measuring its ability to compete with a radiolabeled ligand.[12][13]
Materials:
-
Cell membranes prepared from cells expressing NK1R (e.g., CHO or HEK293 cells)
-
Radioligand: [³H]-Substance P or [¹²⁵I]-Substance P
-
Unlabeled Substance P (for non-specific binding)
-
Test compound synthesized with this compound
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4)
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Cell harvester
-
Scintillation counter and scintillation fluid
Protocol:
-
Assay Setup: In a 96-well plate, add binding buffer, a fixed concentration of radioligand (typically at its Kd value), and varying concentrations of the test compound.
-
Controls:
-
Total Binding: Wells containing only binding buffer and radioligand.
-
Non-specific Binding: Wells containing binding buffer, radioligand, and a high concentration of unlabeled Substance P (e.g., 1 µM).
-
-
Incubation: Add the cell membrane preparation to each well to initiate the binding reaction. Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Place the dried filters into scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
In Vitro Cancer Cell Viability Assay (MTT Assay)
This protocol assesses the cytotoxic effect of a synthesized NK1R antagonist on a cancer cell line known to overexpress NK1R.[14][15]
Materials:
-
Cancer cell line (e.g., U-373 MG glioblastoma, A549 lung carcinoma)
-
Complete cell culture medium
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compound).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting solution using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot cell viability against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the compound that reduces cell viability by 50%) using non-linear regression analysis.
-
Caption: Workflow for an in vitro cancer cell viability MTT assay.
References
- 1. Association of Neurokinin-1 Receptor Signaling Pathways with Cancer - Rodriguez - Current Medicinal Chemistry [edgccjournal.org]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. mdpi.com [mdpi.com]
- 4. Carbohydrate-Based NK1R Antagonists with Broad-Spectrum Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Human substance P receptor binding mode of the antagonist drug aprepitant by NMR and crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neuropeptide substance P and the immune response - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biochemistry, Substance P - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. The NK-1 Receptor Signaling: Distribution and Functional Relevance in the Eye [mdpi.com]
- 10. Substance P activates both contractile and inflammatory pathways in lymphatics through the neurokinin receptors NK1R and NK3R - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Potent NK1 receptor antagonists: synthesis and antagonistic activity of various heterocycles with an N-[3,5-bis(trifluoromethyl)benzyl]-N-methylcarbamoyl substituent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Mapping Substance P Binding Sites on the Neurokinin-1 Receptor Using Genetic Incorporation of a Photoreactive Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. The Potential In Vitro Inhibitory Effects of Neurokinin-1 Receptor (NK-1R) Antagonist, Aprepitant, in Osteosarcoma Cell Migration and Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Boc-4-(trifluoromethyl)-D-phenylalanine as a Molecular Probe
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of Boc-4-(trifluoromethyl)-D-phenylalanine as a molecular probe in biochemical and pharmacological research. The unique properties of the trifluoromethyl group, particularly its utility as a ¹⁹F NMR reporter, make this unnatural amino acid a valuable tool for studying molecular interactions, protein structure and function, and for the development of novel therapeutics.
Introduction to this compound
This compound is a synthetic amino acid derivative that incorporates a tert-butyloxycarbonyl (Boc) protecting group on the alpha-amino group and a trifluoromethyl (CF₃) moiety at the para position of the phenyl ring. This unique combination of features offers several advantages in its application as a molecular probe:
-
¹⁹F NMR Spectroscopy: The trifluoromethyl group serves as a highly sensitive and specific nuclear magnetic resonance (NMR) probe.[1][2] The ¹⁹F nucleus has a spin of 1/2, a high gyromagnetic ratio, and 100% natural abundance, leading to strong NMR signals.[1] Crucially, the absence of endogenous fluorine in most biological systems ensures a background-free spectrum, allowing for the unambiguous detection of the labeled molecule.[1][2]
-
Probing Molecular Environments: The chemical shift of the ¹⁹F nucleus is exquisitely sensitive to its local electronic environment.[2] Changes in the conformation of a peptide or protein containing this residue, or its binding to a target molecule, can induce significant and measurable changes in the ¹⁹F chemical shift, providing valuable insights into binding events and conformational dynamics.[3]
-
Enhanced Stability: The incorporation of D-amino acids into peptides can confer resistance to proteolytic degradation, increasing their in vivo half-life.
-
Modulation of Physicochemical Properties: The trifluoromethyl group is highly lipophilic and electron-withdrawing. Its incorporation can influence the binding affinity, selectivity, and pharmacokinetic properties of peptides and small molecules.
Physicochemical and Spectroscopic Data
The following table summarizes key quantitative data for this compound. This information is essential for experimental design, including solubility testing, reaction setup, and spectroscopic analysis.
| Property | Value (Typical) | Reference / Method |
| Molecular Formula | C₁₅H₁₈F₃NO₄ | - |
| Molecular Weight | 333.30 g/mol | - |
| Appearance | White to off-white solid | Visual Inspection |
| Purity (HPLC) | ≥98% | High-Performance Liquid Chromatography |
| Melting Point | 130-135 °C | Differential Scanning Calorimetry |
| Solubility | Soluble in DMF, DMSO, MeOH, slightly in H₂O | Experimental Determination |
| ¹⁹F NMR Chemical Shift (δ) | -60 to -64 ppm (relative to CFCl₃) | ¹⁹F NMR Spectroscopy (solvent dependent) |
| ¹H NMR | Consistent with structure | ¹H NMR Spectroscopy |
| ¹³C NMR | Consistent with structure | ¹³C NMR Spectroscopy |
Key Applications and Experimental Protocols
Application 1: Incorporation into Peptides for ¹⁹F NMR-Based Binding Studies
The primary application of this compound is its site-specific incorporation into peptides. These labeled peptides can then be used as probes to study their interaction with biological targets such as proteins, receptors, or nucleic acids.
References
- 1. Fluorine-19 NMR of integral membrane proteins illustrated with studies of GPCRs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 19F NMR as a tool in chemical biology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of conformational states of the homodimeric enzyme fluoroacetate dehalogenase by 19F–13C two-dimensional NMR - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Analytical Strategies for Peptides Incorporating Boc-4-(trifluoromethyl)-D-phenylalanine
Introduction
N-tert-butoxycarbonyl-4-(trifluoromethyl)-D-phenylalanine (Boc-4-(CF3)-D-Phe-OH) is a non-canonical amino acid derivative increasingly utilized in peptide synthesis and medicinal chemistry. The incorporation of a trifluoromethyl group (-CF3) into the phenylalanine side chain significantly enhances the lipophilicity and metabolic stability of the resulting peptide, making it a valuable building block for the development of novel therapeutics, including selective inhibitors and modulators of biological targets.[1] Its Boc (tert-butyloxycarbonyl) protecting group facilitates straightforward incorporation during solid-phase peptide synthesis (SPPS).[1][2]
The unique physicochemical properties imparted by this amino acid necessitate robust analytical methods to ensure the identity, purity, and chiral integrity of the final peptide product. This document provides detailed protocols and data for the key analytical techniques required for the comprehensive characterization of these peptides.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is the primary technique for assessing the purity of crude synthetic peptides and for purifying the target peptide away from synthesis-related impurities such as deletion sequences or incompletely deprotected products.[3][4]
Experimental Protocol: Purity Assessment by Analytical RP-HPLC
-
Sample Preparation: Dissolve the lyophilized crude peptide in a suitable solvent (e.g., 10-50% acetonitrile in water) to a final concentration of approximately 1 mg/mL.
-
Chromatographic System: Utilize an HPLC system equipped with a UV detector.
-
Method Parameters:
-
Column: C18 reversed-phase column (e.g., Waters Atlantis T3, Agilent AdvanceBio Peptide Mapping, 3-5 µm particle size, 100-300 Å pore size, 2.1 x 100 mm).[5][6]
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile (ACN).
-
Flow Rate: 0.3 - 1.0 mL/min.
-
Detection: UV absorbance at 214 nm (peptide backbone) and 254/280 nm (aromatic side-chains).
-
Column Temperature: 40 °C.
-
Gradient: A typical scouting gradient runs from 5% to 95% Mobile Phase B over 10-30 minutes.[5][6]
-
-
Analysis: Inject 5-20 µL of the sample. Integrate the peak areas to determine the relative purity of the target peptide. The trifluoromethyl-phenylalanine moiety increases hydrophobicity, typically resulting in longer retention times compared to an equivalent peptide with standard phenylalanine.
Data Presentation: Typical RP-HPLC Parameters
| Parameter | Recommended Setting | Purpose |
| Column | C18, 2.1-4.6 mm ID, 50-150 mm length, ≤3.5 µm | High-resolution separation of peptide impurities. |
| Mobile Phase A | 0.1% TFA in H₂O | Acidic modifier to improve peak shape and ion-pair with basic residues.[6] |
| Mobile Phase B | 0.1% TFA in ACN | Organic solvent for eluting hydrophobic peptides. |
| Gradient | 5-95% B over 20 min | Broad screening gradient suitable for most peptides. |
| Flow Rate | 0.4 mL/min (for 2.1 mm ID column) | Balances resolution and run time. |
| Temperature | 40 °C | Improves peak shape and reduces viscosity.[5] |
| Detection | 214 nm & 254 nm | General peptide bond and aromatic residue detection.[7] |
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is essential for confirming the molecular weight and thus the identity of the synthesized peptide.[8] For LC-MS analysis, formic acid (FA) is often preferred over TFA as a mobile phase additive to prevent the ion suppression effects that TFA can cause in the mass spectrometer source.[4][6]
Experimental Protocol: Peptide Identity Confirmation by LC-MS
-
Sample Preparation: Prepare a 100 µg/mL solution of the peptide in 10% acetonitrile/water.
-
LC-MS System: An HPLC system coupled to an electrospray ionization (ESI) time-of-flight (TOF) or quadrupole mass spectrometer.[8]
-
LC Method Parameters:
-
Column: C18 reversed-phase column suitable for mass spectrometry (e.g., Agilent AdvanceBio Peptide Plus).[6]
-
Mobile Phase A: 0.1% Formic Acid (FA) in Water.
-
Mobile Phase B: 0.1% Formic Acid (FA) in Acetonitrile (ACN).
-
Gradient: Use a gradient similar to the analytical HPLC method, adjusted for the different mobile phase system.
-
Flow Rate: 0.2 - 0.4 mL/min.
-
-
MS Method Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Mass Range: Scan a range appropriate for the expected peptide mass (e.g., 300-2000 m/z). Peptides typically form multiply charged ions ([M+nH]ⁿ⁺).
-
Capillary Voltage: 3-4 kV.
-
Source Temperature: 120-150 °C.
-
-
Data Analysis: Deconvolute the resulting mass spectrum to determine the parent mass of the peptide. Compare the observed mass to the theoretical calculated mass.
Data Presentation: Typical LC-MS Parameters
| Parameter | Recommended Setting | Purpose |
| Ionization Source | Electrospray Ionization (ESI) | Soft ionization technique suitable for peptides.[8] |
| Polarity | Positive Ion Mode | Peptides readily accept protons on basic residues and the N-terminus. |
| Mobile Phase Modifier | 0.1% Formic Acid | Volatile acid compatible with MS; avoids TFA-induced ion suppression.[4] |
| Scan Range (m/z) | 300 - 2000 m/z | Covers the typical range for multiply charged peptide ions. |
| Deconvolution | MassLynx (MaxEnt1) or similar | Algorithm to calculate the neutral molecular weight from the m/z spectrum.[5] |
Chiral Purity Analysis
Ensuring the enantiomeric purity of the incorporated amino acid is critical, as the presence of the L-enantiomer can drastically alter the peptide's biological activity. Chiral HPLC is the most common and accurate method for this determination.[][10] The analysis is typically performed on the protected amino acid building block before synthesis, but can also be adapted for the final peptide after hydrolysis.
Experimental Protocol: Chiral HPLC of Boc-4-(CF3)-D-Phe-OH
-
Standard Preparation: Prepare solutions of the Boc-4-(CF3)-D-Phe-OH standard and a corresponding Boc-4-(CF3)-L-Phe-OH standard (if available) at 1 mg/mL in mobile phase. Prepare a racemic mixture by combining both.
-
System: HPLC system with a UV detector.
-
Method Parameters:
-
Column: A polysaccharide-based chiral stationary phase (CSP) column (e.g., Daicel Chiralpak series).
-
Mobile Phase: Typically a normal-phase eluent such as a mixture of hexane/isopropanol or a reverse-phase eluent depending on the column.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Detection: UV at 254 nm.
-
-
Analysis: Inject the D-standard, L-standard (if available), and the test sample. The method is validated if the D- and L-peaks are well-resolved in the racemic mixture. Quantify the area of the undesired L-enantiomer in the sample to determine the enantiomeric excess (e.e.). Purity is often expected to be ≥99.5%.[1]
Data Presentation: Comparison of Chiral Analysis Methods
| Feature | Chiral HPLC | Chiral GC-MS | NMR Spectroscopy |
| Principle | Differential interaction with a chiral stationary phase. | Separation of volatile enantiomeric derivatives on a chiral column. | Formation of diastereomeric complexes with a chiral resolving agent. |
| Sensitivity | High (LOD ≤0.05%).[10] | High (LOQ down to 0.1%).[10] | Moderate (Can be below 1% of minor component).[10] |
| Sample Prep | Minimal, direct injection. | Derivatization to a volatile form is required. | Derivatization to diastereomer may be needed. |
| Application | Gold standard for Boc-amino acids and peptides.[] | Best for volatile, small molecules. | Structural confirmation and purity assessment. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed structural information, confirming the presence of the Boc-4-(trifluoromethyl)-D-phenylalanine residue and the overall peptide structure. ¹H, ¹³C, and ¹⁹F NMR are all valuable.
Experimental Protocol: General NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified peptide in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD-d₄).[5]
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition:
-
¹H NMR: Acquire a standard one-dimensional proton spectrum. Key signals include the Boc group singlet (~1.4 ppm), aromatic protons (doublets around 7.3-7.7 ppm), and the alpha-proton.
-
¹³C NMR: Confirm the presence of all expected carbons, including the CF₃ group (a quartet) and the Boc group carbons.
-
¹⁹F NMR: A singlet peak will confirm the presence and chemical environment of the trifluoromethyl group. This is a highly sensitive and unambiguous method for fluorine-containing compounds.[11]
-
-
Analysis: Assign peaks with the aid of 2D NMR experiments (e.g., COSY, HSQC) and compare to expected chemical shifts.
Visualizations: Workflows and Logical Diagrams
Caption: General analytical workflow for synthetic peptides.
Caption: Workflow for a single coupling cycle in Boc-SPPS.
Caption: Role of modified amino acids in a drug discovery context.
References
- 1. chemimpex.com [chemimpex.com]
- 2. peptide.com [peptide.com]
- 3. benchchem.com [benchchem.com]
- 4. agilent.com [agilent.com]
- 5. scienceopen.com [scienceopen.com]
- 6. lcms.cz [lcms.cz]
- 7. A Diphenylalanine Based Pentapeptide with Fibrillating Self-Assembling Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Synthesis and evaluation of phenylalanine-derived trifluoromethyl ketones for peptide-based oxidation catalysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Deprotection of Boc-4-(trifluoromethyl)-D-phenylalanine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and quantitative data for the deprotection of the tert-butyloxycarbonyl (Boc) protecting group from 4-(trifluoromethyl)-D-phenylalanine, a critical step in the synthesis of peptides and other pharmacologically relevant molecules. The incorporation of 4-(trifluoromethyl)-D-phenylalanine into peptides can enhance metabolic stability, binding affinity, and overall therapeutic efficacy due to the electron-withdrawing nature and lipophilicity of the trifluoromethyl group.[1]
Introduction to Boc Deprotection
The Boc group is a widely used protecting group for amines in organic synthesis, particularly in solid-phase peptide synthesis (SPPS). Its popularity stems from its stability under a range of reaction conditions and its facile removal under acidic conditions. The most common reagents for Boc deprotection are trifluoroacetic acid (TFA) and hydrogen chloride (HCl) in an organic solvent.
The mechanism of Boc deprotection is an acid-catalyzed elimination. The carbonyl oxygen of the Boc group is protonated by the acid, leading to the formation of a stable tert-butyl cation and an unstable carbamic acid intermediate. The carbamic acid rapidly decomposes to the free amine and carbon dioxide.
A primary challenge during Boc deprotection is the potential for the reactive tert-butyl cation to cause side reactions, such as the alkylation of electron-rich amino acid residues. To mitigate this, scavengers are often added to the reaction mixture to trap the tert-butyl cations.
Impact of the 4-(trifluoromethyl)phenyl Group
The presence of the electron-withdrawing trifluoromethyl group on the phenyl ring of D-phenylalanine can influence the deprotection process. While the Boc group itself is cleaved under standard acidic conditions, the electronic nature of the side chain may affect the susceptibility of the aromatic ring to side reactions. However, the deactivation of the ring by the trifluoromethyl group generally reduces the risk of electrophilic alkylation by the tert-butyl cation compared to unsubstituted phenylalanine.
Deprotection Protocols
Two primary methods for the deprotection of Boc-4-(trifluoromethyl)-D-phenylalanine are presented below: using trifluoroacetic acid (TFA) and hydrogen chloride (HCl) in dioxane.
Method 1: Deprotection using Trifluoroacetic Acid (TFA)
TFA is a strong acid that effectively and rapidly cleaves the Boc group. It is typically used in a solution with a scavenger to prevent side reactions.
Experimental Protocol:
-
Preparation: Dissolve this compound (1 equivalent) in a suitable solvent such as dichloromethane (DCM).
-
Addition of Reagents: Add a cleavage cocktail of TFA, a scavenger such as triisopropylsilane (TIS) or water. A common mixture is 95% TFA, 2.5% TIS, and 2.5% water (v/v/v).
-
Reaction: Stir the mixture at room temperature for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.
-
Co-evaporate with a solvent like DCM or toluene several times to ensure complete removal of residual TFA.
-
Precipitate the deprotected amino acid (as the TFA salt) by adding cold diethyl ether.
-
Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum.
-
Method 2: Deprotection using Hydrogen Chloride (HCl) in Dioxane
Using a solution of HCl in an anhydrous solvent like 1,4-dioxane is a milder alternative to TFA and can be advantageous when other acid-sensitive protecting groups are present.
Experimental Protocol:
-
Preparation: Dissolve this compound (1 equivalent) in anhydrous 1,4-dioxane.
-
Addition of Reagent: Add a solution of 4M HCl in 1,4-dioxane (typically 5-10 equivalents).
-
Reaction: Stir the reaction mixture at room temperature for 30 minutes to 2 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure.
-
Triturate the residue with cold diethyl ether to precipitate the product as the hydrochloride salt.
-
Collect the solid by filtration, wash with diethyl ether, and dry under vacuum.
-
Quantitative Data Summary
The following table summarizes typical reaction conditions and expected outcomes for the deprotection of Boc-protected amino acids. While specific yields for this compound are not widely published, these conditions provide a strong starting point for optimization.
| Deprotection Reagent | Solvent | Concentration | Temperature | Time | Typical Yield |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 25-50% (v/v) | Room Temperature | 30-120 min | >95% |
| Hydrogen Chloride (HCl) | 1,4-Dioxane | 4 M | Room Temperature | 30-120 min | >95% |
Visualizing the Deprotection and Peptide Synthesis Workflow
The following diagrams illustrate the chemical transformation during Boc deprotection and a general workflow for the incorporation of 4-(trifluoromethyl)-D-phenylalanine into a peptide using solid-phase peptide synthesis (SPPS).
Application in Drug Development: GnRH Antagonists
4-(Trifluoromethyl)-D-phenylalanine is a key component in some gonadotropin-releasing hormone (GnRH) antagonists used in the treatment of hormone-dependent cancers. The trifluoromethyl group enhances the peptide's stability and receptor binding affinity. The synthesis of these complex peptides relies on the efficient and clean deprotection of the Boc group at each cycle of the solid-phase synthesis. The workflow for the development of such a therapeutic peptide is outlined below.
References
Application Notes and Protocols for Cell-Free Protein Synthesis with Unnatural Amino Acids
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the site-specific incorporation of unnatural amino acids (UAAs) into proteins using cell-free protein synthesis (CFPS) systems. This powerful technology enables the production of proteins with novel functions and properties, opening new avenues in fundamental research, biotechnology, and therapeutics.
Introduction
Cell-free protein synthesis has emerged as a robust platform for producing recombinant proteins, offering several advantages over traditional in-vivo expression systems.[1][2][3] The open nature of CFPS allows for direct manipulation of the reaction environment, facilitating the incorporation of non-canonical amino acids (ncAAs) or unnatural amino acids (UAAs) at specific sites within a protein.[1][2][3][4] This circumvents challenges associated with cell viability and membrane transport of UAAs often encountered in living cells.[5][6][7]
The most common method for site-specific UAA incorporation is amber suppression, which utilizes an orthogonal translation system (OTS).[5] An OTS consists of an engineered aminoacyl-tRNA synthetase (aaRS) and its cognate suppressor tRNA, which recognizes a nonsense codon (typically the amber stop codon, UAG) introduced at the desired position in the target gene.[1][5] This system directs the incorporation of the UAA in response to the amber codon, leading to the synthesis of a full-length protein containing the UAA.
Applications in Research and Drug Development
The ability to incorporate UAAs with diverse functionalities into proteins has a wide range of applications:
-
Protein Engineering and Functional Studies: Introducing UAAs with unique chemical groups allows for detailed investigation of protein structure-function relationships.
-
Development of Novel Biotherapeutics: Site-specific incorporation of UAAs can be used to create antibody-drug conjugates (ADCs) with precise drug-to-antibody ratios, enhance protein stability, and introduce novel binding specificities.
-
Biomaterials and Biopolymers: The synthesis of proteins with UAAs enables the creation of novel biomaterials with unique physical and chemical properties.[5][6]
-
Enzyme Engineering: Introducing UAAs can alter the catalytic activity, substrate specificity, and stability of enzymes for various industrial and therapeutic applications.[5][6]
Quantitative Data Summary
The efficiency of UAA incorporation and the final protein yield are critical parameters in CFPS. The following tables summarize typical yields and key reaction components for an E. coli crude extract-based CFPS system.
Table 1: Typical Protein Yields with UAA Incorporation
| Protein | Unnatural Amino Acid | CFPS System | Yield | Reference |
| sfGFP | p-propargyloxyphenylalanine (pPaF) | E. coli crude extract | ~1 mg/mL | [8][9] |
| Various | Pyrrolysine-based ncAAs | Genomically recoded E. coli extract | High-yield (not specified) | [10] |
Table 2: Key Components of a Standard CFPS Reaction for UAA Incorporation
| Component | Stock Concentration | Final Concentration | Purpose |
| E. coli S30 Extract | - | 25-33% (v/v) | Source of translational machinery |
| Energy Solution (e.g., ATP, GTP) | 10X | 1X | Powers transcription and translation |
| Amino Acid Mixture (without Tyrosine) | 20 mM each | 1.5 mM each | Building blocks for protein synthesis |
| Unnatural Amino Acid (UAA) | 50 mM | 1-2 mM | The UAA to be incorporated |
| Orthogonal aaRS | 1 mg/mL | 20-50 µg/mL | Charges the orthogonal tRNA with the UAA |
| Orthogonal suppressor tRNA | 1 mg/mL | 20-50 µg/mL | Recognizes the amber codon |
| DNA Template (with amber codon) | 500 ng/µL | 10-20 ng/µL | Encodes the target protein |
| T7 RNA Polymerase | 1000 U/µL | 1 U/µL | Transcribes the DNA template into mRNA |
Experimental Protocols
This section provides a detailed protocol for the cell-free synthesis of a model protein, superfolder Green Fluorescent Protein (sfGFP), with the unnatural amino acid p-propargyloxyphenylalanine (pPaF). This protocol is adapted from established methods using an E. coli crude extract-based system.[5][6]
Protocol 1: Preparation of S30 Crude Cell Extract
-
Bacterial Strain: Use an E. coli strain engineered for enhanced CFPS, such as one lacking release factor 1 (RF1) to improve UAA incorporation efficiency at amber codons.[10]
-
Cell Culture: Grow the E. coli cells in a rich medium (e.g., 2xYT) at 37°C with vigorous shaking to an OD600 of 1.5-2.0.
-
Harvesting: Centrifuge the cell culture at 5,000 x g for 15 minutes at 4°C. Discard the supernatant and wash the cell pellet with S30 buffer (e.g., 10 mM Tris-acetate pH 8.2, 14 mM magnesium acetate, 60 mM potassium acetate, 2 mM DTT).
-
Lysis: Resuspend the cell pellet in S30 buffer and lyse the cells using a high-pressure homogenizer (e.g., French press or sonicator) at 4°C.
-
Centrifugation: Centrifuge the lysate at 30,000 x g for 30 minutes at 4°C. Collect the supernatant.
-
Run-off Reaction: Incubate the supernatant at 37°C for 80 minutes to degrade endogenous mRNA and DNA.
-
Final Preparation: Centrifuge the extract again at 30,000 x g for 30 minutes at 4°C. Collect the supernatant, aliquot, flash-freeze in liquid nitrogen, and store at -80°C.
Protocol 2: Preparation of the Orthogonal Translation System (OTS)
The OTS consists of the orthogonal aminoacyl-tRNA synthetase (o-aaRS) and the orthogonal suppressor tRNA (o-tRNA).
-
o-aaRS Expression and Purification:
-
Clone the gene for the pPaF-specific synthetase (pPaFRS) into an expression vector (e.g., pET vector).
-
Transform the vector into an E. coli expression strain (e.g., BL21(DE3)).
-
Induce protein expression with IPTG and purify the His-tagged pPaFRS using Ni-NTA affinity chromatography.
-
Verify the purity and concentration of the enzyme using SDS-PAGE and a Bradford assay.
-
-
o-tRNA Preparation:
-
The gene for the suppressor tRNA (tRNAPyl) is typically cloned into a suitable vector.
-
The tRNA can be produced by in vitro transcription using a T7 RNA polymerase kit.
-
Alternatively, the tRNA gene can be amplified by PCR to be used as a linear template in the CFPS reaction.[6]
-
Purify the transcribed tRNA using methods such as ethanol precipitation.
-
Protocol 3: Cell-Free Protein Synthesis Reaction
-
Reaction Setup: On ice, combine the following components in a microcentrifuge tube as outlined in Table 2.
-
Incubation: Mix the reaction gently and incubate at 30°C for 16 hours.[6]
-
Analysis: After incubation, the reaction can be analyzed for protein expression.
Protocol 4: Analysis of UAA Incorporation
-
Fluorescence Measurement: For fluorescent proteins like sfGFP, the incorporation of the UAA can be initially assessed by measuring the fluorescence intensity, which indicates the amount of full-length protein produced.[5][6]
-
SDS-PAGE and Western Blot: Analyze the CFPS reaction mixture by SDS-PAGE to visualize the expressed protein. A Western blot using an antibody against a tag (e.g., His-tag) can confirm the presence of the full-length protein. The absence of a band in the control reaction (without UAA) indicates successful site-specific incorporation.
-
Protein Purification: Purify the expressed protein using affinity chromatography (e.g., Strep-Tactin or Ni-NTA).[5][6][11]
-
Mass Spectrometry: The most definitive method to confirm UAA incorporation is mass spectrometry.[1][5][6] After purification and in-gel digestion of the protein band, the resulting peptides are analyzed by LC-MS/MS to identify the peptide containing the UAA and confirm its mass.
Visualizations
Workflow for Cell-Free Protein Synthesis with Unnatural Amino Acids
Caption: General workflow for CFPS with UAA incorporation.
Mechanism of Amber Suppression for UAA Incorporation
Caption: Amber suppression mechanism for UAA incorporation.
References
- 1. Frontiers | Advances and Challenges in Cell-Free Incorporation of Unnatural Amino Acids Into Proteins [frontiersin.org]
- 2. Frontiers | Emerging Methods for Efficient and Extensive Incorporation of Non-canonical Amino Acids Using Cell-Free Systems [frontiersin.org]
- 3. Advances and Challenges in Cell-Free Incorporation of Unnatural Amino Acids Into Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Cell-Free Approach for Non-canonical Amino Acids Incorporation Into Polypeptides [frontiersin.org]
- 5. Efficient Incorporation of Unnatural Amino Acids into Proteins with a Robust Cell-Free System - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Site-specific incorporation of unnatural amino acids into proteins by cell-free protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Site-Specific Incorporation of Unnatural Amino Acids into Proteins by Cell-Free Protein Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 10. An efficient cell-free protein synthesis platform for producing proteins with pyrrolysine-based noncanonical amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Boc-4-(trifluoromethyl)-D-phenylalanine Coupling
Welcome to the technical support center for troubleshooting issues related to the solid-phase peptide synthesis (SPPS) of peptides containing Boc-4-(trifluoromethyl)-D-phenylalanine. This resource provides in-depth troubleshooting guides and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the coupling of this sterically hindered and electron-deficient amino acid.
Frequently Asked Questions (FAQs)
Q1: Why am I experiencing low coupling efficiency with this compound?
A1: The low coupling efficiency of this compound stems from a combination of two primary factors:
-
Steric Hindrance: The bulky D-phenylalanine side chain physically obstructs the approach of the activated carboxylic acid to the N-terminal amine of the growing peptide chain on the solid support. This steric hindrance slows down the reaction kinetics, often leading to incomplete coupling under standard conditions.[1][2]
-
Electron-Withdrawing Effects: The potent electron-withdrawing nature of the trifluoromethyl (-CF3) group on the phenyl ring deactivates the carboxyl group of the amino acid. This electronic effect reduces the nucleophilicity of the carboxylate, making it more difficult to activate and subsequently react with the resin-bound amine.
Q2: How can I confirm that the coupling of this compound is incomplete?
A2: The most common and immediate method for monitoring coupling completion in SPPS is the Kaiser test (or ninhydrin test).[3][4] This colorimetric test detects the presence of free primary amines on the resin.
-
Positive Result (Intense Blue/Purple Color): Indicates a significant number of unreacted N-terminal amines, confirming incomplete coupling.
-
Negative Result (Yellow/Colorless): Suggests that the majority of the N-terminal amines have been acylated, indicating a successful coupling reaction.
For a more quantitative and definitive analysis, a small amount of the peptide can be cleaved from the resin and analyzed by High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). The presence of deletion sequences (peptides lacking the this compound residue) will confirm incomplete coupling.
Q3: My standard coupling protocol using DIC/HBTU is failing. What should I do?
A3: Standard carbodiimide reagents like DIC, or even HBTU, are often not potent enough to overcome the combined steric and electronic challenges posed by this compound.[1][2] It is highly recommended to switch to a more powerful coupling reagent. Uronium/aminium salt-based reagents are generally more effective for such "difficult" couplings.[1]
Troubleshooting Guide
If you are facing low coupling efficiency with this compound, follow this troubleshooting guide.
Issue: Positive Kaiser Test After Coupling
A positive Kaiser test indicates the presence of unreacted primary amines on the resin, signaling a failed or incomplete coupling step.[1]
Immediate Action: Perform a Double Coupling
Do not proceed to the next deprotection step. Immediately perform a second coupling (double coupling) with a fresh solution of activated this compound.[5] This is often sufficient to drive the reaction to completion.
If Double Coupling Fails:
If the Kaiser test remains positive after a second coupling, consider the following more advanced strategies:
-
Switch to a More Potent Coupling Reagent: The choice of coupling reagent is critical.[6] For highly challenging couplings, reagents that form highly reactive activated esters are recommended.
-
Increase Reagent Equivalents and Reaction Time: Using a higher excess of the amino acid and coupling reagent can improve coupling efficiency. Extending the reaction time allows for more opportunities for the sterically hindered amino acid to react.
-
Incorporate Microwave-Assisted Peptide Synthesis (MAPS): Microwave energy can accelerate coupling reactions by overcoming the activation energy barrier, particularly for sterically hindered residues.[7][8][9] This technique has been shown to significantly improve the purity of peptides containing difficult sequences.[7]
Data Presentation: Coupling Reagent Performance
The selection of a coupling reagent is a critical parameter in overcoming difficult couplings. The table below summarizes the relative performance of commonly used high-efficiency reagents for sterically hindered amino acids.
| Coupling Reagent | Reagent Type | Relative Reactivity | Racemization Risk | Key Advantages & Considerations |
| HBTU | Uronium Salt | High | Low | A good baseline for difficult couplings, but may be insufficient for this specific residue. |
| HCTU | Uronium Salt | Very High | Low | A more reactive and often more cost-effective alternative to HBTU. |
| HATU | Aminium Salt | Very High | Very Low | Highly effective for sterically hindered couplings due to the formation of more reactive OAt esters.[1] |
| COMU | Uronium Salt | Very High | Very Low | Offers coupling efficiency comparable or superior to HATU with an improved safety profile (non-explosive byproducts).[1][10] |
| PyAOP | Phosphonium Salt | Very High | Very Low | Similar to HATU in forming reactive OAt esters, but does not have the potential side reaction of guanidinylation. |
Experimental Protocols
Protocol 1: Qualitative Kaiser Test
This protocol is used to qualitatively assess the presence of free primary amines on the resin.[3]
Reagents:
-
Solution A: 5 g ninhydrin in 100 mL ethanol.
-
Solution B: 80 g phenol in 20 mL ethanol.
-
Solution C: 2 mL of 0.001 M aqueous KCN diluted to 100 mL with pyridine.
Procedure:
-
Withdraw a small sample of resin beads (approx. 5-10 mg) from the reaction vessel.
-
Wash the beads thoroughly with DMF and then ethanol to remove any residual reagents.
-
Place the washed beads into a small glass test tube.
-
Add 2-3 drops each of Solution A, Solution B, and Solution C to the test tube.
-
Heat the sample at 100-120°C for 5 minutes.
-
Observe the color of the beads and the solution.
Interpretation of Results:
-
Intense Blue/Purple: High concentration of free primary amines (failed coupling). A recoupling is necessary.
-
Faint Blue: Low concentration of free primary amines (partially incomplete coupling). Recoupling is recommended.
-
Yellow/Colorless: Absence of primary amines (successful coupling).
Protocol 2: Double Coupling using HATU
This protocol is recommended when a single coupling is insufficient.
Reagents:
-
This compound
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
Procedure:
-
After the first coupling, drain the reaction vessel.
-
Wash the resin three times with DMF.
-
In a separate vessel, pre-activate the amino acid:
-
Dissolve this compound (3 equivalents relative to resin loading) in DMF.
-
Add HATU (2.9 equivalents).
-
Add DIPEA (6 equivalents).
-
Allow the mixture to activate for 1-2 minutes.
-
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction mixture at room temperature for 1-2 hours.
-
Drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times).
-
Perform a Kaiser test to confirm the completion of the coupling.
Protocol 3: Microwave-Assisted Coupling
This protocol can be adapted for use with an automated microwave peptide synthesizer.[7][9]
Procedure:
-
Swell the resin in DMF in a microwave-compatible reaction vessel.
-
Perform the standard N-terminal deprotection protocol.
-
In a separate vial, prepare the activation mixture as described in Protocol 2.
-
Add the activated amino acid solution to the deprotected resin.
-
Place the reaction vessel in the microwave synthesizer.
-
Irradiate for 5-15 minutes at a controlled temperature (e.g., 75°C).
-
After irradiation, wash the resin thoroughly with DMF.
-
Perform a Kaiser test to confirm coupling completion.
Visualizations
Troubleshooting Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. americanpeptidesociety.org [americanpeptidesociety.org]
- 3. benchchem.com [benchchem.com]
- 4. peptide.com [peptide.com]
- 5. biotage.com [biotage.com]
- 6. bachem.com [bachem.com]
- 7. kohan.com.tw [kohan.com.tw]
- 8. researchgate.net [researchgate.net]
- 9. Microwave-assisted solid-phase peptide synthesis based on the Fmoc protecting group strategy (CEM) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Boc Deprotection of Trifluoromethylated Phenylalanine
This technical support center provides troubleshooting guidance and answers to frequently asked questions concerning the Boc deprotection of trifluoromethylated phenylalanine derivatives. It is intended for researchers, scientists, and professionals in drug development who may encounter specific challenges with this substrate.
Frequently Asked Questions (FAQs)
Q1: Why is Boc deprotection of trifluoromethylated phenylalanine sometimes challenging?
A1: The trifluoromethyl (CF3) group is strongly electron-withdrawing. This electronic effect can decrease the nucleophilicity of the nitrogen atom, potentially making the protonation step of the deprotection mechanism slower compared to electron-neutral or electron-rich amino acids. While standard conditions are often effective, these electronic properties may necessitate adjustments to reaction time or acid concentration.
Q2: What are the most common side reactions during the Boc deprotection of amino acids?
A2: The most prevalent side reaction is the alkylation of nucleophilic functional groups by the tert-butyl cation that is generated during the cleavage of the Boc group.[1] While the trifluoromethylated phenyl ring is electron-deficient and thus less susceptible to alkylation than standard phenylalanine, other nucleophilic residues in a peptide chain, such as tryptophan, methionine, cysteine, and tyrosine, remain vulnerable.[2]
Q3: What is a "scavenger" and why is it important in Boc deprotection?
A3: A scavenger is a compound added to the deprotection reaction mixture to trap the reactive tert-butyl cation.[1] By reacting with the carbocation more readily than the sensitive parts of your molecule, scavengers prevent the formation of alkylated side products.[1][2]
Q4: How can I monitor the progress of the deprotection reaction?
A4: The reaction progress can be effectively monitored using Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy. On TLC, the deprotected amine will have a different retention factor (Rf) than the Boc-protected starting material. By NMR, the disappearance of the characteristic tert-butyl peak at approximately 1.4-1.5 ppm confirms the removal of the Boc group.
Troubleshooting Guide
This guide addresses specific issues that may arise during the Boc deprotection of trifluoromethylated phenylalanine.
| Problem | Possible Cause | Suggested Solution |
| Incomplete or Slow Reaction | 1. Insufficient Acid: The electron-withdrawing CF3 group may require slightly stronger acidic conditions or longer reaction times. 2. Steric Hindrance: Bulky neighboring groups can impede acid access to the Boc group. | 1. Increase Reaction Time: Monitor the reaction for a longer period (e.g., up to 4 hours) by TLC or LC-MS. 2. Increase Acid Concentration: If using 20% TFA in DCM, consider increasing to 50%.[3][4] 3. Switch to a Stronger Acid System: A 4M solution of HCl in 1,4-dioxane can be more effective for challenging deprotections.[3] |
| Formation of Unexpected Byproducts | 1. tert-Butylation: If your molecule contains other nucleophilic sites (e.g., Trp, Met, Cys), the tert-butyl cation can cause alkylation.[2] 2. Degradation of Other Functional Groups: Other acid-sensitive groups in your molecule, such as certain esters or silyl ethers, may be cleaved under the reaction conditions.[5][6] | 1. Use Scavengers: Add a scavenger like triisopropylsilane (TIS) or water to the reaction mixture to trap the tert-butyl cation.[1] A standard "scavenger cocktail" is often used.[2] 2. Use Milder Conditions: If other acid-labile groups are present, consider using 4M HCl in dioxane, which is often milder towards other protecting groups than TFA.[7] For extremely sensitive substrates, thermal deprotection in the absence of acid might be an option. |
| Product is an Oil or Difficult to Isolate | 1. Residual TFA: The trifluoroacetate salt of the deprotected amine can be an oil and difficult to handle. 2. Solubility Issues: The product may have high solubility in the work-up solvents. | 1. Salt Form Conversion: The TFA salt can often be converted to a more crystalline hydrochloride (HCl) salt. Alternatively, the free amine can be obtained by a basic work-up. 2. Precipitation: After removing the reaction solvent, try precipitating the product by adding a non-polar solvent like cold diethyl ether. |
| Low Yield After Work-up | 1. Product Loss During Extraction: The deprotected amine salt may be water-soluble, leading to loss during aqueous washes. 2. Incomplete Precipitation: The product may not fully precipitate from the chosen solvent. | 1. Avoid Aqueous Wash: If possible, directly concentrate the reaction mixture and attempt to precipitate the product salt. 2. Alternative Work-up: After evaporation of the reaction mixture, co-evaporate with a solvent like toluene to remove residual acid before further purification. |
Data Presentation
Table 1: Comparison of Common Boc Deprotection Reagents
| Parameter | Trifluoroacetic Acid (TFA) | Hydrogen Chloride (HCl) |
| Typical Conditions | 20-50% (v/v) in Dichloromethane (DCM)[3][8] | 4M in 1,4-Dioxane or Ethyl Acetate[3] |
| Reaction Time | Generally fast (30 min - 2 hours)[3][8] | Can be rapid, but sometimes slower depending on the substrate (1-4 hours) |
| Product Form | Trifluoroacetate salt (often oily) | Hydrochloride salt (often a crystalline solid)[3] |
| Selectivity | Can be less selective and may cleave other acid-sensitive groups[3] | Often shows better selectivity for the Boc group over other acid-labile groups[7] |
| Work-up | Evaporation of volatiles, may require basic wash to get free amine. | Evaporation of solvent often yields the HCl salt directly. |
Table 2: Common Scavengers for Boc Deprotection
| Scavenger | Target Residue(s) | Typical Concentration | Notes |
| Triisopropylsilane (TIS) | General carbocation scavenger, effective for Trp.[2] | 2.5 - 5% (v/v) | Highly effective at reducing the tert-butyl cation. |
| Water (H₂O) | General carbocation scavenger. | 2.5 - 5% (v/v) | Traps the cation to form tert-butanol. |
| Thioanisole | Met, Trp | 5% (v/v) | Useful for protecting sulfur-containing and indole side chains. |
| Ethanedithiol (EDT) | Cys | 2.5% (v/v) | Specifically recommended for cysteine-containing peptides. |
| Phenol | Tyr | 5% (w/v) | Acts as a decoy for the tert-butyl cation to protect tyrosine residues.[2] |
Experimental Protocols
Protocol 1: Standard Boc Deprotection using TFA/DCM
Materials:
-
Boc-protected trifluoromethylated phenylalanine derivative
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Triisopropylsilane (TIS) (optional, as scavenger)
-
Cold diethyl ether
-
Nitrogen or Argon source
Procedure:
-
Dissolve the Boc-protected trifluoromethylated phenylalanine derivative (1.0 equiv) in anhydrous DCM (to a concentration of approximately 0.1 M) under a nitrogen or argon atmosphere.
-
If required, add a scavenger such as triisopropylsilane (TIS) (2.5-5% v/v).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add TFA to the stirred solution to a final concentration of 20-50% (v/v).
-
Allow the reaction to warm to room temperature and stir for 1-4 hours.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator.
-
To the resulting residue, add cold diethyl ether and stir or sonicate to induce precipitation of the product as the TFA salt.
-
Collect the solid product by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.
Protocol 2: Boc Deprotection using 4M HCl in 1,4-Dioxane
Materials:
-
Boc-protected trifluoromethylated phenylalanine derivative
-
4M HCl in 1,4-Dioxane
-
Cold diethyl ether
-
Nitrogen or Argon source
Procedure:
-
Place the Boc-protected trifluoromethylated phenylalanine derivative (1.0 equiv) in a round-bottom flask under a nitrogen or argon atmosphere.
-
Add a 4M solution of HCl in 1,4-dioxane (approximately 10 mL per gram of substrate).
-
Stir the resulting suspension or solution at room temperature for 1-4 hours.
-
Monitor the reaction progress by TLC or LC-MS. The product often precipitates out of the solution as the HCl salt.
-
Upon completion, if a precipitate has formed, collect the solid by filtration. If the product remains in solution, concentrate the mixture under reduced pressure.
-
Wash the collected solid with cold diethyl ether and dry under vacuum to yield the hydrochloride salt of the deprotected amine.
Visualizations
Caption: Boc deprotection mechanism and competing pathways.
Caption: Troubleshooting workflow for Boc deprotection.
References
Technical Support Center: Synthesis with Boc-4-(trifluoromethyl)-D-phenylalanine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the synthesis and handling of Boc-4-(trifluoromethyl)-D-phenylalanine. Our goal is to help you anticipate and resolve common challenges, ensuring the successful incorporation of this valuable building block into your peptide synthesis workflows.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed when using this compound?
A1: The primary side reactions of concern are:
-
t-Butylation of the Phenyl Ring: During the acidic removal of the Boc protecting group, a reactive tert-butyl cation is formed. This cation can then alkylate the electron-rich phenyl ring of the trifluoromethyl-D-phenylalanine residue.[1]
-
Racemization: Like many amino acids, this compound can be susceptible to racemization (epimerization) at the α-carbon during the peptide coupling step, particularly under harsh activation conditions.[2][3]
-
Peptide Aggregation: The hydrophobic nature of the 4-(trifluoromethyl)phenyl side chain can increase the propensity for peptide aggregation, both on-resin during synthesis and after cleavage, leading to purification challenges.[4]
-
Hemiaminal Formation (for related ketone analogs): While not a direct side reaction of this compound itself, related phenylalanine derivatives containing a trifluoromethyl ketone have been shown to undergo intramolecular cyclization to form a stable hemiaminal, which can be a concern if further modifications leading to a ketone are planned.[5]
Q2: How does the trifluoromethyl group affect the reactivity and handling of this amino acid derivative?
A2: The strong electron-withdrawing nature of the trifluoromethyl group can influence the electronic properties of the phenyl ring, potentially affecting reaction kinetics. Its significant hydrophobicity is a key factor to consider, as it can lead to solubility issues with both the amino acid derivative and the resulting peptides.[4] Special attention should be paid to solvent selection and the potential for aggregation.
Q3: What is the recommended cleavage cocktail for peptides containing 4-(trifluoromethyl)-D-phenylalanine?
A3: A standard cleavage cocktail for peptides containing acid-sensitive residues is recommended. A common and effective mixture is Trifluoroacetic Acid (TFA) with scavengers to trap the tert-butyl cations generated during Boc deprotection. A widely used cocktail is TFA/Triisopropylsilane (TIS)/Water (95:2.5:2.5, v/v/v).[1] The inclusion of scavengers is crucial to prevent t-butylation of the aromatic ring.
Q4: My peptide containing 4-(trifluoromethyl)-D-phenylalanine has poor solubility. What can I do?
A4: Poor solubility is a common challenge with peptides incorporating this hydrophobic residue. Here are some strategies to address this:
-
Initial Dissolution: Attempt to dissolve the peptide in a small amount of an organic solvent like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) before adding your aqueous buffer.
-
pH Adjustment: If your peptide contains acidic or basic residues, adjusting the pH of the solution away from the peptide's isoelectric point (pI) can significantly improve solubility.
-
Chaotropic Agents: For severe aggregation, consider using denaturing agents like 6 M guanidine hydrochloride (GdnHCl) or 8 M urea for initial solubilization, followed by dialysis or purification to remove the agent.[6]
Troubleshooting Guides
Issue 1: Side Product Formation during Boc Deprotection (t-Butylation)
Symptoms:
-
Observation of unexpected peaks in HPLC or LC-MS analysis after cleavage, with a mass increase of 56 Da corresponding to the addition of a tert-butyl group.[1]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for t-butylation side product.
Quantitative Data on Scavenger Effectiveness
The use of scavengers is critical in preventing the t-butylation of aromatic side chains. The following table, adapted from studies on other aromatic amino acids, illustrates the expected impact of scavengers on the purity of the final peptide.
| Cleavage Cocktail Composition | Expected Purity of Target Peptide (%) | Remarks |
| 95% TFA / 5% Water | 75-85% | Significant potential for t-butylation of the phenyl ring. |
| 95% TFA / 2.5% TIS / 2.5% Water | >95% | TIS effectively traps tert-butyl cations, minimizing side product formation.[1] |
| 90% TFA / 5% Thioanisole / 5% Water | 90-95% | Thioanisole is another effective scavenger for this purpose. |
Experimental Protocol: Cleavage with Optimized Scavenger Cocktail
-
Resin Preparation: Swell the peptide-resin in Dichloromethane (DCM) for 30 minutes and then dry under vacuum.
-
Cleavage Cocktail Preparation: In a fume hood, prepare a fresh cleavage cocktail of TFA/TIS/Water (95:2.5:2.5, v/v/v).
-
Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).
-
Incubation: Gently agitate the mixture at room temperature for 2-3 hours.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Add the filtrate dropwise to a 10-fold volume of cold diethyl ether to precipitate the crude peptide.
-
Isolation: Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet with cold ether two more times.
-
Drying: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
Issue 2: Racemization during Peptide Coupling
Symptoms:
-
Appearance of a diastereomeric impurity in the HPLC or LC-MS analysis of the crude peptide.
-
Reduced biological activity of the final peptide.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for racemization.
Quantitative Data on Racemization Suppression
The choice of coupling reagents and additives significantly impacts the level of racemization. The following data, based on studies of racemization-prone amino acids, demonstrates this effect.
| Coupling Reagent | Additive | % D-Isomer (Racemization) |
| DIC | None | High (>10%) |
| DIC | HOBt | ~2.0% |
| DIC | OxymaPure | <0.5%[7] |
| HATU | (internal HOAt) | ~0.7% |
| COMU | (internal OxymaPure) | <0.5%[7] |
Experimental Protocol: Low-Racemization Peptide Coupling
-
Resin Preparation: Swell the resin-bound peptide with a free N-terminal amine in DMF for 30 minutes.
-
Amino Acid Activation: In a separate vessel, dissolve this compound (3 eq.), a racemization-suppressing additive such as OxymaPure (3 eq.), and a coupling reagent like N,N'-Diisopropylcarbodiimide (DIC) (3 eq.) in a minimal amount of DMF.
-
Coupling Reaction: Add the activation solution to the swelled resin.
-
Incubation: Agitate the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress using a Kaiser test.
-
Washing: Once the reaction is complete, thoroughly wash the resin with DMF, followed by DCM, and then DMF again to remove any unreacted reagents and byproducts.
Issue 3: Peptide Aggregation and Poor Solubility
Symptoms:
-
Poor swelling of the resin during synthesis.
-
Slow or incomplete Fmoc deprotection and coupling reactions.
-
The purified, lyophilized peptide is difficult to dissolve in aqueous buffers.
-
The peptide precipitates out of solution over time.[4]
Troubleshooting Workflow:
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis and evaluation of phenylalanine-derived trifluoromethyl ketones for peptide-based oxidation catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Enhancing the Solubility of Peptides Containing 4-(Trifluoromethyl)-D-phenylalanine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered when working with peptides incorporating the unnatural amino acid 4-(trifluoromethyl)-D-phenylalanine. Due to the highly hydrophobic nature of the trifluoromethyl group, these peptides often exhibit poor aqueous solubility, which can impede experimental progress.[][2][3] This guide offers systematic approaches and detailed protocols to effectively solubilize these challenging peptides for various research and drug development applications.
Frequently Asked Questions (FAQs)
Q1: Why is my peptide containing 4-(trifluoromethyl)-D-phenylalanine insoluble in aqueous buffers?
A1: The trifluoromethyl group on the D-phenylalanine residue significantly increases the hydrophobicity of the peptide.[][3] This increased hydrophobicity leads to a greater tendency for the peptide to self-aggregate and precipitate in aqueous solutions, where polar water molecules cannot effectively solvate the nonpolar peptide chains.[4][5]
Q2: What is the first step I should take to dissolve my peptide?
A2: Always begin by attempting to dissolve a small test amount of the peptide in sterile, deionized water or your primary aqueous buffer.[6][7] This initial test will prevent the loss of valuable peptide material if the initial solvent is ineffective. If the peptide does not dissolve, which is likely for peptides with a high content of hydrophobic residues, you will need to employ alternative strategies, such as the use of organic co-solvents.[6][7]
Q3: Which organic co-solvents are recommended for solubilizing these hydrophobic peptides?
A3: For highly hydrophobic peptides, including those with 4-(trifluoromethyl)-D-phenylalanine, dimethyl sulfoxide (DMSO) is the most commonly recommended starting solvent due to its strong solubilizing power for a wide range of nonpolar compounds.[6][7][8] Other effective organic solvents include dimethylformamide (DMF), acetonitrile (ACN), and isopropanol.[8][9] The choice of solvent may depend on the compatibility with your downstream experiments. For cellular assays, the final concentration of DMSO should typically be kept low (e.g., <1%) to avoid cytotoxicity.[6]
Q4: How do I properly use an organic co-solvent to dissolve my peptide for use in an aqueous solution?
A4: The correct procedure involves first dissolving the peptide in a minimal amount of the pure organic solvent (e.g., 100% DMSO) to create a concentrated stock solution. Once the peptide is fully dissolved, you can then slowly add this stock solution dropwise to your aqueous buffer while gently vortexing or stirring. This method prevents the peptide from crashing out of solution, which can happen if water is added directly to the lyophilized peptide.[7][10]
Q5: Can adjusting the pH of the aqueous buffer help improve solubility?
A5: Yes, adjusting the pH can significantly improve the solubility of peptides that contain ionizable amino acids (e.g., Asp, Glu, Lys, Arg, His). Peptides are least soluble at their isoelectric point (pI), where the net charge is zero. By adjusting the pH of the buffer to be at least two units away from the pI, you can increase the net charge of the peptide, which enhances its interaction with water and can improve solubility.[4] For a peptide with a net positive charge (basic), a slightly acidic solution may help, while a peptide with a net negative charge (acidic) may be more soluble in a slightly basic solution.[6][9]
Q6: Can I use sonication or heating to aid dissolution?
A6: Yes, both sonication and gentle warming can be effective in aiding peptide dissolution. Sonication can help to break up aggregates and increase the surface area of the peptide exposed to the solvent.[6][7] Gentle heating (e.g., to around 40°C) can also increase solubility.[9] However, excessive heating should be avoided as it can lead to peptide degradation.[6]
Troubleshooting Guides
Table 1: Troubleshooting Common Solubility Issues
| Problem | Possible Cause | Recommended Solution |
| Peptide will not dissolve in water or aqueous buffer. | High hydrophobicity due to 4-(trifluoromethyl)-D-phenylalanine. | Use an organic co-solvent. Start with DMSO. (See Protocol 1) |
| Peptide precipitates when aqueous buffer is added to the organic stock solution. | The peptide has reached its solubility limit in the final aqueous/organic mixture. | - Increase the proportion of the organic co-solvent in the final solution. - Prepare a more dilute final peptide solution. - Try a different organic co-solvent (e.g., DMF, ACN). |
| The peptide solution is cloudy or contains visible particulates. | Incomplete dissolution or aggregation. | - Sonicate the solution in a water bath.[7] - Gently warm the solution.[9] - Centrifuge the solution to pellet any undissolved material before use.[6] |
| The peptide is for a cell-based assay and the required concentration of organic solvent is toxic to the cells. | The peptide is highly insoluble and requires a high percentage of co-solvent. | - Test different co-solvents to find one that is less toxic at the required concentration. - Consider chemical modification of the peptide to improve its intrinsic solubility (e.g., PEGylation).[4] |
Quantitative Data Summary
The following table provides illustrative solubility data for a hypothetical model peptide containing 4-(trifluoromethyl)-D-phenylalanine. Actual solubility will vary depending on the full peptide sequence.
Table 2: Illustrative Solubility of a Model Peptide Containing 4-(Trifluoromethyl)-D-phenylalanine
| Solvent System | Estimated Solubility (mg/mL) | Observations |
| Water | < 0.1 | Insoluble, forms a suspension. |
| PBS (pH 7.4) | < 0.1 | Insoluble, visible particulates. |
| 10% Acetic Acid | 0.1 - 0.5 | Slight improvement for peptides with a net basic charge. |
| 0.1 M Ammonium Bicarbonate | 0.1 - 0.5 | Slight improvement for peptides with a net acidic charge. |
| 50% Acetonitrile / Water | 1.0 - 5.0 | Soluble, but may not be suitable for all biological assays. |
| 100% DMSO | > 20 | Highly soluble, suitable for creating concentrated stock solutions. |
Experimental Protocols
Protocol 1: Solubilization of a Hydrophobic Peptide using an Organic Co-Solvent (DMSO)
Materials:
-
Lyophilized peptide containing 4-(trifluoromethyl)-D-phenylalanine
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile, deionized water or desired aqueous buffer (e.g., PBS)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Pipettors and sterile tips
Procedure:
-
Preparation: Allow the vial of lyophilized peptide to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Initial Dissolution: Add a small, precise volume of 100% DMSO to the vial to create a concentrated stock solution (e.g., 10-20 mg/mL).
-
Mixing: Vortex the vial for 30-60 seconds. If the peptide is not fully dissolved, sonicate the vial in a water bath for 5-10 minutes. Visually inspect the solution to ensure it is clear and free of particulates.
-
Dilution: While gently vortexing your aqueous buffer, slowly add the DMSO stock solution dropwise to achieve the desired final peptide concentration.
-
Final Check: Visually inspect the final solution for any signs of precipitation. If the solution is cloudy, the solubility limit in that particular aqueous/organic mixture may have been exceeded.
-
Storage: Store the stock solution and any diluted solutions at -20°C or -80°C in aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Small-Scale Solubility Testing
Procedure:
-
Aliquot: Weigh out a small, known amount of the lyophilized peptide (e.g., 1 mg) into several separate microcentrifuge tubes.
-
Test Solvents: To each tube, add a small, precise volume of a different solvent or solvent mixture to be tested (e.g., water, PBS, 10% acetic acid, 50% acetonitrile/water, 100% DMSO).
-
Dissolution Attempt: Vortex each tube vigorously for 1-2 minutes. If necessary, sonicate for 10 minutes.
-
Observation: Visually inspect each tube for dissolution. Note whether the solution is clear, hazy, or contains a precipitate.
-
Quantification (Optional): For clear solutions, centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet any undissolved material. Carefully collect the supernatant and measure the peptide concentration using a suitable method (e.g., UV-Vis spectroscopy at 280 nm if the peptide contains Trp or Tyr, or a colorimetric peptide assay).
Visualizations
Caption: Workflow for determining the optimal solvent for a peptide containing 4-(trifluoromethyl)-D-phenylalanine.
Caption: Relationship between the properties of peptides with 4-(trifluoromethyl)-D-phenylalanine and solubility enhancement strategies.
References
- 2. tandfonline.com [tandfonline.com]
- 3. Probing the Outstanding Local Hydrophobicity Increases in Peptide Sequences Induced by Incorporation of Trifluoromethylated Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 5. Synthesis and Purification of Highly Hydrophobic Peptides Derived from the C-Terminus of Amyloid β-Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jpt.com [jpt.com]
- 7. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 8. bachem.com [bachem.com]
- 9. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 10. wolfson.huji.ac.il [wolfson.huji.ac.il]
Technical Support Center: Optimization of HPLC Purification for Trifluoromethylated Peptides
This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guides and frequently asked questions (FAQs) for the purification of trifluoromethylated (CF₃) peptides via High-Performance Liquid Chromatography (HPLC).
Troubleshooting Guide
Navigating the purification of trifluoromethylated peptides can present unique challenges. This guide addresses common issues in a question-and-answer format to directly resolve potential experimental hurdles.
| Symptom | Potential Cause(s) | Recommended Solutions |
| Poor Peak Shape (Tailing) | 1. Secondary Silanol Interactions: The electron-withdrawing nature of the CF₃ group can influence the pKa of nearby basic residues, potentially increasing unwanted interactions with acidic silanol groups on standard silica-based stationary phases. 2. Inadequate Ion Pairing: A standard 0.1% trifluoroacetic acid (TFA) concentration may be insufficient to fully mask the charges on the peptide, leading to secondary interactions.[1] 3. Column Overload: Exceeding the binding capacity of the column can lead to peak distortion. 4. Column Bed Deformation: Physical damage to the column packing material, such as the formation of a void at the inlet, can disrupt the sample flow path. | 1. Optimize Mobile Phase pH & Column Choice: Ensure the mobile phase pH is below 3.0 to keep silanol groups protonated.[2][3] Using a modern, end-capped, or base-deactivated column is highly recommended to minimize available silanol sites.[2][4] 2. Increase TFA Concentration: For peptides with multiple positive charges, increasing the TFA concentration to 0.2-0.25% can improve peak shape and resolution.[1] 3. Reduce Sample Load: Perform a loading study by injecting decreasing amounts of the sample to find the optimal concentration. 4. Column Maintenance: Try back-flushing the column. If the problem persists, the column may need to be replaced. |
| Poor Resolution / Co-elution | 1. Suboptimal Gradient Slope: A steep gradient may not provide enough time to separate the target peptide from closely eluting synthesis impurities (e.g., deletion or truncated sequences), which are common in the synthesis of modified peptides.[5] 2. Insufficient Stationary Phase Selectivity: A standard C18 column relies primarily on hydrophobic interactions, which may not be sufficient to resolve structurally similar compounds.[6][7] 3. Mobile Phase Composition: The choice of organic solvent or ion-pairing agent may not be optimal for the specific peptide. | 1. Employ a Shallower Gradient: Decrease the rate of organic solvent increase (e.g., from 1.0%/min to 0.5%/min) over the elution window of the target peptide. 2. Explore Alternative Stationary Phases: A Phenyl-Hexyl column can offer mixed-mode interactions (hydrophobic and π-π), which can enhance selectivity for aromatic and fluorinated compounds.[6] For highly hydrophobic peptides, a C8 or C4 column might be beneficial.[5] 3. Test Different Mobile Phase Modifiers: Consider alternative ion-pairing agents like difluoroacetic acid (DFA) or heptafluorobutyric acid (HFBA) to alter selectivity.[8] |
| Variable Retention Times | 1. Insufficient Column Equilibration: Failure to fully return the column to initial conditions between runs will cause retention time shifts. 2. Inconsistent Mobile Phase Preparation: Small variations in the concentration of TFA or the organic solvent can affect peptide retention. 3. Temperature Fluctuations: Ambient temperature changes can alter mobile phase viscosity and interaction kinetics, leading to inconsistent results.[7] | 1. Increase Equilibration Time: Ensure the column is equilibrated with at least 10-15 column volumes of the starting mobile phase composition before each injection. 2. Standardize Mobile Phase Preparation: Prepare mobile phases fresh and in sufficient volume to minimize batch-to-batch variability. 3. Use a Column Oven: Maintaining a stable column temperature is crucial for reproducible chromatography. |
| Low Peptide Recovery | 1. On-Column Precipitation: The high hydrophobicity of some trifluoromethylated peptides can lead to poor solubility in highly aqueous mobile phases, causing precipitation upon injection. 2. Irreversible Adsorption: The peptide may bind too strongly to the stationary phase. | 1. Adjust Sample Solvent: Dissolve the crude peptide in a solution containing a small amount of organic solvent (e.g., 5-10% acetonitrile), ensuring it remains a weaker solvent than the initial mobile phase. 2. Use a Less Retentive Column: For extremely hydrophobic peptides, switching to a C8 or C4 stationary phase can reduce strong binding and improve recovery.[9] |
Experimental Protocols
Protocol 1: Standard Starting Method for RP-HPLC of Trifluoromethylated Peptides
This protocol provides a robust starting point for method development.
-
Column: High-quality, end-capped C18 reversed-phase column (e.g., 4.6 mm I.D. x 150 mm length, 3.5 or 5 µm particle size).
-
Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.
-
Gradient Program:
-
Equilibrate the column with 5% Mobile Phase B.
-
Inject the sample.
-
Run a linear gradient from 5% to 65% Mobile Phase B over 30 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Detection: UV absorbance at 214 nm and 280 nm.
-
Sample Preparation: Dissolve the lyophilized crude peptide in Mobile Phase A to a concentration of 1 mg/mL and filter through a 0.22 µm syringe filter.[6]
Protocol 2: Optimization for Co-eluting Impurities using a Phenyl-Hexyl Column
This protocol is designed to enhance selectivity for aromatic-containing trifluoromethylated peptides.
-
Column: Phenyl-Hexyl reversed-phase column (e.g., 4.6 mm I.D. x 150 mm length, 3.5 or 5 µm particle size).
-
Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.
-
Gradient Program:
-
Begin with the gradient from Protocol 1.
-
Based on the initial chromatogram, identify the elution time of the target peptide and impurities.
-
Create a shallower gradient around the elution window of interest. For example, if the target elutes at 40% B, a segmented gradient such as 5-30% B in 5 min, followed by 30-50% B in 40 min, can be effective.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Detection: UV absorbance at 214 nm and 280 nm.
-
Sample Preparation: Same as Protocol 1.
Frequently Asked Questions (FAQs)
Q1: Why does the trifluoromethyl group increase the retention time of my peptide on a C18 column? A1: The trifluoromethyl (-CF₃) group is highly lipophilic and significantly increases the overall hydrophobicity of a peptide.[10] In reversed-phase HPLC, where separation is based on hydrophobicity, this leads to stronger interactions with the nonpolar C18 stationary phase and consequently, a longer retention time compared to its non-fluorinated analog.[11][12]
Q2: I need to use Mass Spectrometry (MS) for detection. Is TFA acceptable? A2: Trifluoroacetic acid (TFA) is known to cause significant ion suppression in electrospray ionization mass spectrometry (ESI-MS), which will reduce the sensitivity of your analysis.[8] For LC-MS applications, it is highly recommended to replace TFA with an MS-friendly modifier like 0.1% formic acid. If peak shape is compromised, 0.1% difluoroacetic acid (DFA) can be an excellent alternative, often providing better peak shapes than formic acid with much less ion suppression than TFA.[8]
Q3: What is "fluorophilicity" and how can it aid in separating my CF₃-peptide from non-fluorinated impurities? A3: "Fluorophilicity" describes the affinity of fluorinated compounds for other fluorinated materials. This principle can be used to enhance separation.[11] By creating a "hetero-pairing" system—for example, using a standard C18 (hydrocarbon) column with a fluorinated alcohol like 2,2,2-trifluoroethanol (TFE) in the mobile phase—you can sometimes achieve better separation of fluorinated and non-fluorinated species.[11][13]
Q4: Can increasing the column temperature improve my separation? A4: Yes, increasing the column temperature (e.g., to 40-50 °C) can be beneficial. It reduces the mobile phase viscosity, which can lead to sharper peaks and improved efficiency. For some complex or partially folded peptides, higher temperatures can also disrupt secondary structures, leading to more consistent interactions with the stationary phase and improved peak shape.
Q5: My crude peptide sample won't fully dissolve in the initial mobile phase. What should I do? A5: Due to their high hydrophobicity, some trifluoromethylated peptides may have poor solubility in highly aqueous solutions. If your peptide does not dissolve in Mobile Phase A, you can add a small amount of organic solvent like acetonitrile or isopropanol to your sample solvent. However, it is critical that the final sample solvent is still "weaker" (i.e., has a lower organic content) than your initial gradient conditions to ensure the peptide properly binds to the column head upon injection.
Visualizations
Caption: A decision tree for troubleshooting common HPLC purification issues with CF₃-peptides.
Caption: A general workflow for the development and execution of a preparative HPLC method.
References
- 1. researchgate.net [researchgate.net]
- 2. labcompare.com [labcompare.com]
- 3. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. bachem.com [bachem.com]
- 6. benchchem.com [benchchem.com]
- 7. renyi.hu [renyi.hu]
- 8. waters.com [waters.com]
- 9. peptide.com [peptide.com]
- 10. mdpi.com [mdpi.com]
- 11. Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Trifluoroethanol-containing RP-HPLC mobile phases for the separation of transmembrane peptides human glycophorin-A, integrin alpha-1, and p24: analysis and prevention of potential side reactions due to formic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing racemization of Boc-4-(trifluoromethyl)-D-phenylalanine during coupling
This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to help you minimize racemization during the activation and coupling of Boc-4-(trifluoromethyl)-D-phenylalanine in peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a particular concern for this compound?
A1: Racemization is the loss of stereochemical integrity at the α-carbon of an amino acid, converting a pure single enantiomer (the D-form in this case) into a mixture of both D- and L-enantiomers.[1][2] This is highly problematic in peptide synthesis as the biological activity and three-dimensional structure of a peptide are strictly dependent on its specific sequence of L- or D-amino acids.[1] The presence of the undesired L-enantiomer can lead to a final product with reduced or no biological activity, and these resulting diastereomeric impurities can be very difficult to purify.[1]
This compound is particularly susceptible to racemization. The strongly electron-withdrawing nature of the trifluoromethyl (CF₃) group increases the acidity of the α-proton (the hydrogen on the chiral carbon), making it easier to be removed by a base, which is a key step in the racemization process.[3]
Q2: What is the primary mechanism of racemization for Boc-protected amino acids during coupling?
A2: The most common mechanism for racemization during the coupling of N-alkoxycarbonyl-protected amino acids, such as Boc-amino acids, is through the formation of a planar 5(4H)-oxazolone (also known as an azlactone) intermediate.[1][2][4] This occurs when the carboxyl group is activated by a coupling reagent. The α-proton of this oxazolone is acidic and can be easily abstracted by a base in the reaction mixture, leading to a loss of chirality.[1][2] The subsequent attack by the incoming amine can occur from either face of the planar intermediate, resulting in a mixture of the desired D-L peptide and the undesired L-L diastereomer.[2] A secondary, less common mechanism is direct enolization, which involves the direct abstraction of the α-proton from the activated amino acid by a strong base.[2][4]
Caption: Mechanism of racemization via a planar oxazolone intermediate.
Q3: How do the different components of the coupling reaction influence racemization?
A3: Several factors in the coupling reaction significantly impact the degree of racemization:
-
Coupling Reagents: The choice of activating reagent is critical. Carbodiimides like DCC and DIC can lead to high rates of racemization if used without additives.[5] Onium salts (e.g., HATU, HBTU, COMU) are generally considered "low-racemization" reagents as they rapidly form active esters that are less prone to oxazolone formation.[2][6]
-
Additives: When using carbodiimides, additives like 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), and ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) are essential.[2] They react with the highly reactive activated intermediate to form a more stable active ester, which suppresses the formation of the oxazolone.[2][7] HOAt and Oxyma are generally more effective than HOBt.[2][7]
-
Base: The strength and steric hindrance of the base play a crucial role.[2][7] Stronger, less hindered bases like N,N-diisopropylethylamine (DIPEA) can accelerate proton abstraction from the α-carbon, increasing racemization. Weaker or more sterically hindered bases like N-methylmorpholine (NMM) or 2,4,6-collidine are preferred to minimize this side reaction.[2][8]
-
Temperature & Time: Higher coupling temperatures accelerate the rate of racemization.[5] Performing the coupling at a lower temperature (e.g., 0°C) is often beneficial.[4] Similarly, prolonged pre-activation or reaction times can increase the opportunity for racemization to occur.[5][6]
-
Solvent: Using less polar solvents can help reduce racemization, though solvent choice is often limited by the solubility of the reagents.[4]
Troubleshooting Guide: High Racemization Detected
Issue: You have detected a high percentage of the L-enantiomer of 4-(trifluoromethyl)-phenylalanine in your final peptide product.
Caption: A logical workflow for troubleshooting high racemization levels.
Step 1: Evaluate Your Coupling Reagent and Additives
-
Question: Are you using a carbodiimide (like DCC or DIC) without an additive?
-
Problem: Carbodiimides alone are known to cause significant racemization.[4]
-
Solution: Always use carbodiimide coupling reagents in conjunction with racemization-suppressing additives. For particularly sensitive amino acids like this compound, HOAt or Oxyma are recommended over HOBt.[4][7]
-
Question: Are you using an onium salt (like HBTU)?
-
Problem: While generally efficient, some onium salts can still cause racemization, especially with a strong base.
-
Solution: Consider switching to a more modern, efficient onium salt known for low racemization, such as HATU or COMU.[6][9]
Step 2: Check Your Base
-
Question: Are you using a strong, non-hindered base like DIPEA?
-
Problem: Excess or strong bases can promote racemization through direct enolization or by facilitating oxazolone formation.[2][4]
-
Solution: Switch to a weaker base like N-methylmorpholine (NMM) or a more sterically hindered base like 2,4,6-collidine.[2][5] Ensure you are using the minimum number of equivalents necessary for the reaction.
Step 3: Analyze Your Reaction Conditions
-
Question: Are you performing the coupling at room temperature or higher?
-
Problem: Higher temperatures accelerate the rate of racemization.[5]
-
Solution: Perform the coupling reaction at a lower temperature, for example, 0°C.[4]
-
Question: Do you have a long pre-activation step before adding the mixture to the resin?
-
Problem: Prolonged activation time increases the opportunity for the activated amino acid to form the oxazolone intermediate.[5]
-
Solution: Minimize the pre-activation time. Add the activated amino acid to the resin-bound amine promptly after mixing.
Step 4: Consider Special Additives
-
Question: Have you tried all the above and still observe racemization?
-
Problem: For extremely sensitive couplings, standard methods may not be sufficient.
-
Solution: The addition of copper (II) chloride (CuCl₂) in conjunction with HOBt or other additives has been shown to be highly effective in suppressing racemization, particularly in both solution-phase and solid-phase synthesis.[3][4][10]
Data & Reagent Comparison Tables
Table 1: Comparison of Common Coupling Strategies
| Coupling System | Relative Racemization Risk | Notes |
| DIC / DCC (alone) | Very High | Not recommended for sensitive amino acids without additives.[4] |
| DIC + HOBt | Moderate | A standard combination, but HOBt is less effective than newer additives.[7][11] |
| DIC + HOAt / Oxyma | Low | Highly effective at suppressing racemization; Oxyma is a non-explosive alternative to HOBt/HOAt.[7][11] |
| HBTU / TBTU + DIPEA | Moderate to High | Racemization risk increases significantly with strong bases like DIPEA.[5][12] |
| HATU / COMU + Collidine | Very Low | Generally considered the state-of-the-art for minimizing racemization, especially with hindered bases.[6][9][13] |
| DIC + HOBt + CuCl₂ | Very Low | Copper salts are highly effective suppressors of racemization.[3][10] |
Table 2: Impact of Base Selection on Racemization
| Base | Chemical Name | Basicity (pKa of conjugate acid) | Steric Hindrance | Racemization Potential |
| DIPEA | N,N-Diisopropylethylamine | ~10.1 | High | High |
| NMM | N-Methylmorpholine | ~7.4 | Moderate | Moderate |
| Collidine | 2,4,6-Trimethylpyridine | ~7.4 | High | Low |
Note: Weaker and more sterically hindered bases are preferable for minimizing racemization.[5][7][13]
Experimental Protocols
Protocol 1: Recommended Coupling Protocol to Minimize Racemization
This protocol is designed for the coupling of this compound onto a resin-bound peptide amine.
Materials:
-
Resin-bound peptide with free N-terminal amine
-
This compound (3 eq.)
-
Diisopropylcarbodiimide (DIC) (3 eq.)
-
Ethyl cyanohydroxyiminoacetate (Oxyma) (3 eq.)
-
2,4,6-Collidine (4 eq.)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
Procedure:
-
Resin Preparation: Swell the resin in DMF for 30 minutes, followed by washing with DCM (3x) and DMF (3x). Ensure the previous Fmoc or other N-terminal protecting group has been completely removed and the resin has been washed thoroughly to remove any residual base (e.g., piperidine).[5]
-
Coupling Mixture Preparation:
-
In a separate reaction vessel, dissolve this compound (3 eq.) and Oxyma (3 eq.) in a minimal amount of DMF.
-
Add 2,4,6-Collidine (4 eq.) to the amino acid/Oxyma solution.
-
Add DIC (3 eq.) to this mixture.
-
-
Coupling Reaction:
-
Immediately add the freshly prepared coupling mixture to the deprotected resin. Do not allow the mixture to stand for a prolonged period before addition to the resin to minimize pre-activation time. [5]
-
Agitate the reaction vessel at 0°C for 30 minutes, then allow it to warm to room temperature and continue agitating for an additional 2-4 hours.
-
-
Monitoring and Washing:
-
Perform a Kaiser test to monitor the reaction for completion (absence of free amine).
-
Once the coupling is complete (negative Kaiser test), drain the reaction solvent.
-
Wash the resin thoroughly with DMF (5x) and DCM (5x) to remove excess reagents and byproducts.[5]
-
Protocol 2: Analysis of Racemization by Chiral HPLC
This protocol provides a general method for analyzing the enantiomeric purity of the 4-(trifluoromethyl)-phenylalanine residue within a crude peptide after cleavage. The peptide is first hydrolyzed to its constituent amino acids, which are then analyzed.[3]
Part A: Peptide Hydrolysis
-
Place approximately 1-2 mg of the crude peptide in a hydrolysis tube.
-
Add 500 µL of 6 M HCl.
-
Seal the tube under vacuum or flush with argon.
-
Heat the sample at 110°C for 24 hours.
-
After cooling, open the tube carefully and evaporate the HCl to dryness under a stream of nitrogen or using a vacuum concentrator.
-
Re-dissolve the amino acid hydrolysate in 200 µL of deionized water.
Part B: Chiral HPLC Analysis
-
Column: Use a suitable chiral stationary phase (CSP) column designed for amino acid analysis.
-
Mobile Phase: Isocratic or gradient elution with a mobile phase typically consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol), often containing a copper complex. Method development will be required for your specific needs.
-
Flow Rate: Typically 0.5 - 1.0 mL/min.
-
Detection: UV detection is common, often after pre- or post-column derivatization (e.g., with o-phthalaldehyde (OPA) or Fmoc-Cl) to enhance sensitivity.
-
Analysis:
-
Inject a racemic (D/L) standard of 4-(trifluoromethyl)-phenylalanine to determine the retention times for both enantiomers.
-
Inject the hydrolyzed peptide sample.
-
Integrate the peak areas for the D- and L-enantiomers.
-
Calculate the percentage of racemization: % Racemization = [Area(L) / (Area(D) + Area(L))] * 100 .
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 8. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. peptide.com [peptide.com]
- 11. bachem.com [bachem.com]
- 12. N-Acetyl-l-phenylalanine Racemization during TBTU Amidation: An In-Depth Study for the Synthesis of Anti-Inflammatory 2-(N-Acetyl)-l-phenylalanylamido-2-deoxy-d-glucose (NAPA) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. luxembourg-bio.com [luxembourg-bio.com]
Stability issues of Boc-4-(trifluoromethyl)-D-phenylalanine in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Boc-4-(trifluoromethyl)-D-phenylalanine in solution. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound in solution?
A1: The stability of this compound in solution is primarily influenced by three main factors:
-
pH: The tert-butyloxycarbonyl (Boc) protecting group is highly sensitive to acidic conditions, which can cause its removal (deprotection). It is generally stable in neutral to basic solutions.
-
Temperature: Elevated temperatures can accelerate the rate of degradation, especially in the presence of acid or base.
-
Solvent: The choice of solvent can impact the solubility and stability of the compound. Protic solvents, in combination with acidic or basic conditions, can facilitate the hydrolysis of the Boc group.
Q2: What is the main degradation pathway for this compound in solution?
A2: The principal degradation pathway is the acid-catalyzed hydrolysis of the Boc group.[1] This reaction, known as deprotection, results in the formation of the free amino acid, 4-(trifluoromethyl)-D-phenylalanine, along with byproducts such as tert-butanol, isobutylene, and carbon dioxide. While specific data on the trifluoromethyl derivative is limited, this pathway is well-established for Boc-protected amino acids in general.
Q3: How does the trifluoromethyl group affect the stability of the Boc protecting group?
Q4: What are the recommended storage conditions for solutions of this compound?
A4: For optimal stability, solutions of this compound should be prepared fresh whenever possible. If short-term storage is necessary, it is recommended to store the solution at 2-8°C in a tightly sealed container, protected from light. For longer-term storage, it is advisable to store the compound in its solid form under recommended conditions.
Troubleshooting Guide
| Issue Encountered | Potential Cause | Suggested Solution |
| Loss of Purity Over Time in Solution | Acidic degradation of the Boc group. | Ensure the solvent is neutral and free of acidic contaminants. If preparing a buffer solution, carefully check and adjust the pH to be neutral or slightly basic. Store the solution at a low temperature (2-8°C). |
| Thermal degradation. | Avoid exposing the solution to high temperatures. If warming is necessary for dissolution, use gentle heat and minimize the duration of exposure. | |
| Incomplete Dissolution | Low solubility in the chosen solvent. | The solubility of Boc-protected amino acids can be limited in some solvents. Try using a stronger solvent such as Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), or Dimethyl sulfoxide (DMSO). Gentle warming and sonication can also aid in dissolution. |
| Unexpected Side Reactions in Peptide Synthesis | Premature deprotection of the Boc group. | If using acidic conditions for other steps in your synthesis, ensure that the Boc-protected amino acid is not exposed to these conditions until the intended deprotection step. |
| Contamination of the starting material. | Verify the purity of your this compound using an appropriate analytical method like HPLC before use. |
Experimental Protocols
Stability Assessment of this compound in Solution via HPLC
Objective: To determine the stability of this compound in a given solvent system over time.
Methodology:
-
Solution Preparation:
-
Prepare a stock solution of this compound in the desired solvent (e.g., Acetonitrile:Water 50:50) at a known concentration (e.g., 1 mg/mL).
-
Divide the stock solution into several aliquots in sealed vials for analysis at different time points.
-
-
Storage Conditions:
-
Store the aliquots under the desired experimental conditions (e.g., room temperature, 4°C, 40°C).
-
-
Time Points:
-
Analyze the samples at predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48 hours).
-
-
HPLC Analysis (Example Method):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid (TFA).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
-
Data Analysis:
-
At each time point, quantify the peak area of the intact this compound.
-
Calculate the percentage of the compound remaining relative to the initial time point (T=0).
-
Monitor for the appearance of new peaks, which may indicate degradation products (e.g., the deprotected 4-(trifluoromethyl)-D-phenylalanine).
-
Visualizations
Caption: Troubleshooting workflow for stability issues.
Caption: Primary degradation pathway of Boc-protected amino acids.
References
Technical Support Center: Cleavage Cocktails for Peptides with Trifluoromethyl-phenylalanine
This technical support center provides guidance for researchers, scientists, and drug development professionals on the selection and use of cleavage cocktails for solid-phase peptide synthesis (SPPS) of peptides containing trifluoromethyl-phenylalanine (Phe(CF3)).
Frequently Asked Questions (FAQs)
Q1: Does the presence of a trifluoromethyl-phenylalanine residue in my peptide require a special cleavage cocktail?
A: Generally, no. The trifluoromethyl (-CF3) group on the phenylalanine ring is chemically robust and stable under standard trifluoroacetic acid (TFA)-based cleavage conditions. The selection of your cleavage cocktail should be dictated by the other amino acid residues present in your peptide sequence, particularly those with sensitive side chains.
Q2: What are the primary considerations when choosing a cleavage cocktail for a peptide containing trifluoromethyl-phenylalanine?
A: The main consideration is the presence of other amino acids that are susceptible to side reactions from cationic species generated during the cleavage of side-chain protecting groups (e.g., from Boc, tBu, Trt groups).[1] Key residues to consider are:
-
Tryptophan (Trp): Prone to alkylation.
-
Methionine (Met): Susceptible to oxidation.
-
Cysteine (Cys): Can undergo oxidation to form disulfide bonds or be modified by cations.
-
Tyrosine (Tyr): Can be alkylated.
Q3: What is a standard, general-purpose cleavage cocktail that I can start with?
A: A widely used and effective general-purpose cleavage cocktail is a mixture of TFA, triisopropylsilane (TIS), and water. TIS acts as a scavenger for carbocations, and water aids in the cleavage process.[2]
Q4: When should I use more complex cleavage cocktails containing additional scavengers?
A: More complex cocktails are necessary when your peptide contains sensitive residues. The choice of additional scavengers is crucial to prevent side reactions and ensure high purity of the crude peptide.
Troubleshooting Guide
| Symptom | Potential Cause | Recommended Solution |
| Low crude peptide purity with unexpected higher molecular weight peaks. | Alkylation of sensitive residues (Trp, Tyr, Met) by carbocations generated during cleavage. | Use a cleavage cocktail with appropriate scavengers. For peptides containing Trp, Tyr, or Met, consider using "Reagent K".[3][4] |
| Presence of oxidized peptide, especially with Met-containing peptides. | Oxidation of the methionine side chain. | Add a reducing scavenger to your cleavage cocktail, such as 1,2-ethanedithiol (EDT).[5] |
| Formation of dimers or oligomers in Cys-containing peptides. | Oxidation of the free thiol groups on cysteine residues, leading to disulfide bond formation. | Include a reducing agent like 1,2-ethanedithiol (EDT) in your cleavage cocktail to maintain the reduced state of cysteine. |
| Incomplete removal of side-chain protecting groups. | Insufficient cleavage time or inappropriate cocktail for highly protected residues (e.g., multiple Arg(Pbf) residues). | Increase the cleavage time (up to 4 hours) and/or use a stronger scavenger cocktail like "Reagent K".[3] |
| Precipitation of the peptide is difficult after cleavage. | The peptide may be highly soluble in the cleavage mixture or ether. | Concentrate the TFA solution under a stream of nitrogen before adding to cold ether. If precipitation is still an issue, consider alternative work-up procedures. |
Data Presentation: Common Cleavage Cocktails
The following table summarizes common cleavage cocktails and their applications. The choice of cocktail depends on the amino acid composition of the peptide.
| Cocktail Name/Composition | Components (v/v or w/v) | Primary Application | Notes |
| Standard TFA/TIS/H2O | 95% TFA, 2.5% TIS, 2.5% H2O | Peptides without sensitive residues. | A good starting point for many peptides. TIS is an effective carbocation scavenger.[2] |
| Reagent K | 82.5% TFA, 5% Phenol, 5% H2O, 5% Thioanisole, 2.5% EDT | Peptides containing multiple sensitive residues (Trp, Tyr, Met, Cys). | Offers broad protection against various side reactions.[3][4] |
| Reagent B ("Odorless") | 88% TFA, 5% Phenol, 5% H2O, 2% TIS | General purpose, avoids the use of odorous thiols. | Useful when trityl-based protecting groups are present, but will not prevent methionine oxidation.[5] |
Experimental Protocols
Standard Cleavage Protocol (TFA/TIS/H2O)
-
Resin Preparation: Wash the peptide-resin thoroughly with dichloromethane (DCM) to remove any residual DMF. Dry the resin under vacuum for at least 1 hour.
-
Cocktail Preparation: In a fume hood, prepare the cleavage cocktail by combining trifluoroacetic acid (TFA), triisopropylsilane (TIS), and deionized water in a 95:2.5:2.5 (v/v) ratio. Prepare approximately 10 mL of cocktail per gram of resin.
-
Cleavage Reaction: Add the cleavage cocktail to the dried resin in a suitable reaction vessel. Gently agitate the mixture at room temperature for 2-3 hours.
-
Peptide Isolation: Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitation: Add the filtrate dropwise to a 10-fold volume of ice-cold diethyl ether. A white precipitate of the crude peptide should form.
-
Washing and Drying: Pellet the peptide by centrifugation. Decant the ether and wash the peptide pellet twice with cold ether. Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.
Mandatory Visualization
Caption: Standard workflow for peptide cleavage and deprotection.
Caption: Logic for selecting a cleavage cocktail.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. youtube.com [youtube.com]
- 3. A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 5. peptide.com [peptide.com]
Technical Support Center: Optimizing Coupling Reagents for Sterically Hindered Amino Acids
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides detailed troubleshooting advice, comparative data, and experimental protocols for overcoming challenges associated with the peptide coupling of sterically hindered amino acids.
Troubleshooting Guide
Issue: My standard coupling protocol is failing or resulting in low yields for a sterically hindered amino acid.
This is a common challenge attributable to the bulky nature of certain amino acid side chains, which physically obstructs the formation of the peptide bond.[1] As a peptide chain grows, it can also fold or aggregate, further blocking reactive sites.[1] Below is a systematic guide to troubleshoot and optimize your reaction conditions.
Question: What are the primary causes of poor coupling efficiency with sterically hindered amino acids?
Answer: The primary cause is the physical bulk of the amino acid side chains near the reaction centers, which slows down the reaction rate.[1] For standard coupling reagents like Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC), the reactive species they form may not be potent enough to overcome this steric barrier.[1] Furthermore, as the peptide chain elongates, it can aggregate or form secondary structures, which can mask the N-terminal amine, preventing the incoming amino acid from coupling efficiently.[1][2]
Question: Which coupling reagents are most effective for sterically hindered amino acids?
Answer: For sterically demanding couplings, it is crucial to switch to a more powerful activating reagent.[1]
-
Aminium/Uronium Salts: Reagents such as HATU, HBTU, and HCTU are significantly more effective than standard carbodiimides.[1][3] HATU is often considered one of the most efficient reagents because it forms highly reactive OAt esters.[1] COMU is a newer-generation reagent with coupling efficiency comparable or sometimes superior to HATU, but with an improved safety profile as it is non-explosive.[1][4][5]
-
Phosphonium Salts: PyBOP and PyAOP are also highly effective choices. They are known for not causing guanidinylation, a potential side reaction of aminium/uronium salts where the coupling reagent reacts with the unprotected N-terminal of the peptide.[3]
-
Acyl Fluorides: For extremely hindered couplings, such as with α,α-disubstituted amino acids (e.g., Aib), converting the carboxylic acid to an acyl fluoride using reagents like TFFH can be a highly effective strategy.[1][4][6]
Question: Beyond changing the coupling reagent, what other strategies can I employ?
Answer: If a powerful coupling reagent alone is insufficient, consider these proven strategies:
-
Double Coupling: Repeat the coupling step with a fresh portion of activated amino acid and reagents. This is a common and effective method to drive the reaction to completion.[1]
-
Increase Reaction Time or Temperature: Steric hindrance slows down the reaction rate, so increasing the coupling time from 1-2 hours to overnight can be beneficial.[1] Gentle heating can also help, but must be done cautiously to minimize racemization.[1][7]
-
Microwave-Assisted Peptide Synthesis (MASPS): Using microwave energy to heat the reaction is a highly effective method to drive difficult couplings to completion quickly and efficiently.[1][8]
-
Optimize Solvent Choice: The solvent must effectively solvate the peptide-resin complex.[1][9] N-methylpyrrolidone (NMP) often has superior solvating properties compared to Dimethylformamide (DMF).[1][10] For particularly difficult sequences, a mixture of solvents like DCM/DMF/NMP may be beneficial.[1]
Data Presentation: Comparison of Coupling Reagents
The following table summarizes the characteristics of common coupling reagents used for sterically hindered amino acids.
| Reagent Class | Examples | Relative Reactivity | Key Advantages | Considerations |
| Carbodiimides | DCC, DIC | Low | Inexpensive, widely used for standard couplings. | Often inefficient for hindered couplings; DCC produces an insoluble urea byproduct.[1][3] |
| Aminium/Uronium (OBt-based) | HBTU, TBTU | Moderate | More effective than carbodiimides for many sequences.[1] | Can be insufficient for very hindered residues; risk of guanidinylation if used in excess.[3] |
| Aminium/Uronium (O-6-ClBt-based) | HCTU | High | More reactive than HBTU due to the electron-withdrawing chloro group.[1][5] | More expensive than HBTU; potential for guanidinylation. |
| Aminium/Uronium (OAt-based) | HATU | Very High | Among the most efficient reagents due to the high reactivity and anchimeric assistance of OAt esters.[1][3] | Higher cost; potential for guanidinylation. |
| Aminium/Uronium (Oxyma-based) | COMU | Very High | Comparable or superior to HATU; improved safety profile (non-explosive) and better solubility.[1][5] | Can have limited stability in solution. |
| Phosphonium Salts | PyBOP, PyAOP | High to Very High | Highly efficient, especially for fragment condensation and cyclization; no risk of guanidinylation.[11] | Generally more expensive than aminium salts. |
| Acyl Fluoride Precursors | TFFH | Very High | Exceptionally effective for α,α-disubstituted amino acids like Aib by generating reactive acyl fluorides in situ.[4][6] | Requires specific protocols for in situ formation. |
Experimental Protocols
Protocol 1: Double Coupling of a Sterically Hindered Amino Acid using HATU
This protocol is a robust method for moderately to highly hindered amino acids.
-
Deprotection: Following the standard deprotection of the N-terminal Fmoc group on the resin-bound peptide, wash the resin thoroughly with DMF (3 x 1 min).
-
First Coupling - Activation: In a separate vessel, pre-activate the sterically hindered Fmoc-amino acid (4 equivalents relative to resin loading). Dissolve the amino acid, HATU (3.9 equivalents), and a non-nucleophilic base like DIPEA (8 equivalents) in DMF. Allow the pre-activation to proceed for 1-5 minutes.[1]
-
First Coupling - Reaction: Add the activated amino acid solution to the resin. Allow the coupling reaction to proceed for 45-60 minutes.[1]
-
Wash: Wash the resin thoroughly with DMF (3 x 1 min).
-
Second Coupling: Repeat steps 2 and 3 with a fresh solution of the activated amino acid.[1]
-
Final Wash: After the second coupling, wash the resin thoroughly with DMF (3 x 1 min) and then DCM (3 x 1 min) to prepare for the next deprotection step or final cleavage.[1]
Protocol 2: Acyl Fluoride-Mediated Coupling for Extremely Hindered Amino Acids
This protocol is adapted for situations where even potent uronium/phosphonium reagents fail, particularly with α,α-disubstituted residues.
-
Deprotection: Perform standard N-terminal Fmoc deprotection on the resin and wash thoroughly with DMF and then anhydrous DCM.
-
Acyl Fluoride Formation: In a separate, dry vessel, dissolve the protected, sterically hindered carboxylic acid (e.g., Fmoc-Aib-OH) (1 equivalent) in an anhydrous solvent like DCM. Add a fluorinating agent such as TFFH (1 equivalent) and a suitable base (e.g., DIPEA, 2 equivalents).[1][6]
-
Activation: Stir the mixture at room temperature for 10-15 minutes to generate the acyl fluoride in situ.[1]
-
Coupling Reaction: Add the solution containing the acyl fluoride to the deprotected, resin-bound amine. Allow the reaction to proceed.[1]
-
Monitoring and Completion: Monitor the reaction for completeness using a qualitative test (e.g., Kaiser test). Reaction times can be significantly longer for these couplings. Once complete, wash the resin thoroughly with DCM and DMF.[1]
Frequently Asked Questions (FAQs)
Q1: What is racemization and how can it be minimized during the coupling of hindered amino acids?
A1: Racemization is the loss of stereochemical integrity at the α-carbon of the amino acid, which leads to diastereomeric impurities that are often difficult to separate from the final product.[11] The risk increases during the carboxyl group activation step.[12] To minimize racemization:
-
Use Additives: The addition of 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), or Oxyma Pure® is crucial, especially when using carbodiimides.[3][11] These additives form active esters that are less prone to racemization.[3]
-
Choose the Right Base: Use weaker, non-nucleophilic bases like N-methylmorpholine (NMM) or sym-collidine instead of stronger bases like DIPEA where possible, as strong bases can promote racemization.[4][12]
-
Control Temperature: Avoid excessive heat, as higher temperatures can increase the rate of racemization.[1] When using carbodiimides, low temperatures are recommended.[4]
Q2: Are there any specific considerations for N-methylated amino acids?
A2: Yes, N-methylated amino acids are particularly challenging due to the increased steric hindrance at the nitrogen atom. Reagents like HATU and PyAOP have shown success in coupling these residues.[3][4] PyBrOP is another powerful phosphonium salt that is often effective where other reagents fail for N-methylated or α,α-dialkylglycine residues.[3]
Q3: When should I consider using pseudoproline dipeptides?
A3: Pseudoproline dipeptides are excellent tools for disrupting aggregation. They are dipeptides containing Ser or Thr that are temporarily cyclized into an oxazolidine ring structure. This "kink" disrupts the inter- and intra-chain hydrogen bonding that leads to aggregation.[13] You should consider using them when synthesizing long or hydrophobic peptides known to be "difficult sequences".[2][13] The native sequence is restored during the final cleavage and deprotection step.[13]
Q4: How does microwave-assisted peptide synthesis (MASPS) improve difficult couplings?
A4: MASPS utilizes microwave energy to rapidly and efficiently heat the reaction mixture. This increased temperature provides the necessary activation energy to overcome the steric barrier of hindered amino acids, leading to significantly shorter reaction times and higher coupling yields compared to conventional methods at room temperature or with oil-bath heating.[1][8] It is particularly effective for sequences prone to aggregation and for coupling hindered residues.[14]
References
- 1. benchchem.com [benchchem.com]
- 2. peptide.com [peptide.com]
- 3. peptide.com [peptide.com]
- 4. bachem.com [bachem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37) employing in situ neutralization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biotage.com [biotage.com]
- 11. benchchem.com [benchchem.com]
- 12. Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 14. pubs.acs.org [pubs.acs.org]
Strategies to reduce aggregation in solid-phase peptide synthesis
Troubleshooting Guides & FAQs: Strategies to Reduce Aggregation
Peptide aggregation during solid-phase peptide synthesis (SPPS) is a common challenge that can lead to incomplete reactions, low yields, and difficult purifications.[1] This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome these issues.
Frequently Asked Questions (FAQs)
Q1: What is peptide aggregation in SPPS and what causes it?
A1: During SPPS, the growing peptide chain, which is attached to a solid support resin, can fold and interact with other peptide chains. This self-association, primarily through the formation of intermolecular hydrogen bonds, leads to the formation of secondary structures like β-sheets.[1] This phenomenon is known as aggregation. Aggregation is particularly common in sequences containing hydrophobic amino acids.[2][3] The aggregated peptide chains can block reactive sites on the resin, hindering both the removal of the temporary Nα-protecting group (e.g., Fmoc) and the subsequent coupling of the next amino acid.[1] This can result in truncated or deletion sequences, reducing the purity and overall yield of the final peptide.[4][5]
Q2: How can I detect on-resin aggregation during synthesis?
A2: Several signs can indicate on-resin aggregation. In batch synthesis, a noticeable shrinking of the resin bed is a strong indicator.[3] For continuous flow synthesis, aggregation can be detected by a flattening and broadening of the UV deprotection profile.[3][6] Additionally, standard coupling tests like the ninhydrin or TNBS test may become unreliable and give false negative results in cases of severe aggregation.[3]
Q3: What are the primary strategies to overcome peptide aggregation?
A3: Strategies to combat aggregation aim to disrupt the formation of secondary structures and improve the solvation of the peptide-resin complex. These can be broadly categorized as:
-
Chemical Methods:
-
Physical Methods:
-
Resin and Protocol Modifications:
Troubleshooting Guide
This section provides specific troubleshooting steps for common issues related to peptide aggregation.
Issue 1: Incomplete coupling or deprotection, especially for "difficult" sequences.
"Difficult" sequences often include stretches of hydrophobic amino acids or those prone to forming hydrogen bonds, such as Gln, Ser, and Thr.[3]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for aggregation-related synthesis issues.
Recommended Actions:
-
Incorporate Structure-Disrupting Moieties: This is often the most effective approach.
-
Pseudoproline Dipeptides: These are dipeptides derived from Ser, Thr, or Cys that introduce a "kink" in the peptide backbone, disrupting secondary structure formation.[14][15] They are incorporated as a single unit, replacing the corresponding two amino acids in the sequence.
-
Dmb/Hmb-Protected Amino Acids: 2,4-dimethoxybenzyl (Dmb) or 2-hydroxy-4-methoxybenzyl (Hmb) groups can be attached to the backbone nitrogen of an amino acid, preventing hydrogen bond formation.[2] These are particularly useful for glycine residues. It is recommended to insert a backbone-protected residue every 6-7 amino acids to effectively disrupt aggregation.[2]
-
-
Elevate the Synthesis Temperature: Performing coupling and deprotection steps at higher temperatures (e.g., 60-80°C) can significantly improve reaction kinetics and disrupt aggregation.[16][17]
-
Microwave-Assisted SPPS: Microwave heating provides rapid and uniform heating, which can accelerate synthesis and improve the purity of difficult sequences.[11][18][19]
-
Conventional Heating: If a microwave synthesizer is not available, conventional heating of the reaction vessel can also be effective.[16]
-
-
Modify the Solvent System:
-
High-Polarity Solvents: Switch from standard solvents like DMF to more polar options like NMP or add DMSO.[2][12]
-
"Magic Mixture": A solvent system of DCM/DMF/NMP (1:1:1) containing ethylene carbonate and a non-ionic detergent can be effective.[7]
-
Chaotropic Salts: Add salts like LiCl, NaClO₄, or KSCN to the coupling or washing solutions to disrupt hydrogen bonds.[2][7][9]
-
-
Optimize Resin Selection:
-
PEG-based Resins: Resins like TentaGel have better swelling properties in a wider range of solvents, which can improve reaction kinetics.[9]
-
Low-Loading Resins: Using a resin with a lower substitution level reduces the proximity of peptide chains, thereby minimizing intermolecular aggregation.[9][13]
-
Quantitative Comparison of Anti-Aggregation Strategies
The effectiveness of different strategies can vary depending on the specific peptide sequence. The following table summarizes reported improvements for various methods.
| Strategy | Peptide Sequence | Improvement | Reference |
| Pseudoproline Dipeptides | Highly aggregated sequences | Up to 10-fold increase in product yield | [14] |
| High-Temperature Synthesis (Microwave) | Difficult 9-mer peptide | 85% crude purity at 60°C vs. poor quality at room temp | [16] |
| High-Temperature Synthesis (Conventional) | Aβ 1–42 | 21-22% yield at 40-55°C | [9] |
| Chaotropic Salts (LiCl) | Difficult sequences | Significant improvement in coupling efficiency | [9] |
| Dmb-Protected Amino Acids | GHRPLDKKREE | 33% increase in yield | [9] |
Experimental Protocols
Protocol 1: Incorporation of a Pseudoproline Dipeptide
This protocol describes the manual coupling of a pseudoproline dipeptide using a phosphonium/aminium-based activating agent.
-
Materials:
-
Fmoc-deprotected peptide-resin
-
Pseudoproline dipeptide (e.g., Fmoc-Xaa-Ser(ψPro)-OH) (3-5 equivalents)
-
Coupling reagent (e.g., HATU, HBTU, PyBOP) (3-5 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents)
-
N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)
-
TNBS or Kaiser test reagents for monitoring the coupling reaction
-
-
Procedure:
-
Swell the Fmoc-deprotected peptide-resin in DMF or NMP.
-
In a separate vessel, dissolve the pseudoproline dipeptide and the coupling reagent in a minimal volume of DMF or NMP.
-
Add DIPEA to the solution from step 2 and mix.
-
Immediately add the activated dipeptide solution to the swollen peptide-resin.
-
Agitate the mixture for 1-2 hours at room temperature.[3]
-
Perform a TNBS or Kaiser test to confirm the completion of the coupling. If the reaction is incomplete, extend the coupling time or perform a second coupling with fresh reagents.[3]
-
Wash the resin thoroughly with DMF to remove excess reagents and by-products.
-
Protocol 2: High-Temperature SPPS using a Microwave Synthesizer
This protocol provides a general outline for performing SPPS at elevated temperatures.
-
Materials:
-
Peptide-resin
-
Fmoc-protected amino acids
-
Coupling reagents (e.g., HCTU, HATU)
-
Activation base (e.g., DIPEA)
-
Deprotection solution (e.g., 20% piperidine in DMF)
-
Microwave peptide synthesizer
-
-
Procedure:
-
Load the peptide-resin into the reaction vessel of the microwave synthesizer.
-
Deprotection: Add the deprotection solution. Apply microwave power to reach the target temperature (e.g., 75-86°C) and hold for a specified time (e.g., 2.5-5 minutes).[9][16]
-
Wash the resin thoroughly with DMF.
-
Coupling: Add the Fmoc-protected amino acid, coupling reagent, and activation base dissolved in DMF. Apply microwave power to reach the target temperature (e.g., 75-86°C) and hold for a specified time (e.g., 5-10 minutes).[9][16]
-
Wash the resin thoroughly with DMF.
-
Repeat the deprotection and coupling cycles for the entire peptide sequence.
-
Logical Relationship of Anti-Aggregation Strategies
Caption: Proactive vs. Reactive strategies for managing SPPS aggregation.
References
- 1. benchchem.com [benchchem.com]
- 2. peptide.com [peptide.com]
- 3. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 4. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 5. Tips To Ensure Proper Purity In Solid-Phase Peptide Synthesis! [biochain.in]
- 6. americanpeptidesociety.org [americanpeptidesociety.org]
- 7. researchgate.net [researchgate.net]
- 8. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. csbio.com [csbio.com]
- 11. Microwave-Assisted Solid-Phase Peptide Synthesis (MW-SPPS) Technology - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 12. peptide.com [peptide.com]
- 13. bachem.com [bachem.com]
- 14. chempep.com [chempep.com]
- 15. peptide.com [peptide.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. WO2018057470A1 - Rapid peptide synthesis at elevated temperatures - Google Patents [patents.google.com]
- 18. luxembourg-bio.com [luxembourg-bio.com]
- 19. Microwave-Assisted Peptide Synthesis: A Faster Approach - Creative Peptides [creative-peptides.com]
Validation & Comparative
A Comparative Guide to Boc-4-(trifluoromethyl)-D-phenylalanine and Boc-4-chloro-D-phenylalanine for Peptide-Based Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of novel peptide therapeutics with enhanced potency, selectivity, and metabolic stability, the incorporation of unnatural amino acids is a cornerstone of modern medicinal chemistry. Among the vast array of available building blocks, halogenated phenylalanine derivatives have garnered significant attention. This guide provides a comprehensive comparison of two such analogs: Boc-4-(trifluoromethyl)-D-phenylalanine and Boc-4-chloro-D-phenylalanine.
While direct head-to-head experimental comparisons in the same peptide scaffold are not extensively available in the public domain, this document consolidates known physicochemical properties and extrapolates the expected performance based on established principles of medicinal chemistry. Furthermore, it provides detailed experimental protocols for researchers to conduct their own comparative studies.
Physicochemical Properties
The seemingly subtle difference between a trifluoromethyl group and a chlorine atom at the para position of the D-phenylalanine ring can impart distinct properties to the resulting peptides. The trifluoromethyl group is strongly electron-withdrawing and increases lipophilicity, which can enhance metabolic stability and cell permeability.[1][2] The chloro group is also electron-withdrawing, albeit to a lesser extent, and can influence binding interactions and metabolic stability.[3]
| Property | This compound | Boc-4-chloro-D-phenylalanine |
| Synonyms | Boc-D-Phe(4-CF3)-OH | Boc-D-Phe(4-Cl)-OH, Boc-p-chloro-D-Phe-OH[4] |
| CAS Number | 82317-83-7 | 57292-44-1[4] |
| Molecular Formula | C15H18F3NO4 | C14H18ClNO4[4] |
| Molecular Weight | 333.31 g/mol | 299.8 g/mol [4] |
| Appearance | White to off-white powder | White to off-white solid[4] |
| Melting Point | Not consistently reported | 110 - 112 °C[4] |
Performance Comparison and Applications
Both this compound and Boc-4-chloro-D-phenylalanine are primarily utilized in solid-phase peptide synthesis (SPPS) to introduce non-natural amino acids into peptide sequences.[3][5] The incorporation of these D-amino acids inherently enhances resistance to proteolytic degradation, a common challenge in peptide drug development.[6]
This compound: The trifluoromethyl group is a bioisostere for a methyl group but with significantly different electronic properties. Its strong electron-withdrawing nature can alter the pKa of the aromatic ring and influence cation-π interactions, which are critical for receptor binding. The high lipophilicity of the CF3 group can improve a peptide's ability to cross cell membranes. Furthermore, the carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group highly resistant to metabolic oxidation, which can shield the entire molecule from degradation and prolong its half-life.[1][3]
Boc-4-chloro-D-phenylalanine: The chloro group at the para position also provides steric bulk and alters the electronic properties of the phenyl ring, which can lead to enhanced binding affinity and metabolic stability.[3] The use of D-4-chlorophenylalanine has been reported to improve the potency of Gonadotropin-Releasing Hormone (GnRH) antagonists.[7]
Experimental Protocols
To facilitate a direct comparison of these two building blocks, the following detailed experimental protocols are provided. These protocols outline the synthesis of a model peptide and subsequent assays to evaluate and compare their biological activity and metabolic stability.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Model Peptide
This protocol describes the manual synthesis of a hypothetical pentapeptide, Tyr-D-Xaa-Gly-Phe-Leu-NH2, where Xaa is either 4-(trifluoromethyl)-D-phenylalanine or 4-chloro-D-phenylalanine, using Boc chemistry.
Materials:
-
Rink Amide MBHA resin
-
Boc-L-Leu-OH
-
Boc-L-Phe-OH
-
Boc-Gly-OH
-
This compound or Boc-4-chloro-D-phenylalanine
-
Boc-L-Tyr(tBu)-OH
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell Rink Amide MBHA resin in DMF for 1 hour.
-
First Amino Acid Coupling (Leucine):
-
Deprotect the resin with 20% piperidine in DMF for 20 minutes.
-
Wash the resin with DMF.
-
In a separate vessel, pre-activate Boc-L-Leu-OH (3 eq.) with DIC (3 eq.) and HOBt (3 eq.) in DMF.
-
Add the activated amino acid solution to the resin and couple for 2 hours.
-
Wash the resin with DMF and DCM.
-
-
Subsequent Amino Acid Couplings: Repeat the deprotection and coupling steps for Boc-L-Phe-OH, Boc-Gly-OH, this compound/Boc-4-chloro-D-phenylalanine, and Boc-L-Tyr(tBu)-OH sequentially.
-
Cleavage and Deprotection:
-
Wash the final peptide-resin with DCM and dry.
-
Treat the resin with a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water for 2 hours.
-
Precipitate the crude peptide in cold diethyl ether.
-
Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum.
-
-
Purification and Characterization:
-
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the peptide by mass spectrometry (e.g., MALDI-TOF or ESI-MS).
-
General workflow for Boc-based solid-phase peptide synthesis.
Protocol 2: In Vitro Metabolic Stability Assay in Human Liver Microsomes
This assay determines the rate of degradation of the synthesized peptides in the presence of liver enzymes, providing a measure of their metabolic stability.[7][8][9]
Materials:
-
Human liver microsomes (pooled)
-
Phosphate buffer (pH 7.4)
-
NADPH regenerating system (e.g., G6P, G6PD)
-
Synthesized peptides (stock solutions in DMSO)
-
Acetonitrile with an internal standard
-
96-well plates
-
Incubator
-
LC-MS/MS system
Procedure:
-
Incubation Mixture Preparation: In a 96-well plate, prepare the incubation mixture containing phosphate buffer, human liver microsomes, and the synthesized peptide (final concentration, e.g., 1 µM).
-
Reaction Initiation: Pre-incubate the plate at 37°C for 5 minutes. Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in designated wells by adding cold acetonitrile containing an internal standard.
-
Sample Processing: Centrifuge the plate to precipitate proteins.
-
LC-MS/MS Analysis: Analyze the supernatant to quantify the remaining amount of the parent peptide at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of remaining peptide against time. The slope of the line represents the degradation rate constant, from which the in vitro half-life (t½) can be calculated.
Workflow for in vitro metabolic stability assay.
Protocol 3: Competitive Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of the synthesized peptides for a target receptor, for instance, a G-protein coupled receptor (GPCR).[10][11][12]
Materials:
-
Cell membranes expressing the target GPCR
-
Radiolabeled ligand specific for the target receptor
-
Synthesized peptides (unlabeled competitors)
-
Binding buffer
-
Wash buffer
-
96-well filter plates
-
Scintillation counter
Procedure:
-
Assay Setup: In a 96-well filter plate, add a fixed concentration of the radiolabeled ligand, the cell membranes, and varying concentrations of the unlabeled competitor peptides.
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the contents of the plate and wash with ice-cold wash buffer to separate bound from unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filter using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Determine the IC50 value (the concentration of competitor that inhibits 50% of specific radioligand binding). Calculate the Ki value using the Cheng-Prusoff equation.
G-Protein Coupled Receptor (GPCR) Signaling Pathway
Peptides containing these modified amino acids are often designed to target GPCRs. Upon ligand binding, GPCRs undergo a conformational change, leading to the activation of intracellular G-proteins and subsequent downstream signaling cascades.[13][14][15]
A generalized GPCR signaling pathway.
Conclusion
Both this compound and Boc-4-chloro-D-phenylalanine offer valuable properties for the design of peptide-based therapeutics with enhanced stability and potentially improved biological activity. The choice between the two will depend on the specific therapeutic target and the desired pharmacokinetic profile. The trifluoromethyl group is expected to provide a greater increase in lipophilicity and metabolic stability compared to the chloro group. However, the precise impact on receptor binding and overall efficacy must be determined empirically. The provided experimental protocols offer a robust framework for conducting such a comparative analysis, enabling researchers to make data-driven decisions in the development of next-generation peptide drugs.
References
- 1. nbinno.com [nbinno.com]
- 2. bdps2024.mke.org.hu [bdps2024.mke.org.hu]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. GPCR Signaling Pathway - GeeksforGeeks [geeksforgeeks.org]
- 6. Methods to improve the metabolic stability of peptides [creative-peptides.com]
- 7. Cytochrome P450-Mediated Metabolic Stability Assay in Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 10. benchchem.com [benchchem.com]
- 11. Receptor-Ligand Binding Assays [labome.com]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. bio.libretexts.org [bio.libretexts.org]
A Comparative Guide: Trifluoromethyl-phenylalanine vs. Natural Phenylalanine in Peptides
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of non-natural amino acids is a cornerstone of modern peptide drug design, offering a powerful tool to enhance therapeutic properties. Among these, the substitution of natural phenylalanine (Phe) with its trifluoromethylated analog, trifluoromethyl-phenylalanine (Tfm-Phe), has emerged as a key strategy to modulate peptide performance. This guide provides an objective comparison of peptides containing Tfm-Phe versus their native Phe counterparts, supported by experimental principles and detailed methodologies.
The introduction of the trifluoromethyl (-CF3) group, a bioisostere for the methyl group, imparts significant changes to the physicochemical properties of the phenylalanine side chain. The high electronegativity and lipophilicity of the -CF3 group can profoundly influence a peptide's metabolic stability, binding affinity for its target, and cellular permeability.[1][2] These alterations are critical for overcoming the inherent limitations of native peptides as therapeutic agents, such as rapid degradation and poor bioavailability.[1]
Comparative Analysis of Physicochemical and Biological Properties
The substitution of Phe with Tfm-Phe can lead to predictable yet profound changes in a peptide's behavior. The strong electron-withdrawing nature of the trifluoromethyl group can alter the electronic environment of the peptide backbone, potentially shielding it from enzymatic cleavage.[1][3] Furthermore, the increased hydrophobicity can enhance interactions with biological targets and improve membrane permeability.[4][5]
Table 1: General Comparison of Peptide Properties
| Property | Peptide with Natural Phenylalanine (Phe) | Peptide with Trifluoromethyl-phenylalanine (Tfm-Phe) | Rationale for Difference |
| Metabolic Stability | Generally susceptible to proteolytic degradation by enzymes like chymotrypsin.[3] | Expected to have enhanced resistance to proteolysis.[1] | The bulky and electron-withdrawing trifluoromethyl group can sterically hinder and electronically disfavor enzymatic cleavage of the adjacent peptide bond.[1][3] |
| Binding Affinity | Baseline affinity for the target receptor. | Can exhibit increased binding affinity. | The trifluoromethyl group can engage in unique non-covalent interactions (e.g., fluorous interactions) within the receptor's binding pocket and increase hydrophobicity, leading to stronger binding.[6] |
| Cellular Uptake | Variable, often limited for larger peptides. | May show increased passive diffusion across cell membranes.[7] | The increased lipophilicity conferred by the trifluoromethyl group can enhance the peptide's ability to partition into and cross the lipid bilayer of cell membranes.[2] |
| Conformation | Adopts native secondary and tertiary structures. | Can induce conformational changes.[8][9] | The steric bulk and electronic effects of the trifluoromethyl group can influence the peptide's dihedral angles and favor specific secondary structures.[8] |
Quantitative Data Comparison
While direct, publicly available quantitative data comparing the same peptide sequence with Phe versus Tfm-Phe is often limited, studies on other fluorinated phenylalanine analogs provide strong evidence for the expected enhancements. The following table presents illustrative data from a study on a model peptide where phenylalanine was substituted with a fluorinated analog, demonstrating the significant impact on proteolytic stability.
Table 2: Proteolytic Stability of a Model Peptide and its Fluorinated Analog
| Peptide | % Intact Peptide after 2h Incubation with α-chymotrypsin |
| Native Peptide (with Phenylalanine) | < 5% |
| Fluorinated Peptide (with 2-Fluorophenylalanine) | > 80% |
Data extrapolated from a study by Asante et al. (2014) on a model peptide. This data illustrates the protective effect of fluorination against enzymatic degradation.[3]
Similarly, the incorporation of a fluorinated phenylalanine has been shown to dramatically enhance receptor binding affinity, as demonstrated in the case of the opioid peptide biphalin.
Table 3: Opioid Receptor Binding Affinity of Biphalin Analogs
| Peptide Analog | μ-Opioid Receptor IC50 (nM) | δ-Opioid Receptor IC50 (nM) |
| Biphalin (with Phenylalanine) | 1.23 | 0.28 |
| Biphalin (with 4-Fluoro-phenylalanine) | 0.68 | 0.05 |
This data for biphalin analogs with a 1,2-phenylenediamine linker clearly indicates that the incorporation of 4-F-Phe results in a substantial increase in affinity for both μ- and δ-opioid receptors.[10]
Experimental Protocols
Accurate assessment of the impact of Tfm-Phe incorporation requires robust and standardized experimental protocols. The following sections detail the methodologies for key assays.
Protease Stability Assay
This assay evaluates the resistance of a peptide to degradation by specific proteases.
Materials:
-
Test peptides (Phe and Tfm-Phe versions)
-
Protease (e.g., α-chymotrypsin, trypsin, or human plasma)
-
Reaction buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)
-
Quenching solution (e.g., 10% Trichloroacetic Acid, TCA)
-
High-Performance Liquid Chromatography (HPLC) system
Protocol:
-
Prepare stock solutions of the test peptides in a suitable solvent (e.g., water or DMSO).
-
Dilute the peptides to a final concentration of 10 µM in pre-warmed (37°C) reaction buffer or plasma.
-
Initiate the reaction by adding the protease to the peptide solution (e.g., enzyme-to-substrate ratio of 1:100 w/w).
-
Incubate the mixture at 37°C with gentle agitation.
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding an equal volume of quenching solution.
-
Centrifuge the samples to pellet precipitated proteins.
-
Analyze the supernatant by reverse-phase HPLC to quantify the amount of intact peptide remaining.
-
Calculate the peptide half-life (t1/2) by plotting the percentage of intact peptide versus time.[3][11]
Competitive Radioligand Binding Assay
This assay determines the binding affinity of a peptide to its receptor.
Materials:
-
Cell membranes expressing the target receptor
-
Radiolabeled ligand (e.g., [3H]-naloxone for opioid receptors)
-
Unlabeled test peptides (Phe and Tfm-Phe versions)
-
Binding buffer
-
Wash buffer
-
Glass fiber filters
-
Scintillation counter
Protocol:
-
Prepare serial dilutions of the unlabeled test peptides.
-
In a 96-well plate, add the cell membranes, a fixed concentration of the radiolabeled ligand, and increasing concentrations of the unlabeled test peptides.
-
Include control wells for total binding (no unlabeled peptide) and non-specific binding (a high concentration of a known unlabeled ligand).
-
Incubate the plate to allow the binding to reach equilibrium.
-
Terminate the binding by rapid filtration through glass fiber filters using a cell harvester. This traps the membrane-bound radioligand.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration to determine the IC50 value.
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.[12][13]
Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay assesses the passive permeability of a peptide across an artificial lipid membrane.
Materials:
-
PAMPA plate (a donor plate with a filter membrane and an acceptor plate)
-
Phospholipid solution (e.g., lecithin in dodecane)
-
Phosphate-Buffered Saline (PBS) at different pH values (e.g., pH 5.5 for the donor and pH 7.4 for the acceptor)
-
Test peptides (Phe and Tfm-Phe versions)
-
UV-Vis plate reader or LC-MS system
Protocol:
-
Coat the filter membrane of the donor plate with the phospholipid solution.
-
Prepare solutions of the test peptides in the donor buffer (e.g., PBS, pH 5.5).
-
Fill the acceptor wells with the acceptor buffer (e.g., PBS, pH 7.4).
-
Place the donor plate on top of the acceptor plate.
-
Incubate the plate assembly for a defined period (e.g., 4-16 hours) at room temperature.
-
After incubation, determine the concentration of the peptide in both the donor and acceptor wells using a UV-Vis plate reader or LC-MS.
-
Calculate the permeability coefficient (Pe) using the following equation: Pe = [-ln(1 - [drug]acceptor / [drug]equilibrium)] * (VA * VD) / ((VA + VD) * Area * Time) where VA is the volume of the acceptor well, VD is the volume of the donor well, Area is the filter area, and Time is the incubation time.[14][15]
Signaling Pathway
The binding of a peptide agonist to its G-protein coupled receptor (GPCR), such as an opioid receptor, initiates a signaling cascade that leads to a physiological response. The enhanced binding affinity of Tfm-Phe-containing peptides can lead to a more potent and sustained activation of this pathway.
References
- 1. nbinno.com [nbinno.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Differential receptor binding characteristics of consecutive phenylalanines in micro-opioid specific peptide ligand endomorphin-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of the effects of perfluoroalkyl and alkyl groups on cellular uptake in short peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Polarity effects in 4-fluoro- and 4-(trifluoromethyl)prolines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Tryptophan depletion results in tryptophan-to-phenylalanine substitutants - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Impact of fluorination on proteolytic stability of peptides: a case study with α-chymotrypsin and pepsin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Synthesis and evaluation of phenylalanine-derived trifluoromethyl ketones for peptide-based oxidation catalysis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Halogenated Phenylalanine Derivatives in Peptide Stability
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of non-canonical amino acids is a cornerstone of modern peptide drug design, aimed at overcoming the inherent limitations of native peptides, particularly their susceptibility to proteolytic degradation and conformational instability.[1][2][3] Halogenated phenylalanine derivatives have emerged as a powerful tool in this endeavor. The introduction of fluorine, chlorine, bromine, or iodine onto the phenyl ring of phenylalanine can profoundly alter the physicochemical properties of a peptide, leading to enhanced metabolic stability, modulated receptor affinity, and improved therapeutic profiles.[3][4] This guide provides a comparative analysis of the impact of different halogenated phenylalanine derivatives on peptide stability, supported by experimental data and detailed methodologies.
The substitution of hydrogen with a halogen atom on the phenyl ring of phenylalanine introduces significant changes in steric bulk, hydrophobicity, and electronic distribution.[1][5] These modifications can sterically hinder the approach of proteases to the peptide backbone and alter the electronic environment of the scissile peptide bond, rendering it less susceptible to enzymatic cleavage.[2] The choice of halogen, from the small and highly electronegative fluorine to the large and more polarizable iodine, allows for the fine-tuning of these effects to achieve the desired stability profile.[6][7]
Comparative Stability Data
The following tables summarize quantitative data from various studies, illustrating the impact of incorporating different halogenated phenylalanine derivatives on peptide stability. It is important to note that the magnitude of the stability enhancement is highly dependent on the specific peptide sequence, the position of the modification, and the experimental conditions.
Table 1: Proteolytic Stability of Peptides Containing Halogenated Phenylalanine Derivatives
| Peptide Modification | Protease/Medium | Percent Degradation | Half-life (t½) | Fold Improvement in Half-life | Reference |
| Native Peptide (with Phe) | α-Chymotrypsin | ~100% (2 hours) | - | - | [2] |
| Peptide with 2-F-Phe | α-Chymotrypsin | < 20% (2 hours) | - | > 5x | [2] |
| Native Peptide (with L-Phe) | Trypsin | 95% (2 hours) | - | - | [8] |
| Peptide with 4-Br-2-Cl-D-Phe | Trypsin | < 10% (2 hours) | - | > 9.5x | [8] |
| Native Peptide (with L-Phe) | Chymotrypsin | > 98% (1 hour) | - | - | [8] |
| Peptide with 4-Br-2-Cl-D-Phe | Chymotrypsin | < 15% (1 hour) | - | > 6.5x | [8] |
| Native Peptide (with L-Phe) | Human Serum | - | 15 minutes | - | [8] |
| Peptide with 4-Br-2-Cl-D-Phe | Human Serum | - | > 240 minutes | > 16x | [8] |
Note: Data presented is often from studies with model peptides and serves as an illustration of the potential stability enhancements.
Table 2: Thermal Stability of Peptides Containing Halogenated Phenylalanine Derivatives
| Peptide Modification | Melting Temperature (Tm) | Change in Tm | Reference |
| Peptide with L-Phenylalanine | 55 °C | - | [8] |
| Peptide with 4-Bromo-2-chloro-D-phenylalanine | 68 °C | +13 °C | [8] |
| Ac-XXXXX-NH2 (with Phenylalanine) | 72.5 °C | - | [9] |
| Ac-XXXX(4-Br-Phe)X-NH2 | 75.0 °C | +2.5 °C | [9] |
Note: Thermal stability is an indicator of conformational rigidity, which can correlate with resistance to proteolysis.
Table 3: Hydrophobicity of Halogenated Phenylalanine Derivatives
| Amino Acid Derivative | RP-HPLC Retention Time (t_R) [min] | Relative Hydrophobicity | Reference |
| Phenylalanine (Phe) | 14.38 | Baseline | [10] |
| 4-Fluoro-Phe ([4F]Phe) | 15.44 | Increased | [10] |
| 3,5-Difluoro-Phe ([3.5F]Phe) | 16.15 | Increased | [10] |
| 2,3,5,6-Tetrafluoro-Phe ([2.3.5.6F]Phe) | 15.81 | Increased | [10] |
| Pentafluoro-Phe ([2.3.4.5.6F]Phe) | 18.57 | Significantly Increased | [10] |
| 2,3,5,6-Tetrafluoro-4-Iodo-Phe ([2.3.5.6F][4I]Phe) | 19.99 | Most Increased | [10] |
Note: Retention time in reverse-phase HPLC is a common experimental measure of hydrophobicity. Increased hydrophobicity can influence peptide aggregation and stability.[10][11]
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate assessment and comparison of peptide stability.
Proteolytic Stability Assay (In Vitro)
Objective: To determine the resistance of a peptide to degradation by a specific protease or a mixture of proteases found in serum or plasma.
Materials:
-
Test peptides (native and halogenated derivatives)
-
Protease of interest (e.g., Trypsin, α-Chymotrypsin) or pooled human/animal serum/plasma.[8][12]
-
Assay buffer (e.g., Tris-HCl, Phosphate-buffered saline (PBS), pH 7.4).[8][13]
-
Quenching/Protein precipitation agent (e.g., Trifluoroacetic acid (TFA), Acetonitrile).[12][13]
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system.[8][14]
-
Mass Spectrometer (MS) for product identification.[12]
Procedure:
-
Preparation: Prepare stock solutions of the test peptides and the protease/serum in the appropriate assay buffer.[8][12]
-
Reaction Initiation: Initiate the degradation reaction by mixing the peptide solution with the protease solution or serum to a defined final concentration (e.g., enzyme-to-substrate ratio of 1:100 w/w).[8]
-
Incubation: Incubate the reaction mixtures at a physiologically relevant temperature (e.g., 37°C).[8][12]
-
Time-Course Sampling: Withdraw aliquots of the reaction mixture at various time points (e.g., 0, 15, 30, 60, 120, 240 minutes).[8][12]
-
Reaction Quenching: Immediately stop the enzymatic reaction in each aliquot by adding a quenching agent like TFA or a protein precipitation agent like cold acetonitrile.[12][14]
-
Sample Preparation: Centrifuge the quenched samples at high speed to pellet any precipitated proteins.[8]
-
Analysis: Analyze the supernatant containing the remaining intact peptide by RP-HPLC. The amount of undigested peptide is quantified by integrating the peak area corresponding to the intact peptide.[8][14]
-
Data Analysis: Plot the percentage of remaining peptide against time to determine the degradation rate and calculate the half-life (t½) of each peptide.[8]
Thermal Stability Assay (Circular Dichroism Spectroscopy)
Objective: To assess the conformational stability of a peptide by measuring its melting temperature (Tm), the temperature at which 50% of the peptide is unfolded.
Materials:
-
Purified test peptides (native and halogenated derivatives)
-
Suitable buffer (e.g., phosphate buffer), transparent in the far-UV region.[8][9]
-
Circular Dichroism (CD) spectropolarimeter with a temperature control unit.[9]
Procedure:
-
Sample Preparation: Dissolve the purified peptides in the buffer to a concentration suitable for CD spectroscopy (typically 0.1-0.2 mg/mL).[8]
-
Instrument Setup: Set the CD spectropolarimeter to monitor the CD signal at a wavelength characteristic of the peptide's secondary structure (e.g., 222 nm for α-helical peptides).
-
Thermal Denaturation: Gradually increase the temperature of the sample at a constant rate (e.g., 1°C/minute) while continuously recording the CD signal.
-
Data Analysis: Plot the CD signal as a function of temperature. The resulting curve is a melting curve, and the midpoint of the transition corresponds to the melting temperature (Tm). A higher Tm indicates greater thermal stability.[8]
Visualizations
Experimental Workflow for Comparative Peptide Stability Analysis
Caption: Workflow for comparing the stability of native vs. halogenated peptides.
Mechanisms of Stability Enhancement by Halogenation
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Towards the understanding of halogenation in peptide hydrogels: a quantum chemical approach - Materials Advances (RSC Publishing) DOI:10.1039/D1MA00455G [pubs.rsc.org]
- 7. Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. The Impact of Halogenated Phenylalanine Derivatives on NFGAIL Amyloid Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum - PMC [pmc.ncbi.nlm.nih.gov]
Trifluoromethylation: A Key Strategy for Enhancing In Vitro Metabolic Stability of Peptides
A Comparative Guide for Researchers in Drug Development
In the pursuit of novel peptide-based therapeutics, overcoming their inherent metabolic instability is a paramount challenge. Rapid degradation by proteases in biological matrices significantly limits their in vivo efficacy and oral bioavailability. One of the most effective strategies to mitigate this is the incorporation of trifluoromethyl (CF₃) groups into the peptide structure. This guide provides an objective comparison of the in vitro metabolic stability of trifluoromethylated peptides against their non-fluorinated counterparts, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
The Shielding Effect of Trifluoromethyl Groups
The enhanced metabolic stability of trifluoromethylated peptides stems from the unique properties of the carbon-fluorine (C-F) bond. The C-F bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it highly resistant to enzymatic cleavage by metabolic enzymes, particularly the cytochrome P450 (CYP) superfamily.[1] By strategically replacing a metabolically labile group, such as a methyl group, with a trifluoromethyl group, that specific site of metabolism can be effectively blocked. This "metabolic shielding" leads to a longer in vitro half-life and reduced clearance of the peptide.
Comparative Analysis of In Vitro Metabolic Stability
The introduction of a trifluoromethyl group consistently demonstrates a significant improvement in the metabolic stability of peptides across various in vitro assay systems, including liver microsomes and plasma.
Liver Microsomal Stability
Liver microsomes are a standard in vitro model for assessing phase I metabolic pathways, primarily mediated by CYP enzymes. The data below illustrates the substantial increase in metabolic half-life (t₁/₂) and a corresponding decrease in intrinsic clearance (CLᵢₙₜ) upon trifluoromethylation.
| Peptide/Compound Class | Non-Trifluoromethylated Analog | Trifluoromethylated Analog | In Vitro System | Key Findings | Reference |
| Picornavirus Inhibitor | Methyl-substituted | Trifluoromethyl-substituted | Monkey Liver Microsomes | Methyl analog: 8 metabolic products. Trifluoromethyl analog: 2 minor metabolic products. | [2] |
| General Peptide Analog | Shorter Half-life (t₁/₂) | Longer Half-life (t₁/₂) | Human Liver Microsomes | Reduced rate of metabolism leads to slower clearance. | [1] |
| General Peptide Analog | Higher Intrinsic Clearance (CLᵢₙₜ) | Lower Intrinsic Clearance (CLᵢₙₜ) | Human Liver Microsomes | Blocking metabolism reduces the liver's inherent capacity to clear the drug. | [1] |
Plasma Stability
Plasma contains a variety of proteases that can rapidly degrade peptides. Fluorination has been shown to effectively shield the peptide backbone from this proteolytic cleavage.
| Peptide Analog | Modification | Protease/Matrix | Improvement in Stability (Fold Increase vs. Non-fluorinated) | Reference |
| GLP-1 Analog F8 | Hexafluoroleucine substitution | DPP IV | Resistant to DPP IV for 24h | [3] |
| GLP-1 Analog F9 | Hexafluoroleucine substitution | DPP IV | 1.5-fold increased stability | [3] |
| GLP-1 Analog F10 | Hexafluoroleucine substitution | DPP IV | 2.9-fold increased stability | [3] |
Experimental Protocols
Accurate assessment of in vitro metabolic stability is crucial for advancing drug candidates. Below are detailed methodologies for two common assays.
In Vitro Liver Microsomal Stability Assay
Objective: To determine the rate of disappearance of a test peptide upon incubation with liver microsomes, which are rich in drug-metabolizing enzymes.[1]
Materials:
-
Test peptide stock solution (e.g., 10 mM in DMSO)
-
Pooled human liver microsomes (commercially available)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Stopping solution (e.g., ice-cold acetonitrile with an internal standard)
-
96-well plates
-
Incubator (37°C)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Preparation:
-
Thaw the liver microsomes on ice.
-
Prepare working solutions of the test peptide by diluting the stock solution in phosphate buffer.
-
Prepare the NADPH regenerating system solution in phosphate buffer.
-
-
Incubation:
-
Add the liver microsome solution to the wells of a 96-well plate.
-
Add the test peptide working solution to the wells and pre-incubate the plate at 37°C for 5-10 minutes.[1]
-
Initiate the metabolic reaction by adding the NADPH regenerating system solution to the wells.[1]
-
At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction in specific wells by adding an equal volume of the ice-cold stopping solution. The 0-minute time point serves as the baseline for the initial concentration.[1]
-
-
Sample Processing:
-
Seal the plate and vortex thoroughly.
-
Centrifuge the plate at high speed (e.g., 4000 rpm for 20 minutes at 4°C) to precipitate the microsomal proteins.[1]
-
-
Analysis:
-
Transfer the supernatant to a new 96-well plate for analysis.
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the parent peptide at each time point.[1]
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent peptide versus time.
-
The slope of the linear regression of this plot gives the elimination rate constant (k).
-
Calculate the in vitro half-life (t₁/₂) using the equation: t₁/₂ = 0.693 / k .[1]
-
Calculate the intrinsic clearance (CLᵢₙₜ) using the equation: CLᵢₙₜ (µL/min/mg protein) = (0.693 / t₁/₂) / (mg/mL microsomal protein) .[1]
-
In Vitro Plasma Stability Assay
Objective: To assess the stability of a peptide in the presence of plasma proteases.[3]
Materials:
-
Test peptide stock solution (e.g., 1 mg/mL in a suitable solvent)
-
Human plasma (commercially available)
-
Quenching solution (e.g., trifluoroacetic acid or acetonitrile)
-
Incubator (37°C)
-
Centrifuge
-
RP-HPLC system
Procedure:
-
Preparation:
-
Prepare a stock solution of the test peptide in an appropriate buffer.
-
-
Incubation:
-
Reaction Quenching:
-
Immediately stop the enzymatic reaction in the collected aliquot by adding a quenching solution to denature the enzymes.[3]
-
-
Sample Preparation:
-
Centrifuge the quenched samples to pellet the precipitated proteins.
-
Collect the supernatant containing the peptide and its fragments.[3]
-
-
Analysis by RP-HPLC:
-
Inject the supernatant into a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system.
-
Separate the intact peptide from its degradation products using a suitable gradient.
-
Monitor the elution profile using UV or fluorescence detection.[3]
-
-
Data Analysis:
-
Quantify the peak area of the intact peptide at each time point.
-
Plot the percentage of the remaining intact peptide against time and calculate the half-life (t₁/₂) of the peptide.[3]
-
Visualizing the Impact and Process
To better understand the concepts discussed, the following diagrams illustrate the experimental workflow and the mechanism of metabolic stabilization by trifluoromethylation.
Conclusion
The strategic incorporation of trifluoromethyl groups is a powerful and well-validated approach to enhance the in vitro metabolic stability of peptides. By effectively blocking sites of enzymatic degradation, trifluoromethylation leads to a longer half-life and reduced clearance in both liver microsomal and plasma stability assays. The provided experimental protocols offer a robust framework for researchers to quantitatively assess the impact of this modification. As the field of peptide therapeutics continues to advance, the use of trifluoromethylation will undoubtedly remain a key strategy in the design of more stable and effective drug candidates.
References
The Trifluoromethyl Group's Impact on Peptide Binding Affinity: A Comparative Guide
For researchers, scientists, and drug development professionals, the strategic incorporation of the trifluoromethyl (CF3) group into peptides represents a powerful tool for modulating their therapeutic properties. This guide provides an objective comparison of the effects of the CF3 group on peptide binding affinity, supported by experimental data, detailed methodologies for key experiments, and visualizations of experimental workflows.
The introduction of a trifluoromethyl group, a common modification in medicinal chemistry, can significantly influence a peptide's interaction with its biological target. The unique electronic and steric properties of the CF3 group can lead to enhanced binding affinity, improved metabolic stability, and altered peptide conformation.[1] The strong electron-withdrawing nature of the three fluorine atoms can create favorable electrostatic interactions within the binding pocket of a protein.[1] Furthermore, the increased hydrophobicity of the CF3 group can strengthen interactions with hydrophobic pockets on the target protein.[2]
Quantitative Analysis of Trifluoromethylation on Peptide Binding Affinity
The following tables summarize quantitative data from various studies, showcasing the impact of trifluoromethyl group incorporation on the binding affinity of different peptide systems.
Menin-MLL Interaction Inhibitors
The interaction between menin and Mixed Lineage Leukemia (MLL) protein is a critical target in certain types of leukemia. The development of peptide-based inhibitors has been a key area of research, with trifluoromethylation emerging as a strategy to enhance potency.
| Peptide/Compound | Modification | Target | Assay Type | Binding Affinity (Kd/IC50) | Fold Change vs. Non-CF3 |
| MI-2 | Propyl group | Menin | Fluorescence Polarization | IC50 = 446 nM[3] | - |
| MI-2-2 | Trifluoroethyl group | Menin | Fluorescence Polarization | IC50 = 46 nM[3] | ~10x increase |
| ML227 | Hydroxymethylpiperidine scaffold | Menin-MBM1 | Fluorescence Polarization | IC50 = 883 nM[4] | - |
| MCP-1 | Macrocyclic peptidomimetic | Menin | Not Specified | Ki = 4.7 nM[4] | - |
| MIV-6R | Aminomethylpiperidine scaffold | Menin | Fluorescence Polarization | IC50 = 56 nM, Kd = 85nM[5] | - |
| MI-463 | Thienopyrimidine scaffold | Menin | Fluorescence Polarization | IC50 = 32 nM[6] | - |
| MI-503 | Thienopyrimidine scaffold | Menin | Fluorescence Polarization | IC50 = 33 nM[6] | - |
Glucagon-like Peptide-1 (GLP-1) Analogs
GLP-1 is a crucial hormone in glucose metabolism, and its analogs are used in the treatment of type 2 diabetes. Modifications, including fluorination, are explored to improve their therapeutic profile.
| Peptide Analog | Modification | Target Receptor | Assay Type | Binding Affinity (IC50) | Fold Change vs. Native GLP-1 |
| Native GLP-1 | - | GLP-1R | Radioligand Binding | 0.78 nM[7] | - |
| [Aib⁸]-GLP-1(7–36)-NH₂ | Alanine at position 8 replaced with Aib | GLP-1R | Radioligand Binding | 0.45 nM[7] | ~1.7x increase |
| [d-Ala⁸]-GLP-1 | Alanine at position 8 replaced with d-Alanine | GLP-1R | Radioligand Binding | 0.15 nM[7] | ~5.2x increase |
Note: While these examples show affinity changes with non-CF3 modifications, they highlight the sensitivity of the GLP-1 peptide to substitutions at key positions, a principle that applies to fluorination as well. A study on fluorinated GLP-1 analogues reported that while some substitutions decreased binding affinity, the analogues displayed higher proteolytic stability while retaining biological activity.[8]
Peptidyl Trifluoromethyl Ketone Inhibitors of Chymotrypsin
Peptidyl trifluoromethyl ketones are a class of potent inhibitors of serine proteases like chymotrypsin.
| Inhibitor | P2 Subsite | Target | Inhibition Constant (Ki) |
| Ac-Phe-CF₃ | - | Chymotrypsin | -[9] |
| Ac-Leu-Phe-CF₃ | Leucine | Chymotrypsin | -[10] |
Note: The referenced studies focus on the kinetics and pH dependence of inhibition, establishing the mechanism of action of these trifluoromethyl ketone inhibitors without providing a direct side-by-side comparison with non-fluorinated ketone analogs in a single table.[9][10] However, it is well-established that the trifluoromethyl ketone moiety is a key pharmacophore responsible for the potent inhibition.
Experimental Protocols
Accurate determination of binding affinity is crucial for evaluating the effects of peptide modifications. The following are detailed methodologies for commonly used in vitro assays.
Fluorescence Polarization (FP) Assay
Principle: This technique measures the change in the polarization of fluorescent light emitted from a small, fluorescently labeled peptide (tracer). When the tracer is unbound, it tumbles rapidly in solution, resulting in low polarization. Upon binding to a larger protein, its tumbling slows significantly, leading to an increase in polarization.
Detailed Protocol:
-
Preparation of Reagents:
-
Prepare a stock solution of the fluorescently labeled peptide tracer in an appropriate assay buffer (e.g., phosphate-buffered saline with a small amount of surfactant to prevent non-specific binding).
-
Prepare a stock solution of the unlabeled, trifluoromethylated or non-fluorinated, competitor peptide.
-
Prepare a stock solution of the target protein in the same assay buffer.
-
-
Assay Setup (Competition FP):
-
In a microplate (typically 96- or 384-well, black), add a fixed concentration of the target protein and the fluorescent tracer. The tracer concentration should be at or below its Kd for the protein.
-
To these wells, add serial dilutions of the competitor peptide (both the trifluoromethylated and non-fluorinated versions in separate experiments).
-
Include control wells containing only the tracer (for minimum polarization) and wells with tracer and protein but no competitor (for maximum polarization).
-
-
Incubation:
-
Incubate the plate at a constant temperature for a sufficient time to allow the binding reaction to reach equilibrium. This time should be determined empirically.
-
-
Measurement:
-
Measure the fluorescence polarization using a plate reader equipped with the appropriate excitation and emission filters for the chosen fluorophore. The instrument measures the intensity of emitted light parallel and perpendicular to the plane of polarized excitation light.
-
-
Data Analysis:
-
The raw polarization values are plotted against the logarithm of the competitor peptide concentration.
-
The data is fitted to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the competitor peptide that displaces 50% of the bound tracer.
-
The IC50 value can be converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.
-
Surface Plasmon Resonance (SPR)
Principle: SPR is a label-free technique that detects changes in the refractive index at the surface of a sensor chip. One binding partner (the ligand, e.g., the target protein) is immobilized on the chip, and the other (the analyte, e.g., the peptide) is flowed over the surface. Binding of the analyte to the ligand causes a change in the refractive index, which is proportional to the mass change at the surface.
Detailed Protocol:
-
Sensor Chip Preparation and Ligand Immobilization:
-
Activate the surface of a sensor chip (e.g., a CM5 chip) using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Inject the target protein over the activated surface to allow for covalent immobilization via amine coupling.
-
Deactivate any remaining active esters on the surface with an injection of ethanolamine.
-
-
Binding Analysis:
-
Flow a running buffer over the sensor surface to establish a stable baseline.
-
Inject a series of concentrations of the analyte peptide (trifluoromethylated or non-fluorinated) over the surface for a defined association time.
-
Switch back to the running buffer to monitor the dissociation of the peptide from the protein for a defined dissociation time.
-
-
Regeneration:
-
If necessary, inject a regeneration solution (e.g., a low pH buffer or high salt concentration) to remove any remaining bound analyte, preparing the surface for the next injection.
-
-
Data Analysis:
-
The resulting sensorgrams (plots of response units versus time) are analyzed using appropriate software.
-
The association rate (ka) and dissociation rate (kd) are determined by fitting the data to a suitable binding model (e.g., a 1:1 Langmuir binding model).
-
The equilibrium dissociation constant (Kd) is calculated as the ratio of kd to ka.
-
Isothermal Titration Calorimetry (ITC)
Principle: ITC directly measures the heat change that occurs upon the binding of two molecules. It is a label-free technique performed in solution that provides a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.
Detailed Protocol:
-
Sample Preparation:
-
Prepare solutions of the target protein and the peptide (trifluoromethylated or non-fluorinated) in the same, extensively dialyzed buffer to minimize heats of dilution.
-
Accurately determine the concentrations of both the protein and the peptide.
-
-
ITC Experiment Setup:
-
Load the target protein into the sample cell of the calorimeter.
-
Load the peptide into the injection syringe. The concentration of the peptide in the syringe is typically 10-20 times that of the protein in the cell.
-
The reference cell is filled with the same buffer.
-
-
Titration:
-
A series of small, precisely measured injections of the peptide from the syringe into the sample cell are performed at a constant temperature.
-
After each injection, the heat released or absorbed is measured by the instrument.
-
-
Data Analysis:
-
The raw data is a series of heat-flow peaks corresponding to each injection.
-
The area under each peak is integrated to determine the heat change per injection.
-
A binding isotherm is generated by plotting the heat change per mole of injectant against the molar ratio of the two binding partners.
-
This isotherm is then fitted to a binding model to extract the thermodynamic parameters: Kd, n, and ΔH. The change in entropy (ΔS) is calculated from the Gibbs free energy equation (ΔG = ΔH - TΔS = -RTlnKa).
-
Visualizations
General Experimental Workflow for Peptide Binding Affinity Determination
The following diagram illustrates a typical workflow for assessing the binding affinity of a modified peptide compared to its native counterpart.
Caption: Workflow for comparing the binding affinity of native and CF3-modified peptides.
Logical Relationship of Factors Influenced by Trifluoromethylation
This diagram illustrates how the physicochemical properties of the trifluoromethyl group can influence peptide characteristics, ultimately affecting binding affinity.
Caption: Influence of CF3 group properties on peptide binding affinity.
References
- 1. mdpi.com [mdpi.com]
- 2. worldscientific.com [worldscientific.com]
- 3. researchgate.net [researchgate.net]
- 4. Challenges and opportunities in targeting the menin-MLL interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High-Affinity Small-Molecule Inhibitors of the Menin-Mixed Lineage Leukemia (MLL) Interaction Closely Mimic a Natural Protein–Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The complexity of blocking bivalent protein-protein interactions: development of a highly potent inhibitor of the menin-Mixed Lineage Leukemia (MLL) interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Glucagon-like Peptide-1 (GLP-1) Analogs: Recent Advances, New Possibilities, and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Inhibition of chymotrypsin by peptidyl trifluoromethyl ketones: determinants of slow-binding kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pH dependence of the inhibition of chymotrypsin by a peptidyl trifluoromethyl ketone - PubMed [pubmed.ncbi.nlm.nih.gov]
The Fluorine Advantage: A Comparative Analysis of Fluorinated vs. Non-Fluorinated Peptides
For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine into peptide structures presents a powerful approach to enhancing their therapeutic potential. By replacing hydrogen atoms with fluorine, the most electronegative element, the physicochemical properties of peptides can be dramatically altered. This guide provides a comprehensive comparison of fluorinated and non-fluorinated peptides, supported by experimental data, to inform the rational design of next-generation peptide-based therapeutics and research tools.
The introduction of fluorine can significantly influence a peptide's metabolic stability, binding affinity to target receptors, and cellular permeability.[1] These modifications can lead to improved resistance to enzymatic degradation, enhanced target engagement, and better bioavailability.[2][3]
Performance Comparison: Fluorinated vs. Non-Fluorinated Peptides
The impact of fluorination on peptide performance is multifaceted. Key parameters that are significantly influenced include metabolic stability against proteolytic degradation, receptor binding affinity, and cellular uptake.
Enhanced Metabolic Stability
A primary challenge in the development of peptide-based drugs is their rapid degradation by proteases. Fluorination can significantly improve metabolic stability by sterically shielding the peptide backbone from enzymatic cleavage.[1][2] The electron-withdrawing nature of fluorine can also alter the electronic environment of the peptide bond, making it less susceptible to hydrolysis.[1]
| Peptide Analog | Modification | Protease | Improvement in Stability (Fold Change vs. Non-fluorinated) | Reference |
| GLP-1 Analog F8 | Hexafluoroleucine substitution | DPP IV | Resistant for 24h | [2][4] |
| GLP-1 Analog F9 | Hexafluoroleucine substitution | DPP IV | 1.5-fold | [2][4] |
| GLP-1 Analog F10 | Hexafluoroleucine substitution | DPP IV | 2.9-fold | [2][4] |
Modulated Receptor Binding Affinity
The effect of fluorination on receptor binding affinity is highly dependent on the specific context of the peptide and its target. The introduction of fluorine can either enhance or decrease binding affinity.[2] The unique "polar hydrophobicity" of fluorine can lead to altered intermolecular interactions within the binding pocket.[2] Strategic placement of fluorine can lead to improved binding, as seen in some macrocyclic peptides.[5]
| Peptide Analog | Target Receptor | Assay Type | Change in Affinity (IC50/Ki) | Fold Change vs. Non-fluorinated | Reference |
| GLP-1 Analog F9 | hGLP-1R | Competition Binding | 5.1 nM (vs 1.9 nM for GLP-1) | ~2.7x decrease | [4][6] |
| GLP-1 Analog F29 | hGLP-1R | Competition Binding | 13.3 nM (vs 1.9 nM for GLP-1) | 7x decrease | [4][6] |
| GLP-1 Analog F28 | hGLP-1R | Competition Binding | 18.8 nM (vs 1.9 nM for GLP-1) | 9.9x decrease | [4][6] |
| meta-F MCP-1 | Menin | Ki Determination | 6.8 nM (vs 27.2 nM for non-F) | 4x increase | [5][6] |
| di-meta-F MCP-1 | Menin | Ki Determination | 4.7 nM (vs 27.2 nM for non-F) | ~6x increase | [5][6] |
Improved Cellular Permeability
Fluorination can enhance the ability of peptides to cross cell membranes.[2] The increased hydrophobicity and unique lipophobicity of fluorinated side chains are thought to facilitate this process.[7] Fluoroalkylation of peptides has been shown to promote their delivery into the cytosol, outperforming their non-fluorinated counterparts.[7]
| Peptide | Modification | Cellular Uptake Improvement | Reference |
| Fluoroalkylated Peptides | Fluoroalkyl chains | Higher membrane permeability than non-fluorinated versions | [7] |
| Fluorinated PNAs | Perfluoroalkyl chains | Assemble into highly compact cell-permeable nanospheres | [8] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Proteolytic Stability Assay
Objective: To determine the rate of degradation of a peptide in the presence of proteases.[2]
Methodology:
-
Incubation: The peptide is incubated in a solution containing proteases, such as human plasma or a specific enzyme like trypsin or DPP IV.[2][9]
-
Time-course Sampling: Aliquots are taken from the incubation mixture at various time points (e.g., 0, 15, 30, 60, 120 minutes).[9]
-
Quenching: The enzymatic reaction in the aliquots is stopped by adding a quenching solution, such as trichloroacetic acid or acetonitrile.[9]
-
Analysis: The concentration of the remaining intact peptide is quantified using analytical techniques like reverse-phase high-performance liquid chromatography (RP-HPLC) or liquid chromatography-mass spectrometry (LC-MS).[9][10]
-
Data Analysis: The percentage of intact peptide remaining is plotted against time to determine the peptide's half-life.[9]
Caption: Workflow for determining peptide proteolytic stability.
Competitive Receptor Binding Assay
Objective: To determine the binding affinity of a peptide to its receptor by measuring its ability to compete with a labeled ligand.[6]
Methodology:
-
Cell Culture: Cells expressing the target receptor are cultured to near confluence.[6]
-
Radioligand Preparation: A radiolabeled ligand known to bind the receptor is prepared.[6]
-
Competition Reaction:
-
Cells are seeded in a multi-well plate.
-
Serial dilutions of the unlabeled test peptides (fluorinated and non-fluorinated) are prepared.
-
A constant concentration of the radioligand is added to each well, followed by the test peptides.
-
Control wells for total binding (radioligand only) and non-specific binding (radioligand with a high concentration of unlabeled ligand) are included.
-
The plate is incubated to allow binding to reach equilibrium.[6]
-
-
Washing: Unbound radioligand is removed by washing the cells with a cold buffer.[6]
-
Quantification: The cells are lysed, and the amount of bound radioactivity is measured.[6]
-
Data Analysis: The percentage of specific binding is plotted against the peptide concentration to determine the IC50 value (the concentration that inhibits 50% of radioligand binding).[6]
Caption: Workflow for competitive receptor binding assay.
Cellular Uptake Assay
Objective: To quantify the amount of peptide that enters cells.
Methodology:
-
Peptide Labeling: The peptide of interest is labeled with a fluorescent tag.
-
Cell Culture: Cells are cultured in a suitable format (e.g., multi-well plates).
-
Incubation: Cells are incubated with the fluorescently labeled peptide for a specific period.
-
Washing: Extracellular peptide is removed by washing the cells.
-
Analysis: The amount of internalized peptide is quantified using methods such as:
-
Data Analysis: The fluorescence intensity is used to determine the relative or absolute amount of peptide uptake.
Caption: Workflow for assessing peptide cellular uptake.
Logical Relationship: Impact of Fluorination
The introduction of fluorine into a peptide sequence initiates a cascade of effects on its physicochemical properties, which in turn influences its biological activity.
Caption: Impact of fluorination on peptide properties.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. Influence of Selective Fluorination on the Biological Activity and Proteolytic Stability of Glucagon-like Peptide-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fluorine-containing macrocyclic peptides and peptidomimetics - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D5QO00219B [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. Fluoroalkylation promotes cytosolic peptide delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fluorinated peptide biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Stability-indicating methods for peptide drug analysis | AMSbiopharma [amsbiopharma.com]
- 11. How to evaluate the cellular uptake of CPPs with fluorescence techniques: dissecting methodological pitfalls associated to tryptophan-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design of Highly Fluorinated Peptides for Cell-based 19F NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Protein Sequence Verification: Peptide Mapping vs. Alternatives
For researchers, scientists, and drug development professionals, verifying the primary amino acid sequence of a protein is a critical step in ensuring its identity, purity, and functionality. Peptide mapping is a cornerstone technique for this purpose, but it is not the only tool available. This guide provides an objective comparison of peptide mapping with two key alternatives: Edman degradation and de novo sequencing, supported by experimental data and detailed protocols.
This guide will delve into a head-to-head comparison of these three powerful techniques, evaluating them on key performance metrics. Detailed experimental protocols for each method are provided to offer practical insights for your laboratory work. Furthermore, workflow diagrams generated using Graphviz are included to visually represent the procedural steps of each analytical approach.
At a Glance: Comparing Protein Sequence Verification Methods
To facilitate a quick and easy comparison, the following table summarizes the key quantitative and qualitative performance metrics of peptide mapping, Edman degradation, and de novo sequencing.
| Feature | Peptide Mapping (LC-MS/MS) | Edman Degradation | de novo Sequencing (MS/MS) |
| Primary Application | Protein sequence confirmation, PTM analysis, lot-to-lot comparability | N-terminal sequencing of pure proteins/peptides | Sequencing of unknown proteins, novel antibodies |
| Sequence Coverage | Typically >95% with optimized digestion[1] | Limited to N-terminal, typically < 50 residues[2] | Can achieve 100%, but can be challenging and may result in gaps[3][4] |
| Sample Requirement | 30 µL of a 1 mg/mL sample (30 µg) is a typical starting amount for automated workflows[5] | 1-100 picomoles[6][7] | ~100 µg of purified protein for full sequence coverage[8] |
| Analysis Time | High-throughput, automated sample preparation in ~3.5 hours, with LC-MS analysis of ~10 minutes per sample[5] | Slow, approximately 1 hour per amino acid residue[7] | High-throughput, comparable to peptide mapping |
| Data Analysis | Database-dependent; compares experimental peptide masses to a theoretical digest of a known sequence[9] | Direct identification of PTH-amino acids by HPLC | Database-independent; deduces peptide sequence directly from fragmentation spectra[2][9] |
| Strengths | High sequence coverage, identifies PTMs, suitable for complex proteins, high throughput | Unambiguous N-terminal sequence determination, direct method | Can sequence novel proteins without a reference database, high throughput |
| Limitations | Requires a known reference sequence, data analysis can be complex | Limited read length, requires a free N-terminus, low throughput, not suitable for mixtures[7] | Error-prone, especially for distinguishing isobaric amino acids (e.g., Leu/Ile), sequence gaps can occur[2] |
| Relative Cost | Moderate to high, depending on instrumentation and throughput | Lower instrument cost but can be labor-intensive | High, requires high-resolution mass spectrometry and sophisticated software |
In-Depth Analysis of Techniques
Peptide Mapping: The Gold Standard for Confirmation
Peptide mapping is a powerful and widely used technique for confirming the primary structure of a known protein.[10] The process involves enzymatically digesting the protein into smaller peptides, which are then separated by liquid chromatography (LC) and analyzed by mass spectrometry (MS).[10] The resulting "peptide map" or "fingerprint" is a unique signature of the protein. By comparing this experimental map to a theoretical map generated from the known amino acid sequence, researchers can confirm the protein's identity with a high degree of confidence.[1] This method is also highly effective for identifying and locating post-translational modifications (PTMs).
Edman Degradation: The Classic Approach to N-Terminal Sequencing
Developed by Pehr Edman, this chemical method sequentially removes amino acids from the N-terminus of a protein or peptide. The cleaved amino acid derivative is then identified by chromatography. While it is a direct and unambiguous method for determining the N-terminal sequence, it has significant limitations, including a short read length and the requirement for a pure sample with an unblocked N-terminus.[7]
de novo Sequencing: Unraveling the Unknown
De novo sequencing is a mass spectrometry-based technique that determines the amino acid sequence of a peptide directly from its fragmentation spectrum, without relying on a sequence database.[2][11] This makes it an invaluable tool for sequencing novel proteins, antibodies, or proteins from organisms with unsequenced genomes.[11][12] While powerful, de novo sequencing can be computationally intensive and prone to errors, such as distinguishing between isobaric amino acids.[2]
Experimental Workflows and Protocols
To provide a practical understanding of these techniques, the following sections detail the experimental protocols and include visual workflows.
Peptide Mapping Workflow
The general workflow for peptide mapping involves several key steps, from sample preparation to data analysis.
Caption: General workflow for peptide mapping analysis.
This protocol is a representative example for the peptide mapping of a monoclonal antibody (mAb) using LC-MS/MS.[5][10][13][14]
-
Denaturation and Reduction:
-
To 30 µL of a 1 mg/mL mAb sample, add a denaturing agent (e.g., 6 M guanidine hydrochloride) and a reducing agent (e.g., 5 mM dithiothreitol - DTT).
-
Incubate at 37°C for 1 hour to unfold the protein and reduce disulfide bonds.[13]
-
-
Alkylation:
-
Add an alkylating agent (e.g., 10 mM iodoacetamide - IAM) to the sample.
-
Incubate in the dark at room temperature for 30 minutes to cap the free sulfhydryl groups of cysteine residues, preventing them from reforming disulfide bonds.[13]
-
-
Buffer Exchange/Desalting:
-
Remove the denaturant, reducing, and alkylating agents by buffer exchange or desalting, typically using a spin column or dialysis. This step is crucial for optimal enzyme activity and to prevent interference in the subsequent MS analysis.
-
-
Enzymatic Digestion:
-
Add a protease, most commonly trypsin, at an enzyme-to-protein ratio of 1:20 to 1:50 (w/w).[15] Other enzymes like Lys-C, Asp-N, or chymotrypsin can be used in parallel to increase sequence coverage.[16]
-
Incubate at 37°C for 4 to 16 hours. Shorter digestion times (e.g., 1-2 hours) can be achieved with optimized protocols and enzyme formulations.[5]
-
Stop the digestion by adding an acid, such as formic acid, to a final concentration of 0.1%.[5]
-
-
LC-MS/MS Analysis:
-
Inject the digested peptide mixture onto a reverse-phase HPLC column (e.g., C18).
-
Separate the peptides using a gradient of increasing organic solvent (e.g., acetonitrile) containing an ion-pairing agent (e.g., 0.1% formic acid).
-
Eluting peptides are directly introduced into a high-resolution mass spectrometer.
-
The mass spectrometer acquires full scan MS data to determine the mass-to-charge ratio (m/z) of the eluting peptides, followed by MS/MS fragmentation of selected peptides to obtain sequence information.[10][13]
-
-
Data Analysis:
-
The acquired MS and MS/MS data are processed using specialized software.
-
The experimental peptide masses and fragmentation patterns are compared against a theoretical digest of the known protein sequence from a database.
-
The software identifies the peptides and calculates the sequence coverage. PTMs are identified by mass shifts in the peptides.
-
Edman Degradation Workflow
The Edman degradation process is a cyclical chemical reaction that sequentially removes and identifies N-terminal amino acids.
Caption: Cyclical workflow of Edman degradation.
The following protocol outlines the key steps in Edman degradation, which is typically performed using an automated protein sequencer.[17][18][19][20][21][22]
-
Sample Preparation:
-
Coupling Reaction:
-
The immobilized sample is treated with phenylisothiocyanate (PITC) under mildly alkaline conditions (pH ~9.0).
-
PITC reacts with the free N-terminal amino group of the peptide to form a phenylthiocarbamoyl (PTC) derivative.[18]
-
-
Cleavage Reaction:
-
The PTC-peptide is treated with a strong, anhydrous acid, typically trifluoroacetic acid (TFA).
-
This cleaves the peptide bond between the first and second amino acid, releasing the N-terminal amino acid as an anilinothiazolinone (ATZ) derivative.[18]
-
-
Extraction and Conversion:
-
The ATZ-amino acid is selectively extracted with an organic solvent.
-
The extracted ATZ-amino acid is then converted to a more stable phenylthiohydantoin (PTH) amino acid derivative by treatment with aqueous acid.[18]
-
-
Identification:
-
The PTH-amino acid is injected into an HPLC system.
-
The identity of the amino acid is determined by comparing the retention time of the PTH-amino acid to a set of known standards.
-
-
Cycle Repetition:
-
The remaining peptide (now one amino acid shorter) is subjected to the next cycle of coupling, cleavage, and identification. This process is repeated to determine the sequence of the subsequent amino acids.
-
de novo Sequencing Workflow
De novo sequencing follows a similar initial workflow to peptide mapping but diverges significantly in the data analysis stage.
Caption: Workflow for de novo protein sequencing.
This protocol describes a typical workflow for de novo protein sequencing using LC-MS/MS.[2][11][24]
-
Protein Digestion:
-
The purified protein sample is digested with a protease. To achieve high sequence coverage and facilitate sequence assembly, it is common to use multiple enzymes with different cleavage specificities (e.g., trypsin, chymotrypsin, Asp-N) in separate reactions.[11] This generates overlapping peptide fragments.
-
-
LC-MS/MS Analysis:
-
Each peptide digest is analyzed separately by LC-MS/MS, as described in the peptide mapping protocol.
-
High-resolution and high-accuracy mass spectrometry is crucial for de novo sequencing to minimize mass measurement errors.
-
-
Data Analysis - de novo Sequencing:
-
The MS/MS spectra are processed by specialized de novo sequencing software.
-
The software analyzes the mass differences between the fragment ions (b- and y-ions) in each MS/MS spectrum to deduce the amino acid sequence of the peptide.[2]
-
This process is repeated for all high-quality MS/MS spectra.
-
-
Sequence Assembly:
-
The deduced peptide sequences from all the enzymatic digests are then assembled using bioinformatics tools.
-
The software aligns the overlapping peptide sequences to reconstruct the full-length protein sequence.[2]
-
-
Sequence Validation:
-
The final assembled sequence is often validated by manual inspection of the MS/MS spectra and comparison with any available orthogonal data (e.g., N-terminal sequencing by Edman degradation).[2]
-
Conclusion: Selecting the Right Tool for the Job
The choice between peptide mapping, Edman degradation, and de novo sequencing depends on the specific research question and the nature of the protein sample.
-
Peptide mapping is the undisputed leader for confirming the sequence of a known protein, assessing batch-to-batch consistency, and characterizing PTMs in a quality-controlled environment.[9]
-
Edman degradation , while less common now, remains a valuable, direct method for the unambiguous determination of the N-terminal sequence of a purified protein.
-
De novo sequencing is the essential tool for venturing into the unknown, enabling the sequencing of novel proteins and antibodies where no reference sequence is available.[9]
By understanding the strengths and limitations of each technique, researchers can select the most appropriate method to confidently verify their protein sequences and advance their research and development goals.
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. creative-biolabs.com [creative-biolabs.com]
- 3. rapidnovor.com [rapidnovor.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. lcms.cz [lcms.cz]
- 6. How Much Protein Is Needed for Edman Sequencing? | MtoZ Biolabs [mtoz-biolabs.com]
- 7. rapidnovor.com [rapidnovor.com]
- 8. rapidnovor.com [rapidnovor.com]
- 9. resolvemass.ca [resolvemass.ca]
- 10. agilent.com [agilent.com]
- 11. medium.com [medium.com]
- 12. De Novo Peptides/Proteins Sequencing Service - Creative Proteomics [creative-proteomics.com]
- 13. Development of an LC-MS/MS peptide mapping protocol for the NISTmAb - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Development of an LC-MS/MS peptide mapping protocol for the NISTmAb | NIST [nist.gov]
- 15. usp.org [usp.org]
- 16. A Brief Introduction to Peptide Mapping - Creative Proteomics Blog [creative-proteomics.com]
- 17. youtube.com [youtube.com]
- 18. 4 Steps of Edman Degradation | MtoZ Biolabs [mtoz-biolabs.com]
- 19. Workflow of Edman degradation - Creative Proteomics [creative-proteomics.com]
- 20. Theory of Edman Sequencing, Edman Degradation [ssi.shimadzu.com]
- 21. learninglink.oup.com [learninglink.oup.com]
- 22. Strategies for Development of a Next-Generation Protein Sequencing Platform - PMC [pmc.ncbi.nlm.nih.gov]
- 23. cib.csic.es [cib.csic.es]
- 24. Workflow of De Novo Peptide Sequencing | MtoZ Biolabs [mtoz-biolabs.com]
Safety Operating Guide
Navigating the Disposal of Boc-4-(trifluoromethyl)-D-phenylalanine: A Guide to Safe and Compliant Practices
For researchers and professionals in drug development, the proper disposal of specialized chemical reagents like Boc-4-(trifluoromethyl)-D-phenylalanine is a critical component of laboratory safety and environmental responsibility. While this compound is not classified as hazardous under GHS and OSHA guidelines, adherence to established disposal protocols is essential to ensure a safe working environment and maintain compliance with waste management regulations. This guide provides a procedural, step-by-step approach to the safe handling and disposal of this compound.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle the material in a well-ventilated area, such as a chemical fume hood, to minimize the potential for inhalation of dust or aerosols.[1] The use of appropriate Personal Protective Equipment (PPE) is mandatory.
Table 1: Personal Protective Equipment (PPE) for Disposal
| Equipment | Specification | Purpose |
| Eye Protection | Safety glasses with side shields or chemical safety goggles | To protect eyes from dust and splashes. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | To prevent skin contact. |
| Body Protection | Laboratory coat | To protect clothing and skin from contamination. |
Step-by-Step Disposal Protocol
The recommended method for the disposal of this compound is through a licensed and reputable chemical waste disposal company.[1] This ensures that the waste is managed in an environmentally responsible and compliant manner.
-
Waste Segregation and Collection :
-
Solid Waste : Collect pure, uncontaminated this compound waste in a dedicated, sealable container clearly labeled for chemical waste.[1]
-
Contaminated Materials : Any materials used for cleaning up spills, such as absorbent pads or wipes, should also be placed in the sealed chemical waste container.[1]
-
-
Labeling :
-
Clearly label the waste container with the full chemical name: "this compound".
-
Indicate the approximate quantity of the waste.
-
-
Temporary Storage :
-
Arrange for Pickup :
-
Contact your institution's Environmental Health and Safety (EHS) department or your designated chemical waste disposal vendor to schedule a pickup.
-
-
Documentation :
Spill Response Procedures
In the event of a spill, immediate and appropriate action is necessary to contain the material and prevent exposure.
-
Small Spills :
-
Large Spills :
Disposal Workflow for this compound
Caption: Workflow for the proper disposal of this compound.
It is the responsibility of the generator to comply with all federal, state, and local regulations regarding waste disposal. Always consult your institution's specific safety protocols and EHS guidelines. Although certain hazards are described, it cannot be guaranteed that these are the only hazards that exist.
References
Essential Safety and Logistical Information for Handling Boc-4-(trifluoromethyl)-D-phenylalanine
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of specialized chemical reagents is paramount. This document provides immediate, essential guidance for the safe operational use and disposal of Boc-4-(trifluoromethyl)-D-phenylalanine.
Chemical Profile:
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive PPE strategy is crucial to minimize exposure. The following table summarizes the recommended PPE.
| Equipment | Specification | Rationale |
| Eye Protection | Chemical safety goggles and a face shield.[3] | Protects against dust particles and potential splashes. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene).[3] | Prevents skin contact with the compound. |
| Body Protection | Laboratory coat. For larger quantities or risk of spills, a chemical-resistant apron or coveralls are recommended.[3][4] | Protects skin and personal clothing from contamination. |
| Respiratory Protection | A NIOSH-approved respirator is advised if there is a risk of dust generation or if working outside of a certified chemical fume hood.[3][4] | Protects against inhalation of fine particles. |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational protocol is essential for minimizing risk during the handling of this compound.
-
Preparation : Before handling the compound, ensure the work area, typically a certified chemical fume hood, is clean and uncluttered. All necessary equipment and reagents should be readily accessible.
-
Personal Protective Equipment (PPE) Check : Don all required PPE as outlined in the table above. Inspect gloves for any signs of damage before use.
-
Weighing and Transfer :
-
Perform all weighing and transfer operations within a chemical fume hood to control dust.
-
Use a spatula or other appropriate tool to carefully transfer the solid compound.
-
Avoid creating dust. If the compound is a fine powder, consider using a balance with a draft shield.
-
-
Reaction Setup :
-
If dissolving the compound, add the solvent to the vessel containing the pre-weighed this compound slowly to prevent splashing.
-
Ensure all reaction vessels are appropriately labeled.
-
-
Post-Handling :
-
Thoroughly clean all equipment used for handling the compound.
-
Wipe down the work surface within the fume hood.
-
Properly dispose of all contaminated materials as outlined in the disposal plan below.
-
Wash hands thoroughly after removing gloves.
-
Spill Management
In the event of a spill, follow these procedures:
-
Small Spills : For minor spills contained within a chemical fume hood, use an absorbent material like vermiculite or sand to collect the solid.[2] Place the absorbed material into a sealed, labeled container for hazardous waste disposal.[2] Clean the spill area with an appropriate solvent, and dispose of the cleaning materials as hazardous waste.[2]
-
Large Spills : For spills outside of a fume hood, or those involving a significant quantity of material, evacuate the immediate area and follow your institution's emergency procedures for hazardous material spills.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.[2]
-
Waste Collection :
-
Waste Segregation :
-
Storage :
-
Disposal :
-
Arrange for the collection of hazardous waste by a licensed disposal facility in accordance with local, state, and federal regulations.[3]
-
Safe Handling Workflow
The following diagram illustrates the key steps for the safe handling of this compound.
Caption: Workflow for handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
